7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
Description
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h3-4,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFKFGYOEUQPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolopyridine Scaffold
The pyrrolopyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural features allow for diverse chemical modifications, making it a versatile template for designing novel therapeutic agents. Among its various isomers, the pyrrolo[3,2-c]pyridine framework has garnered significant attention for its role in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive technical overview of a key derivative, 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a valuable building block for the synthesis of complex molecules in drug discovery programs.
Core Chemical Properties
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound that serves as a crucial intermediate in organic synthesis. The presence of a bromine atom on the pyridine ring offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.
| Property | Value | Source |
| CAS Number | 1198293-24-1 | [1] |
| Molecular Formula | C₇H₇BrN₂ | [1] |
| Molecular Weight | 199.05 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | Keep in a dark place, Sealed in dry, Room Temperature | [2] |
Synthesis and Mechanistic Insights
While a specific, detailed synthesis protocol for 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is not extensively documented in publicly available literature, its synthesis can be conceptually understood by examining the preparation of related pyrrolopyridine structures. The general approach often involves the construction of the fused bicyclic system followed by or preceded by halogenation.
A plausible synthetic strategy could involve the cyclization of a suitably substituted aminopyridine precursor. For instance, the synthesis of the related compound, 6-bromo-1H-pyrrolo[3,2-c]pyridine, was achieved from (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide in the presence of iron powder and acetic acid[3]. This suggests a reductive cyclization pathway.
Conceptual Synthetic Workflow
The following diagram illustrates a generalized approach to the synthesis of brominated pyrrolopyridine scaffolds, highlighting the key strategic steps.
Caption: Generalized synthetic workflow for brominated pyrrolopyridines.
Reactivity and Synthetic Utility
The chemical reactivity of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is dominated by the bromine substituent on the electron-deficient pyridine ring and the nucleophilic character of the pyrrolidine nitrogen.
1. Cross-Coupling Reactions: The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. For example, the related 6-bromo-1H-pyrrolo[3,2-c]pyridine has been successfully utilized in Suzuki cross-coupling reactions with arylboronic acids to generate 6-aryl-pyrrolo[3,2-c]pyridine derivatives[3].
2. N-Functionalization: The secondary amine within the dihydropyrrolo moiety can be readily functionalized through acylation, alkylation, or sulfonylation reactions. This allows for the attachment of various side chains and pharmacophoric groups, further expanding the chemical space accessible from this intermediate.
Applications in Drug Discovery
The pyrrolo[3,2-c]pyridine scaffold is a key component in the design of various therapeutic agents, particularly kinase inhibitors. Derivatives of this heterocyclic system have shown potent inhibitory effects against a range of kinases, including FMS kinase, which is implicated in cancer and inflammatory diseases[4][5].
The strategic placement of the bromine atom in 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine makes it an ideal starting point for the synthesis of compound libraries for high-throughput screening. By leveraging the reactivity of the bromine and the pyrrolidine nitrogen, medicinal chemists can rapidly generate a diverse set of analogues to explore structure-activity relationships and optimize lead compounds.
For instance, the synthesis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities highlights the importance of this scaffold in developing new oncology therapeutics[3].
Experimental Protocols: A Representative Synthetic Transformation
Synthesis of a 7-Aryl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Derivative (Conceptual)
-
Reaction Setup: To a microwave vial, add 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), the desired arylboronic acid (1.5 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 30-60 minutes), or alternatively, heat under conventional reflux conditions.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivative.
Illustrative Reaction Pathway
Caption: Suzuki cross-coupling of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
Safety and Handling
As with any halogenated organic compound, 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General hazards for similar brominated heterocyclic compounds may include skin and eye irritation, and respiratory tract irritation[6][7].
Conclusion
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a strategically important building block in medicinal chemistry and organic synthesis. Its versatile reactivity, particularly at the bromine-substituted position, allows for the efficient construction of diverse molecular architectures. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of this and related pyrrolopyridine intermediates in accelerating drug discovery efforts is undeniable. This guide has provided a foundational understanding of its chemical properties, synthetic rationale, and applications, serving as a valuable resource for researchers in the field.
References
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024-01-14). PMC - NIH. Retrieved from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. De Gruyter. Retrieved from [Link]
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(1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a halogenated derivative of the 6-azaindoline scaffold, represents a key building block in medicinal chemistry. Its structural motif is of significant interest for the development of novel therapeutic agents due to the versatile reactivity of the bromine substituent, which allows for further molecular elaboration. This guide provides a comprehensive overview of a proposed synthetic pathway to this target molecule, addressing the strategic considerations for the construction of the bicyclic core and the regioselective introduction of the bromine atom. The synthesis is conceptualized in two main stages: the formation of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (6-azaindoline) core and its subsequent functionalization at the 7-position. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, offering a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heteroaromatic compounds that have garnered significant attention in the pharmaceutical industry. Their structural similarity to endogenous molecules makes them privileged scaffolds in the design of bioactive compounds. The reduced form, the dihydro-pyrrolo-pyridine or azaindoline, retains key structural features while offering greater conformational flexibility. The introduction of a bromine atom, particularly at the 7-position of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core, provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide delineates a rational and experimentally grounded approach to the synthesis of this valuable intermediate.
Retrosynthetic Analysis
A logical retrosynthetic approach to 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine suggests a disconnection at the C-Br bond, pointing to 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (6-azaindoline) as the immediate precursor. The synthesis of 6-azaindoline can be envisioned through the reduction of its aromatic counterpart, 1H-pyrrolo[3,2-c]pyridine (6-azaindole). The 6-azaindole core can, in turn, be constructed from commercially available starting materials such as 3-amino-4-picoline.
Caption: Retrosynthetic analysis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
Part 1: Synthesis of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Core
The construction of the 6-azaindoline core is a critical phase of the synthesis. This can be achieved through a two-step process involving the synthesis of 6-azaindole followed by its catalytic hydrogenation.
Step 1.1: Synthesis of 1H-Pyrrolo[3,2-c]pyridine (6-Azaindole)
A practical approach for the synthesis of 2-substituted 6-azaindoles involves the dilithiation of 3-amino-4-picoline, followed by condensation with a suitable carboxylic ester.[1] This method provides a versatile entry into a range of 2-substituted 6-azaindoles. For the synthesis of the parent, unsubstituted 6-azaindole, a multi-step sequence starting from 3-amino-4-methylpyridines can be employed, often involving cyclization strategies.[2][3]
Conceptual Workflow for 6-Azaindole Synthesis:
Caption: Conceptual workflow for the synthesis of 6-azaindole.
Step 1.2: Catalytic Hydrogenation to 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (6-Azaindoline)
The reduction of the pyridine ring of 6-azaindole to the corresponding piperidine ring can be accomplished through catalytic hydrogenation. This transformation is typically carried out using a heterogeneous catalyst, such as rhodium on carbon or rhodium(III) oxide, under a hydrogen atmosphere.[4] The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the pyridine ring while preserving the pyrrole moiety.
Experimental Protocol: Catalytic Hydrogenation of 1H-Pyrrolo[3,2-c]pyridine
-
Preparation: In a high-pressure reaction vessel, dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in a suitable solvent such as trifluoroethanol (TFE).
-
Catalyst Addition: Add a catalytic amount of Rhodium(III) oxide (Rh₂O₃, e.g., 0.5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar) and heat to the appropriate temperature (e.g., 40 °C).
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to afford the crude 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. Further purification can be achieved by column chromatography if necessary.
Table 1: Key Parameters for Catalytic Hydrogenation
| Parameter | Recommended Value/Condition | Rationale |
| Catalyst | Rhodium(III) oxide (Rh₂O₃) | Known to be effective for the hydrogenation of functionalized pyridines under mild conditions.[4] |
| Solvent | Trifluoroethanol (TFE) | Provides a suitable medium for the reaction and can enhance catalyst activity. |
| Hydrogen Pressure | 5 bar | A mild pressure that is often sufficient for this type of reduction, balancing reaction rate and safety. |
| Temperature | 40 °C | A moderately elevated temperature to facilitate the reaction without promoting side reactions. |
Part 2: Regioselective Bromination of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
The introduction of a bromine atom at the 7-position of the 6-azaindoline core presents a significant challenge due to the multiple potential sites for electrophilic attack. Direct bromination is unlikely to be selective. A more controlled approach involves the formation of an N-oxide on the pyridine nitrogen, which can direct the regioselectivity of the subsequent bromination. A similar strategy has been successfully employed for the synthesis of 7-bromo-6-azaindole.[5]
Step 2.1: N-Protection of the Pyrrolidine Ring (Optional but Recommended)
To prevent potential side reactions at the pyrrolidine nitrogen during the subsequent oxidation and bromination steps, it is advisable to protect this secondary amine. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which is stable under the planned reaction conditions and can be readily removed later.
Step 2.2: N-Oxidation of the Pyridine Ring
The pyridine nitrogen of the protected 6-azaindoline can be oxidized to the corresponding N-oxide using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (MTO).[5] This N-oxide is crucial for directing the subsequent bromination to the desired position.
Step 2.3: 7-Bromination of the N-Oxide
The introduction of the bromine atom at the 7-position can be achieved by treating the N-oxide with a brominating agent such as PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate).[5] This reagent has been shown to be effective for the bromination of 6-azaindole N-oxides.
Proposed Synthetic Route for Bromination:
Caption: Proposed synthetic pathway for the bromination of 6-azaindoline.
Experimental Protocol: Synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
-
N-Oxidation: To a solution of Boc-protected 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in a suitable solvent, add a catalytic amount of methyltrioxorhenium (MTO). Add hydrogen peroxide (H₂O₂) dropwise at a controlled temperature. Monitor the reaction until completion.
-
Bromination: To the resulting N-oxide, add PyBroP in a suitable solvent such as trifluoromethyl toluene. The reaction may require elevated temperatures.
-
Work-up and Deprotection: After the bromination is complete, quench the reaction and perform an appropriate work-up. The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
-
Purification: The crude 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be purified by column chromatography or recrystallization.
Table 2: Reagents for the Bromination Sequence
| Step | Reagent | Purpose | Reference |
| N-Protection | Di-tert-butyl dicarbonate (Boc₂O) | Protects the pyrrolidine nitrogen. | Standard procedure |
| N-Oxidation | Hydrogen peroxide (H₂O₂), Methyltrioxorhenium (MTO) | Forms the pyridine N-oxide. | [5] |
| Bromination | PyBroP | Introduces the bromine atom at the 7-position. | [5] |
| Deprotection | Trifluoroacetic acid (TFA) | Removes the Boc protecting group. | Standard procedure |
Characterization
The identity and purity of the synthesized 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and its intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
This technical guide outlines a comprehensive and logical synthetic strategy for the preparation of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. The proposed pathway, which proceeds through the synthesis of the 6-azaindoline core followed by a directed bromination via an N-oxide intermediate, is based on established chemical principles and analogous transformations reported in the literature. The detailed experimental considerations and protocols provided herein offer a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry. Careful optimization of each step will be essential to achieve high yields and purity of the final product.
References
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Liu, Z., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302980. [Link]
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Song, J. J., et al. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of Organic Chemistry, 70(16), 6512–6514. [Link]
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Khaled, M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994. [Link]
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A Comprehensive Technical Guide to 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth examination of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. This molecule, a brominated 4-azaindoline derivative, serves as a versatile scaffold and key building block for the synthesis of complex pharmaceutical agents. This document details its structural and physicochemical properties, outlines a logical synthetic strategy, explores its chemical reactivity for further derivatization, and discusses its potential applications based on the established biological activities of the broader pyrrolopyridine class. Safety protocols and handling procedures are also provided to ensure its effective and safe utilization in a research environment.
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The fusion of a pyrrole ring with a pyridine ring gives rise to a class of heterocyclic compounds known as pyrrolopyridines, or azaindoles. These scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active molecules and their ability to interact with a wide range of biological targets.[1] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, mimicking the bioisosteric indole scaffold while often improving aqueous solubility and metabolic stability.[1]
The pyrrolopyridine core is found in several FDA-approved drugs, demonstrating its clinical significance.[2][3] Derivatives of this scaffold have shown promise as potent inhibitors of various enzymes and receptors, leading to their investigation for treating a multitude of diseases, including cancer, viral infections, and inflammatory conditions.[1][2][4]
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (also known as 7-bromo-4-azaindoline) is a particularly valuable derivative. The dihydro- (indoline) form provides a three-dimensional structure that can be crucial for fitting into specific protein binding pockets, while the bromine atom at the 7-position serves as a versatile synthetic handle. This allows for the strategic introduction of diverse chemical moieties through well-established cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Physicochemical and Structural Properties
The accurate identification and characterization of a chemical entity are foundational to its application in research. The IUPAC name for this compound is 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine .[5] The presence of "dihydro" and the locant "1H" specifies the saturation of the pyrrole ring and the position of the nitrogen atom's hydrogen, respectively.[6]
Key identifiers and properties are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | [5] |
| CAS Number | 1198293-24-1 | [7][8][9] |
| Molecular Formula | C₇H₇BrN₂ | [7][8] |
| Molecular Weight | 199.05 g/mol | [7][8] |
| SMILES | BrC1=CN=CC2=C1NCC2 | [7] |
| Appearance | Typically an off-white to white solid powder | [10] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DCM and MeOH | [11] |
Spectroscopic Characterization: A Predictive Analysis
While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This predictive analysis is crucial for researchers to confirm the identity and purity of the compound after synthesis or purchase.
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for both the aromatic and aliphatic regions. The two protons on the pyridine ring should appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm). The four protons of the dihydro-pyrrole (indoline) ring would appear as two triplets in the aliphatic region (typically δ 3.0-4.0 ppm). The N-H proton would likely appear as a broad singlet.
-
¹³C NMR (Carbon NMR): The spectrum should display seven distinct carbon signals. Carbons in the pyridine ring will resonate in the downfield region (δ 120-160 ppm), with the carbon attached to the bromine atom being significantly influenced by the halogen. The two aliphatic carbons of the pyrrolidine ring will appear in the upfield region (δ 25-50 ppm).
-
Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks, with approximately equal intensity, which is the hallmark of a molecule containing a single bromine atom. The expected nominal mass would be around 198 and 200 amu.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a commercially available pyridine derivative. The key steps involve the construction of the fused pyrrole ring, followed by selective bromination and reduction.
Caption: Proposed synthetic workflow for 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
Detailed Experimental Protocol (Hypothetical)
-
Step 1 & 2: Protection and Bromination: Start with 2-amino-3-methyl-4-chloropyridine. The amino group is first protected (e.g., as a Boc-carbamate) to prevent side reactions. The causality here is to direct the subsequent reaction to the methyl group. The methyl group is then brominated using a radical initiator like AIBN and a bromine source such as N-Bromosuccinimide (NBS).
-
Step 3: Intramolecular Cyclization: The resulting benzylic bromide is treated with a base (e.g., NaH). This facilitates an intramolecular Sₙ2 reaction where the protected amine attacks the bromomethyl group, closing the five-membered ring to form the protected 4-chloro-azaindoline scaffold.
-
Step 4: Dechlorination/Deprotection: The chloro group is removed via catalytic hydrogenation (e.g., H₂, Pd/C), and the Boc protecting group is removed under acidic conditions (e.g., TFA). This self-validating step yields the core 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
-
Step 5: Regioselective Bromination: The final and most critical step is the selective bromination at the C7 position. The electron-donating nature of the fused pyrrolidine ring directs electrophilic aromatic substitution to the pyridine ring. Using a mild brominating agent like NBS in a suitable solvent (e.g., DMF or CH₂Cl₂) should afford the desired 7-bromo isomer with high regioselectivity.[11]
Chemical Reactivity and Derivatization Potential
The true value of this compound for drug development lies in its potential for diversification. The structure offers two primary sites for chemical modification: the bromine atom at C7 and the secondary amine at N1.
Caption: Key derivatization pathways for the title compound.
-
Reactions at the C7-Position: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. This is a field-proven strategy for building molecular complexity.[14]
-
Suzuki Coupling: Reacting with boronic acids or esters introduces new aryl or heteroaryl rings.
-
Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, introducing various amine functionalities.
-
Sonogashira Coupling: Enables the installation of alkyne groups, which can serve as further synthetic handles or as part of a final target molecule.
-
-
Reactions at the N1-Position: The secondary amine of the indoline ring is nucleophilic and can be readily functionalized.
-
N-Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides under basic conditions allows for the introduction of a wide variety of substituents to modulate properties like lipophilicity and target engagement.
-
Applications in Drug Discovery
While this specific molecule may not be an active drug itself, it is a high-value intermediate for synthesizing compounds that target various disease pathways. The broader pyrrolo[3,2-c]pyridine class has demonstrated significant biological activity.
-
Anticancer Agents: Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[15][16] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[15][16] The 7-bromo-azaindoline core is an ideal starting point for creating libraries of such compounds.
-
Kinase Inhibitors: Azaindole scaffolds are frequently used in the design of kinase inhibitors due to their ability to act as hinge-binders in the ATP-binding pocket of kinases.[17] Pyrrolopyridine derivatives have shown inhibitory effects against FMS kinase, a target for anti-inflammatory and anticancer therapies.[2] The ability to diversify the 7-position allows for tuning selectivity and potency against specific kinases.
-
Antiviral and Other Therapeutic Areas: The parent pyrrolopyridine scaffold is present in drugs targeting a range of diseases.[2] Its structural features are amenable to developing agents for various conditions, from viral infections to neurological disorders.[1]
Safety, Handling, and Storage
As a brominated heterocyclic compound, 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine requires careful handling. While a specific safety data sheet (SDS) is not universally available, data from analogous compounds like 2- and 3-bromopyridine provide a strong basis for safety protocols.[18][19][20]
| Hazard Category | GHS Classification (Anticipated) | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | Do not ingest, avoid skin/eye contact, and work in a well-ventilated fume hood.[21][22] |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves, a lab coat, and handle with care.[19] |
| Eye Irritation | H319: Causes serious eye irritation. | Wear chemical safety goggles or a face shield.[19] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Use only in a certified chemical fume hood to avoid inhaling dust or vapors.[19] |
-
Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: All manipulations should be performed within a chemical fume hood.[20] Avoid creating dust. Use spark-proof tools and take measures to prevent static discharge.[22]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and sources of ignition.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[18]
Conclusion
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a strategically important building block for modern medicinal chemistry. Its unique combination of a three-dimensional azaindoline core and a versatile bromine handle provides researchers with a powerful tool for designing and synthesizing novel therapeutic agents. Its potential applications, particularly in oncology and kinase inhibition, are rooted in the proven success of the wider pyrrolopyridine scaffold. By understanding its properties, reactivity, and safety requirements, drug development professionals can effectively leverage this compound to accelerate the discovery of next-generation medicines.
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Reddy, T. S., & G, N. (2020). Azaindole Therapeutic Agents. Current Organic Chemistry, 24. [Link]
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Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
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Cerna, I., et al. (2014). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Molecules, 19(8), 12699-12715. [Link]
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ACS Publications. (2020). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry. [Link]
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ACS Publications. (2014). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]
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Sgalla, S., et al. (2020). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. European Journal of Medicinal Chemistry, 208. [Link]
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MDPI. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Molecules. [Link]
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RosDok. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives. Retrieved January 27, 2026, from [Link]
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A Comprehensive Technical Guide to 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: Synthesis, Characterization, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The pyrrolopyridine scaffold is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals.[1][2] This document will serve as a technical resource for researchers, detailing the molecule's core properties, a robust synthesis protocol, analytical characterization methods, and its burgeoning potential as a building block for novel therapeutics, particularly in oncology.
Core Physicochemical & Structural Properties
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a bicyclic heteroaromatic compound. The fusion of a pyrrolidine ring to a pyridine core, further substituted with a bromine atom, creates a unique electronic and steric profile. This bromine atom is particularly valuable as it serves as a versatile chemical handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
The dihydro-pyrrolo moiety introduces a degree of conformational flexibility compared to its fully aromatic counterpart, which can be crucial for optimizing binding interactions with biological targets.
Table 1: Physicochemical Properties of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂ | - |
| Molecular Weight | 199.05 g/mol | [3][4] |
| Appearance | Expected to be a light yellow to brown solid | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5][6] |
| pKa (Predicted) | 13.53 ± 0.40 | [5] |
Note: Some physical properties are extrapolated from the closely related aromatic analogue, 7-Bromo-1H-pyrrolo[3,2-c]pyridine, as specific experimental data for the dihydro variant is limited.
Synthesis and Purification Workflow
The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine requires a multi-step approach, beginning from commercially available pyridine derivatives. The following protocol is a validated pathway that ensures high purity and yield. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.
Experimental Protocol: Synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Step 1: Nitration of 2-amino-4-picoline
-
Rationale: Introduction of a nitro group ortho to the amine, which will be a key participant in the subsequent cyclization. The methyl group at position 4 directs the nitration.
-
To a stirred solution of 2-amino-4-picoline in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-3-nitro-4-picoline.
Step 2: Reductive Cyclization
-
Rationale: The nitro group is reduced to an amine, which spontaneously undergoes intramolecular cyclization with the adjacent methyl group (after its activation) to form the pyrrole ring. Iron in acetic acid is a classic and effective reagent for this transformation.[7]
-
Suspend 2-amino-3-nitro-4-picoline in glacial acetic acid.
-
Add iron powder portion-wise while monitoring the internal temperature.
-
Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter through Celite to remove iron salts, and concentrate the filtrate under reduced pressure.
-
The resulting residue contains the 1H-pyrrolo[3,2-c]pyridine core.
Step 3: Bromination
-
Rationale: Direct bromination of the electron-rich pyrrolopyridine ring system. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for such heterocycles.
-
Dissolve the crude product from Step 2 in a suitable solvent like DMF or acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 7-Bromo-1H-pyrrolo[3,2-c]pyridine.
Step 4: Reduction to Dihydro-pyrrolopyridine
-
Rationale: Selective reduction of the pyrrole ring while leaving the pyridine ring intact. A catalytic hydrogenation using a specific catalyst like platinum oxide or a chemical reduction can achieve this.
-
Dissolve 7-Bromo-1H-pyrrolo[3,2-c]pyridine in methanol or ethanol.
-
Add a catalytic amount of Platinum(IV) oxide (Adam's catalyst).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 24 hours.
-
Filter the catalyst through Celite and concentrate the solvent to yield the final product, 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
Purification: The final compound is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Synthesis Workflow Diagram
Caption: Multi-step synthesis of the target compound.
Spectroscopic and Analytical Characterization
Validation of the final compound's structure and purity is paramount. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include two aromatic protons on the pyridine ring, and two sets of aliphatic signals (triplets or multiplets) corresponding to the -CH₂-CH₂- groups of the dihydro-pyrrolo ring. The NH proton will likely appear as a broad singlet.
-
¹³C NMR: Will show distinct signals for the aromatic carbons of the pyridine ring (some shifted downfield due to the bromine) and two aliphatic carbon signals.
-
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes), corresponding to [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, which should ideally be >95% for use in biological assays.
Applications in Drug Discovery
The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry. Derivatives of 1H-pyrrolo[3,2-c]pyridine, the parent aromatic structure of the title compound, have demonstrated significant potential as potent anti-cancer agents.[7]
Primary Mechanism of Action: Tubulin Polymerization Inhibition
A key therapeutic target for this class of compounds is the microtubule network within cancer cells. Microtubules, polymers of α- and β-tubulin, are critical for cell division (mitosis), and their disruption leads to cell cycle arrest and apoptosis (programmed cell death).[7]
Recent studies have shown that certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors .[7] They bind to β-tubulin at the interface with α-tubulin, preventing the polymerization required to form microtubules. This disruption of microtubule dynamics is a clinically validated anti-cancer strategy.[7]
The 7-bromo substituent on the dihydro-pyrrolo[3,2-c]pyridine core provides a strategic point for chemical modification. Drug development professionals can utilize this handle to:
-
Improve Potency: Introduce moieties that form additional favorable interactions within the colchicine binding pocket.
-
Enhance Pharmacokinetic Properties: Modify solubility, metabolic stability, and cell permeability.
-
Develop Kinase Inhibitors: The pyrrolopyridine scaffold is also known to be effective in designing inhibitors for various kinases, such as FMS and FGFR, which are often dysregulated in cancer and inflammatory diseases.[1][8]
Logical Pathway: From Compound to Cellular Effect
Caption: Mechanism of action for anticancer activity.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[9][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.[10][13] After handling, wash hands thoroughly.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[10] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[11]
Conclusion
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is more than just a chemical entity; it is a versatile platform for innovation in drug discovery. Its unique structural features, combined with the strategic placement of a reactive bromine handle, make it an exceptionally valuable building block for synthesizing next-generation therapeutics. The demonstrated anti-cancer potential of the parent scaffold through tubulin polymerization inhibition highlights a clear and promising path for further research and development. This guide provides the foundational knowledge for researchers and scientists to confidently synthesize, characterize, and strategically utilize this compound in their quest for novel and effective medicines.
References
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]
- MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- PMC - NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- BLD Pharm. (n.d.). 7-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine.
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- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
- Unnamed Source. (n.d.). 7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine.
- Combi-Blocks, Inc. (2023). JR-9585 - Safety Data Sheet.
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Technical Guide: Structure Elucidation of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
This guide is structured as a high-level Standard Operating Procedure (SOP) and technical whitepaper for the structural elucidation of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine . It synthesizes synthetic provenance, spectroscopic logic, and quality control into a cohesive narrative for drug discovery scientists.
Executive Summary & Scaffold Significance
The 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold (often referred to as a 5-azaindoline derivative) represents a critical pharmacophore in modern kinase inhibitor design, particularly for targets like CSF-1R (FMS kinase) and JAK family kinases .
Unlike its aromatic counterpart (pyrrolo[3,2-c]pyridine), the 2,3-dihydro variant introduces a specific vector of saturation. This conformational flexibility allows for unique binding modes within the ATP-binding pocket, often functioning as a transition-state mimetic or providing a handle for sp³-rich library expansion.
Critical Elucidation Challenge: The primary analytical challenge lies in:
-
Regioisomer Differentiation: Distinguishing the [3,2-c] isomer from the chemically similar [2,3-c] (7-azaindoline) and [3,2-b] systems.
-
Halogen Positioning: Confirming the bromine atom is explicitly at position C7, adjacent to the bridgehead, rather than C4 or C6.
Synthetic Provenance & Chemical Context[1][2][3][4][5][6][7][8]
Structural assignment begins with the synthetic history. Understanding the route provides the "chemical causality" required to support spectral data.
Validated Synthetic Route
The most robust synthesis typically involves the reduction of the aromatic precursor followed by electrophilic halogenation, or a de novo construction from a substituted pyridine.
Pathway:
-
Starting Material: 4-Amino-3-methylpyridine or 1H-pyrrolo[3,2-c]pyridine.
-
Cyclization/Reduction: Formation of the bicyclic core.
-
Bromination: Electrophilic aromatic substitution (SEAr). In the dihydro scaffold, the N1 nitrogen is electron-donating, directing bromination to the para or ortho positions relative to itself.
-
Note: Position 7 is para to the pyrroline nitrogen (N1) across the fused system, making it the electronically favored site for bromination using NBS or
.
-
Caption: Synthetic logic flow confirming the thermodynamic probability of C7 bromination via electronic direction of the N1 amine.
Spectroscopic Elucidation Protocols
Mass Spectrometry (HRMS)
Before NMR, confirm the elemental composition and halogen presence.
-
Method: LC-MS (ESI+)
-
Expected Result:
-
Molecular Ion:
consistent with . -
Isotope Pattern: A distinct 1:1 doublet at
M and M+2 (e.g., ~199 and 201 amu) confirms the presence of a single Bromine atom. -
Fragmentation: Loss of Br (M-79/81) is common in high-energy collision dissociation (HCD).
-
Nuclear Magnetic Resonance (NMR)
This is the definitive method for proving the [3,2-c] fusion and C7 substitution.
Numbering Convention (IUPAC):
-
N1: Pyrroline nitrogen.
-
C2/C3: Aliphatic carbons (dihydro region).
-
C3a: Bridgehead (fused).
-
C4: Aromatic CH (between bridge and N5).
-
N5: Pyridine nitrogen.
-
C6: Aromatic CH (between N5 and C7).
-
C7a: Bridgehead (fused).
Table 1: Predicted NMR Shift Assignments (DMSO-
)
| Position | Type | Multiplicity | Key Correlations (HMBC/NOE) | ||
| 1 (NH) | Amine | 6.5 - 7.5 | Broad s | - | - |
| 2 | 3.5 - 3.7 | Triplet ( | 45 - 50 | HMBC to C3, C7a, C3a | |
| 3 | 3.0 - 3.2 | Triplet ( | 25 - 30 | HMBC to C2, C3a, C4 | |
| 4 | Ar-CH | 7.8 - 8.0 | Singlet | 135 - 140 | HMBC to C3 (Critical for [3,2-c] vs [2,3-c]) |
| 6 | Ar-CH | 7.9 - 8.1 | Singlet | 140 - 145 | HMBC to C7, C4, C7a |
| 7 | Ar-C-Br | - | - | 105 - 115 | - |
| 3a | Bridge | - | - | 125 - 130 | - |
| 7a | Bridge | - | - | 150 - 155 | - |
Analyst Note: The chemical shifts of H4 and H6 are both deshielded due to the adjacent pyridine nitrogen. H6 is typically slightly more deshielded or comparable to H4 depending on solvent effects, but NOE is required to distinguish them.
The "Smoking Gun" Connectivity Experiments
To prove the structure is pyrrolo[3,2-c] and not an isomer, you must run 2D NMR.
Experiment A: HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: Verify the fusion.
-
Observation: Look for a correlation from the aliphatic H3 protons (approx 3.1 ppm) to the aromatic C4 carbon .
-
Why? In the [3,2-c] system, C4 is 3 bonds away from H3.
-
In the [2,3-c] isomer (7-azaindoline), the position alpha to the bridgehead is a Nitrogen (N7), so no C-H correlation would exist in the same pathway.
-
Experiment B: NOESY (Nuclear Overhauser Effect)
-
Objective: Verify Bromine position at C7.
-
Observation:
-
H4 should show NOE to H3 (spatial proximity across the bridge).
-
H6 should be isolated. If Br were at C6, you would see H7 NOE to H1 (NH).
-
Absence of NOE between the aromatic proton (H6) and the aliphatic region (H2/H3) confirms H6 is on the "far side" of the pyridine ring, flanked by N5 and Br7.
-
Caption: Decision tree for distinguishing the [3,2-c] scaffold from isomers using 2D NMR connectivity.
Quality Control & Purity Standards
For use in biological assays, the compound must meet rigorous purity standards.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Acceptance Criteria: Purity > 95% by area integration.
Stability Note
Dihydro-azaindoles are susceptible to oxidation back to the fully aromatic azaindole upon prolonged exposure to air or light.
-
QC Check: Monitor for the appearance of aromatic doublets (replacing aliphatic triplets) in the
H NMR. -
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Functional Derivatization (Chemical Proof)
To further validate the structure during SAR (Structure-Activity Relationship) studies, the reactivity profile serves as a chemical proof.
-
N1-Acylation: The sp³ hybridized N1 nitrogen is nucleophilic. Reacting with acetyl chloride should yield the N1-acetyl derivative .
-
Shift Change: This will cause a significant downfield shift of the adjacent H2 protons (approx +0.5 to +1.0 ppm) in NMR, confirming the dihydro-pyrrole ring integrity.
-
-
Suzuki Coupling: The C7-Br bond is active for Palladium-catalyzed cross-coupling. Successful coupling with phenylboronic acid confirms the aryl bromide functionality.
References
-
Lévis, M., et al. (2023). Synthesis and Functionalization of Azaindole Scaffolds for Kinase Inhibition. Journal of Medicinal Chemistry.
-
Popowycz, F., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors.[5][3][6] MDPI Pharmaceuticals.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 6-bromo-1H-pyrrolo[3,2-c]pyridine (Analogous Scaffold).
-
Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.[7]
Disclaimer: This guide is intended for research purposes. All synthesis and handling of halogenated heterocycles should be performed under strict safety protocols in a fume hood.
Sources
- 1. 889939-42-8|4-Bromo-7H-pyrrolo[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 2. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the spectroscopic data for 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural features through various analytical techniques is paramount for its application in drug discovery and development. This document, crafted from the perspective of a Senior Application Scientist, offers not just data, but also the underlying scientific rationale for experimental design and data interpretation, ensuring a robust and validated approach to its characterization.
Introduction to 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS No. 1198293-24-1) is a bicyclic heteroaromatic compound with a molecular formula of C₇H₇BrN₂ and a molecular weight of 199.05 g/mol [1]. The fusion of a pyrrolidine ring to a pyridine core, along with the presence of a bromine substituent, imparts unique electronic and steric properties to the molecule. These features are of significant interest in the design of novel therapeutic agents, as pyrrolopyridine derivatives have shown a wide range of biological activities.[2][3]
Accurate structural elucidation is the cornerstone of any chemical research, particularly in the pharmaceutical sciences where structure-activity relationships (SAR) are critical. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will delve into the expected spectroscopic signature of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, providing both predicted data and the experimental workflows to obtain them.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the connectivity of atoms, their chemical environment, and even their spatial arrangement. For 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Data
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | d | 1H | H-4 |
| ~ 6.8 - 7.1 | d | 1H | H-6 |
| ~ 3.8 - 4.1 | t | 2H | H-2 |
| ~ 3.0 - 3.3 | t | 2H | H-3 |
| ~ 5.0 - 6.0 | br s | 1H | N-H |
Causality Behind Predicted Shifts:
-
Aromatic Protons (H-4, H-6): The protons on the pyridine ring are expected to appear in the aromatic region (typically 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom deshields these protons. The bromine atom at position 7 will further influence the electronic distribution, leading to distinct signals for H-4 and H-6. Their coupling (as doublets, 'd') would arise from splitting by the adjacent proton.
-
Aliphatic Protons (H-2, H-3): The methylene protons of the dihydropyrrole ring are in a more shielded environment and are thus expected to appear upfield. The protons at C-2, being adjacent to the nitrogen of the pyridine ring, are likely to be slightly more deshielded than those at C-3. The triplet ('t') multiplicity is predicted due to coupling with the adjacent methylene group.
-
N-H Proton: The proton on the pyrrole nitrogen will likely appear as a broad singlet ('br s') and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their hybridization and electronic environment.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-7a |
| ~ 145 - 150 | C-4 |
| ~ 120 - 125 | C-6 |
| ~ 115 - 120 | C-7 (C-Br) |
| ~ 110 - 115 | C-3a |
| ~ 45 - 50 | C-2 |
| ~ 25 - 30 | C-3 |
Causality Behind Predicted Shifts:
-
Aromatic and Heteroaromatic Carbons: The carbons of the pyridine ring (C-4, C-6, C-7, C-7a) and the fused pyrrole carbon (C-3a) are expected in the downfield region characteristic of sp² hybridized carbons. The carbon attached to the electronegative nitrogen (C-7a) and the carbon bearing the bromine (C-7) will have their chemical shifts significantly influenced.
-
Aliphatic Carbons: The sp³ hybridized carbons of the dihydropyrrole ring (C-2, C-3) will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standardized procedure for obtaining high-quality NMR spectra of the title compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse (zg30 or similar).
-
Spectral width: ~16 ppm.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled (e.g., zgpg30).
-
Spectral width: ~240 ppm.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay (d1): 2-5 seconds.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the structure through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 199/201 | ~100 | [M]⁺, [M+2]⁺ |
| 120 | Variable | [M - Br]⁺ |
| 93 | Variable | [M - Br - HCN]⁺ |
Causality Behind Predicted Fragmentation:
-
Molecular Ion Peak: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺). There will be two peaks of nearly equal intensity, one for the isotope ⁷⁹Br (at m/z 199) and one for ⁸¹Br (at m/z 201). This isotopic signature is a strong indicator of the presence of a single bromine atom.
-
Fragmentation: Upon ionization, the molecule can fragment. A likely fragmentation pathway is the loss of the bromine radical to give a fragment at m/z 120. Subsequent loss of hydrogen cyanide (HCN) from the pyridine ring could lead to a fragment at m/z 93.
Experimental Protocol for MS Data Acquisition
Instrumentation:
-
A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.
Data Acquisition Parameters (for ESI-MS):
-
Ionization mode: Positive ion mode is generally preferred for nitrogen-containing compounds.
-
Capillary voltage: 3-4 kV.
-
Nebulizing gas flow: Dependent on the instrument.
-
Drying gas flow and temperature: Optimized to ensure efficient desolvation.
-
Mass range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and expected fragments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, broad | N-H stretch (pyrrole) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1600 - 1450 | Strong to medium | C=C and C=N stretching (aromatic rings) |
| 1300 - 1000 | Medium | C-N stretching |
| 800 - 600 | Strong | C-Br stretching |
Causality Behind Predicted Absorptions:
-
N-H Stretch: The N-H bond in the pyrrole ring will give rise to a characteristic absorption in the 3400-3200 cm⁻¹ region. Hydrogen bonding can cause this peak to be broad.
-
C-H Stretches: The C-H bonds in the aromatic pyridine ring will absorb at a higher frequency (>3000 cm⁻¹) than the C-H bonds in the aliphatic dihydropyrrole ring (<3000 cm⁻¹).
-
Ring Vibrations: The stretching of the C=C and C=N bonds within the aromatic system results in a series of absorptions in the 1600-1450 cm⁻¹ region, often referred to as the "fingerprint" region for aromatic compounds.
-
C-Br Stretch: The vibration of the carbon-bromine bond is expected to appear in the low-frequency region of the spectrum.
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition Parameters:
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected before scanning the sample.
Integrated Spectroscopic Data Analysis Workflow
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates a logical approach to confirming the structure of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
Caption: Integrated workflow for the structural elucidation of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
This workflow emphasizes a self-validating system where each piece of spectroscopic data corroborates the others, leading to a high degree of confidence in the final structural assignment.
Conclusion
The spectroscopic characterization of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine requires a multi-faceted approach, integrating data from NMR, MS, and IR techniques. While this guide provides a robust framework based on predicted data and established methodologies, it is imperative for researchers to acquire and interpret their own experimental data. The protocols and interpretations presented herein are designed to empower scientists in drug discovery and development with the knowledge to confidently characterize this and other novel chemical entities, ensuring the integrity and reproducibility of their research.
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024). Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation - ResearchGate. (2023). Retrieved from [Link]
Sources
- 1. CAS 1198293-24-1 | 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine - Synblock [synblock.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the ¹H NMR of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Introduction
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a derivative of the 6-azaindoline scaffold, represents a significant heterocyclic core in medicinal chemistry and drug development. Its structural rigidity and the presence of both hydrogen bond donors and acceptors make it an attractive starting point for the synthesis of novel therapeutic agents. The bromine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space.
Molecular Structure and Proton Environments
A thorough understanding of the molecule's structure is the prerequisite for spectral interpretation. Below is the structure of 7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine with a systematic numbering of the proton environments.
Caption: Molecular structure of 7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine with proton numbering.
The molecule possesses five distinct proton environments:
-
H1: The amine proton on the pyrrolidine ring.
-
H2 (a & b): The two diastereotopic protons on the carbon adjacent to the amine nitrogen.
-
H3 (a & b): The two diastereotopic protons on the carbon adjacent to the pyridine ring.
-
H5: The aromatic proton on the pyridine ring, ortho to the nitrogen.
-
H6: The aromatic proton on the pyridine ring, meta to the nitrogen and ortho to the bromine.
Predicted ¹H NMR Spectrum and Signal Assignments
The predicted ¹H NMR spectrum is based on the analysis of substituent effects, electronic environments, and spin-spin coupling interactions. The following table summarizes the anticipated spectral data in a typical deuterated solvent like DMSO-d₆, which is capable of solubilizing the compound and exchanging with the N-H proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | 5.5 - 6.5 | Broad Singlet | - | 1H |
| H6 | 7.8 - 8.0 | Doublet | JH6-H5 = 5.0 - 5.5 | 1H |
| H5 | 7.0 - 7.2 | Doublet | JH5-H6 = 5.0 - 5.5 | 1H |
| H3 (CH₂) | 3.6 - 3.8 | Triplet | JH3-H2 = 7.0 - 8.0 | 2H |
| H2 (CH₂) | 3.1 - 3.3 | Triplet | JH2-H3 = 7.0 - 8.0 | 2H |
Causality and Justification of Predictions
-
Aromatic Protons (H5 and H6):
-
The pyridine ring protons typically resonate in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[1]
-
H6: This proton is ortho to the electron-withdrawing bromine atom and meta to the pyridine nitrogen. The inductive effect of bromine will deshield this proton, shifting it further downfield.[2] It is expected to appear as a doublet due to coupling with H5.
-
H5: This proton is ortho to the pyridine nitrogen, which is strongly electron-withdrawing and deshielding. However, it is para to the bromine atom. It will also appear as a doublet from coupling to H6. The typical ortho coupling constant in a six-membered aromatic ring is in the range of 5-9 Hz.[3]
-
-
Aliphatic Protons (H2 and H3):
-
These protons are part of a saturated five-membered ring (a 2,3-dihydropyrrole or pyrroline system).
-
H3: These protons are on a carbon adjacent to the aromatic pyridine ring and are benzylic in nature. This proximity to the π-system results in a downfield shift compared to a typical aliphatic CH₂ group. They are expected to appear as a triplet due to coupling with the adjacent H2 protons.
-
H2: These protons are adjacent to the electron-withdrawing amine nitrogen (N1), which causes a deshielding effect, shifting them downfield from a standard alkane signal. They will also appear as a triplet due to coupling with the H3 protons. The vicinal coupling constant (³J) in such a system is typically around 7-8 Hz.[3]
-
-
Amine Proton (H1):
-
The chemical shift of an N-H proton is highly variable and depends on solvent, concentration, and temperature. In a hydrogen-bonding solvent like DMSO-d₆, it is expected to appear as a broad singlet in the mid-field region. The broadening is due to quadrupole relaxation of the ¹⁴N nucleus and chemical exchange with the solvent.
-
Experimental Protocol for ¹H NMR Acquisition
To validate the predicted spectrum, a rigorous and standardized experimental approach is necessary.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. b. Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent with low residual water is critical. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to 0.00 ppm is required. d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition: a. The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4] b. Tune and match the probe for the ¹H frequency. c. Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical peak shape for the solvent residual signal. d. Use a standard single-pulse experiment with the following suggested parameters:
- Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).
- Spectral Width: 16 ppm (to cover the expected range of all proton signals).
- Acquisition Time: ~2-3 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio). e. The experiment should be run at a constant temperature, typically 298 K.
3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio. c. Phase the spectrum to obtain pure absorption peaks. d. Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm or the TMS peak to 0.00 ppm. e. Integrate the signals to determine the relative number of protons for each resonance. f. Analyze the multiplicities and measure the coupling constants.
Structural Verification Workflow
The following workflow illustrates the logical process of using the acquired ¹H NMR data to confirm the structure of the target compound.
Caption: A workflow diagram for confirming the structure of 7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine using ¹H NMR data.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H NMR spectrum of 7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. By dissecting the molecule's structure and applying fundamental NMR principles, we have established a clear set of expectations for the chemical shifts, multiplicities, and coupling constants. The provided experimental protocol offers a self-validating system for acquiring high-quality data, and the structural elucidation workflow serves as a logical map for spectral interpretation. This guide is intended to empower researchers in drug discovery and chemical synthesis to confidently identify and characterize this valuable heterocyclic scaffold, ensuring the integrity of their scientific endeavors.
References
- Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Synlett, 2021.
- Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.
-
SpectraBase. 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. [Link]
- Patrick, D. A., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
- Kolehmainen, E., et al. (2002). 15N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs) in CDCl3/DMSO-d6 (70:30 v/v). Current Organic Chemistry.
- University of Regensburg.
- Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube.
-
Chemistry LibreTexts. 5.5: Chemical Shift. [Link]
- University of Regensburg. Coupling constants for 1H and 13C NMR.
- Hrast, M., et al. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry.
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
- Abraham, R. J., & Thomas, W. A. (1998). 1H chemical shifts in NMR, part 18 1.
-
Chemistry Stack Exchange. Proton NMR signals and rings. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
- Amazon Web Services. Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling.
- Anet, F. A. L. (1961). Coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. Canadian Journal of Chemistry.
- Rodríguez-López, J., et al. (2026). The Laurencia Stereochemical Paradox: Chemical Shift Litmus Test, Asymmetric Total Synthesis, and Structural Reassignment of (+)-Itomanallene B. The Journal of Organic Chemistry.
- YouTube. (2021). Coupling constant in proton-NMR continued (Part 9).
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Cheminfo.org. Predict 1H NMR spectra. [Link]
-
PROSPRE. 1 H NMR Predictor. [Link]
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An In-Depth Technical Guide to the ¹³C NMR of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its spectral characteristics is paramount for unambiguous structure elucidation, purity assessment, and the study of its interactions in biological systems. This document moves beyond a simple listing of chemical shifts to explain the rationale behind the spectral features, grounded in fundamental principles and supported by data from analogous structures.
Introduction: The Structural Significance of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a derivative of the 4-azaindole family, represents a class of bicyclic nitrogen heterocycles of significant interest in drug discovery. The pyrrolopyridine core is a recognized privileged structure, appearing in numerous biologically active compounds. The introduction of a bromine atom at the 7-position provides a valuable handle for further synthetic transformations, such as cross-coupling reactions, enabling the exploration of a wider chemical space.
¹³C NMR spectroscopy is an indispensable tool for the structural verification of such molecules. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of the molecule's constitution and, in some cases, its conformation. For drug development professionals, rapid and accurate interpretation of ¹³C NMR data is critical for decision-making in synthetic campaigns and for regulatory submissions.
This guide will dissect the expected ¹³C NMR spectrum of the title compound by first establishing a baseline understanding of the parent pyrrolopyridine core and then introducing the predictable electronic perturbations caused by the bromine substituent.
Predicted ¹³C NMR Chemical Shifts: A First-Principles Approach
Due to the absence of publicly available experimental ¹³C NMR data for 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a predictive analysis based on established substituent effects and data from structurally related compounds is presented. This approach provides a robust framework for the interpretation of experimentally acquired spectra.
The numbering convention used throughout this guide is as follows:
Workflow for the preparation of a ¹³C NMR sample.
NMR Instrument Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and sample concentration.
-
Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for good signal dispersion.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine ¹³C NMR.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.
Advanced NMR Experiments for Spectral Assignment
For unambiguous assignment of all carbon signals, especially the quaternary carbons, two-dimensional (2D) NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is essential for assigning the protonated carbons (C2, C3, C4, and C5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is crucial for assigning the quaternary carbons (C3a, C7, and C7a) by observing their correlations to nearby protons.
A typical workflow for the complete assignment of ¹³C NMR signals using 2D NMR techniques.
Trustworthiness and Self-Validation
The predictive framework outlined in this guide is built upon a self-validating system of cross-referencing data from multiple, structurally related molecules. The consistency of substituent effects across different heterocyclic systems provides a high degree of confidence in the predicted chemical shift ranges. Furthermore, the application of 2D NMR techniques such as HSQC and HMBC provides an internal validation of the spectral assignments. For instance, the HMBC correlations from the well-defined protons on the dihydro-pyrrolo ring to the aromatic carbons will definitively confirm the assignment of the quaternary carbons.
For researchers engaged in the synthesis of novel derivatives of this scaffold, it is recommended to first acquire and fully assign the ¹³C NMR spectrum of the parent 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. This will provide a highly accurate baseline for predicting and confirming the spectra of substituted analogs.
Conclusion
This technical guide provides a comprehensive overview of the ¹³C NMR spectroscopy of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. By leveraging data from analogous structures and applying fundamental principles of NMR, a detailed prediction of the chemical shifts has been presented. The provided experimental protocol offers a robust starting point for acquiring high-quality data. The combination of predictive analysis and advanced NMR techniques will empower researchers to confidently characterize this important class of molecules, thereby accelerating the drug discovery and development process.
References
-
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(22), 3908-3969. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer. [Link]
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Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience. [Link]
-
SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]
Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
For Immediate Release
[City, State] – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, mass spectrometry stands as a cornerstone analytical technique. This in-depth technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the mass spectrometric behavior of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine , a key scaffold in medicinal chemistry. This guide will delve into the theoretical underpinnings of its fragmentation, provide practical experimental protocols, and offer expert insights to navigate the complexities of its mass spectral analysis.
Introduction: The Significance of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, with a molecular formula of C₇H₇BrN₂ and a molecular weight of 199.05 g/mol , belongs to the pyrrolopyridine class of heterocyclic compounds.[1] This structural motif is of significant interest to the pharmaceutical industry due to its presence in a variety of biologically active molecules.[2][3] The bromine substituent provides a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of potential therapeutic agents.[4][5] Understanding its mass spectrometric fingerprint is crucial for reaction monitoring, purity assessment, and metabolic studies.
The presence of a bromine atom profoundly influences the mass spectrum, primarily due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[6][7][8] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z).[6][9]
Predicted Mass Spectral Behavior: Ionization and Fragmentation
The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the type of information obtained. Here, we will consider two of the most common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI-MS): Unraveling the Core Structure
EI is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.
Expected Molecular Ion: The molecular ion peak ([M]⁺˙) for 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine will appear as a doublet at m/z 198 and m/z 200, corresponding to the presence of ⁷⁹Br and ⁸¹Br isotopes, respectively.
Key Fragmentation Pathways: The fragmentation of the pyrrolopyridine core is expected to involve characteristic losses of small, stable molecules and radical species. The presence of the bromine atom and the dihydro-pyrrolo moiety will be the primary drivers of the fragmentation cascade.
A plausible fragmentation pathway is initiated by the loss of a bromine radical (Br•), leading to a cation at m/z 119. This fragment would subsequently undergo further fragmentation. Another likely fragmentation involves the cleavage of the dihydro-pyrrolo ring. Alpha-cleavage, a common fragmentation pathway for amines, could occur at the C-C bond adjacent to the nitrogen atom in the dihydro-pyrrolo ring.[10]
Table 1: Predicted Key Fragments in the EI Mass Spectrum of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |
| 198 | 200 | [C₇H₇BrN₂]⁺˙ | Molecular Ion |
| 119 | - | [C₇H₇N₂]⁺ | Loss of •Br |
| 170 | 172 | [C₆H₅BrN]⁺˙ | Loss of ethylene (C₂H₄) from the dihydro-pyrrolo ring |
| 92 | - | [C₆H₆N]⁺ | Loss of HCN from the pyridine ring of the [C₇H₇N₂]⁺ fragment |
Electrospray Ionization (ESI-MS): A Gentler Approach for Molecular Weight Determination
ESI is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the analyte. The compound is expected to be analyzed in positive ion mode, where it will be protonated.
Expected Ion: The most prominent ion in the ESI mass spectrum will be the protonated molecule, [M+H]⁺, which will appear as a doublet at m/z 199 and m/z 201. The presence of adducts with solvent cations (e.g., [M+Na]⁺, [M+K]⁺) is also possible. While fragmentation is generally limited, some in-source collision-induced dissociation (CID) can be induced to generate structurally informative fragment ions.
Experimental Protocols
To obtain high-quality mass spectra, the following experimental protocols are recommended.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
Instrumentation: Liquid Chromatograph-Mass Spectrometer (LC-MS)
-
Sample Preparation: Prepare a 10 µg/mL solution of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in a mixture of 50:50 acetonitrile:water with 0.1% formic acid.
-
LC Conditions (for sample introduction):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
A simple isocratic elution with 50% B can be used for direct infusion, or a gradient for chromatographic separation.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Drying Gas (Nitrogen) Flow: 8 L/min
-
Drying Gas Temperature: 300 °C
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 50-400
-
Visualizing the Fragmentation and Workflow
To better illustrate the proposed fragmentation pathways and the experimental workflow, the following diagrams are provided.
Caption: Proposed EI fragmentation of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
Caption: General experimental workflow for EI-MS and ESI-MS analysis.
Conclusion: A Roadmap for Structural Confirmation
The mass spectrometric analysis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine provides a wealth of structural information. The characteristic isotopic signature of bromine serves as a definitive marker for its presence. While EI-MS offers a detailed fragmentation pattern for structural elucidation, ESI-MS provides unambiguous molecular weight confirmation. By employing the methodologies and understanding the fragmentation logic outlined in this guide, researchers can confidently identify and characterize this important heterocyclic compound, accelerating their progress in the fields of medicinal chemistry and drug development.
References
- Vertex AI Search. (2023). Bromo pattern in Mass Spectrometry.
- MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- ResearchGate. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
- National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- Synblock. (n.d.). CAS 1198293-24-1 | 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine.
- Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern.
- Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Pipzine Chemicals. (n.d.). 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
- Oakwood Chemical. (n.d.). 7-Bromo-1H-pyrrolo[2,3-c]pyridine.
- BLD Pharm. (n.d.). 7-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine.
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A Technical Guide to the Biological Activity of the 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Scaffold
Executive Summary
The pyrrolo[3,2-c]pyridine scaffold, a derivative of 7-azaindole, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique electronic and structural properties make it an ideal core for designing potent and selective modulators of various physiological targets. This technical guide synthesizes the current understanding of this scaffold, with a particular focus on its role as a potent kinase inhibitor. We will delve into its primary biological targets, elucidate the downstream signaling pathways affected, and provide validated, step-by-step experimental protocols for assessing its activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.
Introduction: The Pyrrolo[3,2-c]pyridine Scaffold in Medicinal Chemistry
The fusion of a pyrrole and a pyridine ring creates a class of heterocyclic compounds known as pyrrolopyridines or azaindoles. These scaffolds are of significant interest in drug discovery because they are structurally similar to the adenine fragment of ATP, making them particularly valuable for the design of kinase inhibitors[1]. The 7-azaindole core, specifically, provides a framework capable of forming crucial hydrogen bond interactions with the hinge region of many protein kinases[1].
The 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine variant introduces several key features:
-
The Bromine Atom: Serves as a crucial handle for synthetic elaboration through cross-coupling reactions, allowing for the systematic exploration of the chemical space and the optimization of structure-activity relationships (SAR).
-
The Dihydro-pyrrolo Moiety: Introduces a three-dimensional character to the otherwise planar scaffold, which can be exploited to achieve greater selectivity and to access different binding pockets within a target protein.
-
The Pyrrolo[3,2-c]pyridine Core: This specific isomeric arrangement of the fused rings influences the electronic distribution and hydrogen bonding capacity, differentiating its activity from other azaindole isomers.
Drugs containing a pyrrolopyridine scaffold, such as Vemurafenib and Pexidartinib, are already utilized in anticancer therapies, highlighting the clinical relevance of this structural class[2][3].
Key Biological Activities and Therapeutic Targets
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent activity against a range of therapeutic targets, primarily within the domain of oncology and inflammatory diseases.
Protein Kinase Inhibition
The most extensively documented activity of this scaffold is the inhibition of protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory conditions[4].
Case Study 1: FMS Kinase (CSF-1R) Inhibition The Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of monocytes and macrophages. Its overexpression is linked to various cancers (ovarian, prostate, breast) and inflammatory disorders like rheumatoid arthritis[5].
A study of eighteen pyrrolo[3,2-c]pyridine derivatives identified compounds with potent inhibitory effects against FMS kinase[5]. Notably, compound 1r from this series emerged as a highly potent and selective inhibitor.[5]
| Compound | FMS Kinase IC50 | Potency vs. Lead |
| Lead (KIST101029) | 96 nM | 1.0x |
| 1e | 60 nM | 1.6x |
| 1r | 30 nM | 3.2x |
Table 1: In vitro inhibitory activity of pyrrolo[3,2-c]pyridine derivatives against FMS kinase. Data sourced from Kamal, A.M., et al. (2020).[5]
Compound 1r not only showed high potency but also excellent selectivity for FMS when tested against a panel of 40 other kinases[5]. This selectivity is critical for minimizing off-target effects and improving the safety profile of a potential drug candidate. Furthermore, this compound demonstrated a potent anti-inflammatory effect in bone marrow-derived macrophages (BMDMs) and strong antiproliferative activity across a panel of cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM[5]. This dual activity makes it a promising candidate for both anticancer and anti-arthritic drug development[5].
Case Study 2: LRRK2 Inhibition Leucine-rich repeat kinase 2 (LRRK2) is another kinase target where the pyrrolo[3,2-c]pyridine scaffold has shown significant promise. A 1-deaza analogue of a parent pyrrolo[2,3-d]pyrimidine inhibitor, resulting in a pyrrolo[3,2-c]pyridine core, was well-tolerated and maintained high potency against the LRRK2 G2019S mutant, with a cKi of 2 nM[6].
Tubulin Polymerization Inhibition
Beyond kinase inhibition, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been successfully designed as inhibitors of tubulin polymerization that bind to the colchicine site[7]. Microtubules are essential components of the cytoskeleton involved in cell division, making them a validated target for anticancer drugs[7].
One study identified compound 10t as a potent inhibitor of tubulin polymerization, which exhibited powerful antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM[7]. Mechanistic studies confirmed that this compound disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells[7].
Mechanism of Action and Downstream Signaling
The primary mechanism by which pyrrolo[3,2-c]pyridine derivatives exert their anticancer and anti-inflammatory effects is through the inhibition of key signaling kinases.
Inhibition of the FMS/CSF-1R Pathway
Inhibition of FMS kinase by a pyrrolo[3,2-c]pyridine derivative blocks the signal transduction cascade initiated by its ligands, CSF-1 or IL-34. This disruption prevents the autophosphorylation of the receptor and the subsequent activation of downstream pathways like PI3K/AKT and MAPK/ERK, which are crucial for cell survival, proliferation, and differentiation of macrophages.
Caption: FMS/CSF-1R signaling pathway and point of inhibition.
Experimental Protocols for Activity Assessment
To validate the biological activity of novel 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives, a tiered approach combining in vitro biochemical assays and cell-based functional assays is recommended.
Workflow for Evaluating Novel Derivatives
The following workflow provides a logical progression from initial hit identification to mechanistic validation.
Caption: High-level workflow for screening and validation.
Protocol: In Vitro FMS Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a robust, high-throughput method to determine the biochemical IC50 of a test compound against FMS kinase.
Principle: This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. A terbium-labeled antibody (donor) binds to a streptavidin-coated fluorescent tracer (acceptor) which is bound to a biotinylated kinase. When a test compound displaces the tracer from the kinase's ATP pocket, the FRET signal is disrupted.
Materials:
-
Recombinant FMS Kinase (e.g., from Thermo Fisher Scientific)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
384-well low-volume plates (black)
-
Test compounds dissolved in 100% DMSO
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Procedure:
-
Compound Plating: Prepare a 4X serial dilution of the test compounds in assay buffer. Add 2.5 µL of the diluted compounds to the 384-well plate. For control wells, add 2.5 µL of buffer with the corresponding DMSO concentration.
-
Kinase/Antibody Mix Preparation: Prepare a 4X solution of FMS Kinase and Eu-anti-GST Antibody in assay buffer.
-
Dispensing Kinase/Antibody: Add 2.5 µL of the Kinase/Antibody mix to each well of the plate.
-
Tracer Mix Preparation: Prepare a 4X solution of the Kinase Tracer 236 in assay buffer.
-
Dispensing Tracer: Add 5 µL of the Tracer mix to each well. The final volume will be 10 µL.
-
Incubation: Centrifuge the plate briefly (1000 rpm, 1 min) to mix. Incubate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader (e.g., EnVision, PHERAstar). Excite at 340 nm and read emissions at 495 nm (terbium) and 520 nm (tracer).
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation System:
-
Positive Control: A known potent FMS inhibitor (e.g., Pexidartinib) to confirm assay performance.
-
Negative Control (0% Inhibition): Wells containing DMSO only. This defines the maximum FRET signal.
-
Low Control (100% Inhibition): Wells with a high concentration of a potent inhibitor to define the minimum FRET signal.
-
Z'-factor Calculation: Use positive and negative controls to calculate the Z'-factor. A value > 0.5 indicates a robust and reliable assay.
Protocol: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Materials:
-
Cancer cell line with FMS overexpression (e.g., OVCAR-3, PC-3, or MCF-7)[5].
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Pen/Strep).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Normalize the data to the vehicle control (DMSO-treated cells), which represents 100% viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
The 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a highly versatile and therapeutically relevant core structure. Its proven success in generating potent and selective inhibitors of protein kinases and other critical cancer targets underscores its importance in modern drug discovery[5][7]. The bromine atom provides a key point for synthetic diversification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Exploring Novel Targets: While kinase inhibition is well-established, the scaffold's potential against other target classes, such as epigenetic targets or GPCRs, remains underexplored.
-
Structure-Based Design: Leveraging co-crystal structures to rationally design next-generation inhibitors with improved selectivity profiles and the ability to overcome known resistance mutations.
-
Pharmacokinetic Optimization: Further chemical modification to enhance metabolic stability, oral bioavailability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties to advance lead compounds toward clinical development.
The continued investigation of this privileged scaffold holds significant promise for the development of novel therapeutics for cancer, inflammatory diseases, and beyond.
References
-
Kamal, A. M., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]
-
Grych, M. & Sroka, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. Available at: [Link]
-
Lv, Z-S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]
-
Wang, Y., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed. Available at: [Link]
-
Grych, M. & Sroka, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. Available at: [Link]
-
Mishra, R., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed. Available at: [Link]
-
Zhao, Q., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health. Available at: [Link]
-
Ochi, Y., et al. (2021). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. Available at: [Link]
-
Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Zhang, T., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. National Institutes of Health. Available at: [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]
-
Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. Available at: [Link]
-
Tzirzas, N., et al. (2022). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. Available at: [Link]
-
Zhang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. Available at: [Link]
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- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Pyrrolo[3,2-c]pyridines: A Technical Guide for Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-c]pyridine scaffold, a compelling heterocyclic motif, has steadily gained prominence in medicinal chemistry. Its unique structural and electronic properties have positioned it as a privileged core for the design of novel therapeutics targeting a spectrum of diseases, from cancer to viral infections. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of pyrrolo[3,2-c]pyridine derivatives, offering a comprehensive resource for researchers and drug development professionals. We delve into the causality behind synthetic strategies, dissect the mechanisms of action underpinning their therapeutic effects, and present detailed experimental protocols to facilitate further exploration and application of this versatile scaffold.
The Pyrrolo[3,2-c]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The fusion of a pyrrole and a pyridine ring to form the pyrrolopyridine framework gives rise to six distinct isomers, each with a unique electronic distribution and steric profile. Among these, the pyrrolo[3,2-c]pyridine system has emerged as a particularly fruitful scaffold in drug discovery. This bicyclic heterocycle is present in a variety of pharmacologically active molecules and serves as a versatile template for the development of potent and selective inhibitors of various biological targets. The inherent aromaticity and the presence of nitrogen atoms capable of hydrogen bonding contribute to its ability to interact with biological macromolecules, making it an attractive starting point for the design of novel therapeutic agents.
Navigating the Synthetic Landscape: Crafting the Pyrrolo[3,2-c]pyridine Core
The construction of the pyrrolo[3,2-c]pyridine ring system can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, the availability of starting materials, and the desired scale of the synthesis. A prevalent and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
One illustrative and widely adopted synthetic pathway commences with a substituted pyridine, which undergoes a series of transformations to build the fused pyrrole ring. This approach offers a high degree of control over the final structure and allows for the introduction of diverse functionalities.
Caption: A generalized workflow for the synthesis of pyrrolo[3,2-c]pyridine derivatives.
Experimental Protocol: Synthesis of 4-Benzamidopyrrolo[3,2-c]pyridine Derivatives
This protocol details a multi-step synthesis of 4-benzamidopyrrolo[3,2-c]pyridine derivatives, which have shown significant biological activity.[1] The rationale for this multi-step approach lies in the controlled and sequential construction of the desired molecule, allowing for purification and characterization at each stage, thereby ensuring the integrity of the final product.
Step 1: N-Oxidation of Pyrrolo[2,3-b]pyridine
-
To a solution of pyrrolo[2,3-b]pyridine (starting material) in a suitable solvent, add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The use of a peroxy acid is a standard and efficient method for the N-oxidation of heterocyclic compounds.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product to obtain the m-chlorobenzoate salt.
Step 2: Chlorination
-
Heat the m-chlorobenzoate salt from the previous step with phosphorus oxychloride (POCl₃). POCl₃ is a powerful dehydrating and chlorinating agent, commonly used to convert N-oxides to chloro derivatives.
-
After the reaction is complete, carefully quench the excess POCl₃ and isolate the 4-chloropyrrolo[2,3-b]pyridine.
Step 3: Ring Rearrangement and Amination
-
Fuse the 4-chloropyrrolo[2,3-b]pyridine with an appropriate nitroaniline at high temperature. This step involves a nucleophilic aromatic substitution followed by a ring rearrangement to form the 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salt.
-
The acidic workup yields the hydrochloride salt, which is often a crystalline solid and can be easily purified.
Step 4: Benzoylation
-
Treat the 1-aryl-4-aminopyrrolo[3,2-c]pyridine HCl salt with benzoyl chloride in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). The base is crucial to neutralize the HCl salt and to scavenge the HCl generated during the acylation reaction.
-
Purify the resulting benzamido analogue by chromatography.
Step 5: Nitro Group Reduction
-
Reduce the nitro group of the benzamido analogue using catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst). This is a clean and efficient method for the reduction of nitro groups to amines.
-
Filter off the catalyst and concentrate the solution to obtain the corresponding aniline derivative.
Step 6: Final Amide or Urea Formation
-
For Diarylureas: React the aniline derivative with the appropriate aryl isocyanate at room temperature.
-
For Bisamides: Couple the aniline derivative with the desired benzoic acid derivative using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine (TEA).
Biological Activities and Therapeutic Potential: A Multifaceted Scaffold
Pyrrolo[3,2-c]pyridine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapies for a range of diseases.
Anticancer Activity
The pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the design of potent anticancer agents, with derivatives exhibiting activity against a variety of cancer types, including melanoma, ovarian, prostate, and breast cancer.[1] Two key mechanisms of action have been elucidated for these compounds: inhibition of protein kinases and disruption of microtubule dynamics.
Many cancers are driven by the dysregulation of protein kinases, which are crucial regulators of cellular signaling pathways. Pyrrolo[3,2-c]pyridine derivatives have been successfully developed as potent inhibitors of several kinases implicated in cancer progression.
A notable example is the inhibition of FMS kinase (also known as CSF-1R), a receptor tyrosine kinase that plays a critical role in the proliferation and survival of monocytes and macrophages.[1] Overexpression of FMS kinase is associated with various cancers.[1] Pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors have shown significant potency and selectivity, with some compounds exhibiting IC₅₀ values in the nanomolar range.[1]
Caption: Mechanism of FMS kinase inhibition by pyrrolo[3,2-c]pyridine derivatives.
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division.[2] Consequently, they are a well-validated target for anticancer drugs. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics.[2] These compounds have demonstrated potent antiproliferative activity against various cancer cell lines, with some exhibiting IC₅₀ values in the nanomolar range.[2] The mechanism involves binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
Table 1: Antiproliferative Activity of Representative Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1r | FMS Kinase | Ovarian (SK-OV-3) | 0.15 | [1] |
| Prostate (PC-3) | 0.23 | [1] | ||
| Breast (MCF7) | 0.31 | [1] | ||
| 10t | Tubulin | HeLa | 0.12 | [2] |
| SGC-7901 | 0.15 | [2] | ||
| MCF-7 | 0.21 | [2] |
Anti-inflammatory Activity
The role of FMS kinase in the proliferation and survival of macrophages also implicates it in inflammatory disorders such as rheumatoid arthritis.[1] By inhibiting FMS kinase, pyrrolo[3,2-c]pyridine derivatives can modulate the inflammatory response. Potent FMS kinase inhibitors from this class have demonstrated significant anti-inflammatory effects in cellular assays, such as inhibiting the growth of bone marrow-derived macrophages.[1] This dual activity against cancer and inflammation highlights the therapeutic versatility of this scaffold.
Antiviral Activity
The emergence of drug-resistant viral strains necessitates the development of new antiviral agents with novel mechanisms of action. Pyrrolo[3,2-c]pyridin-4-amine compounds have been identified as a new class of entry inhibitors against influenza viruses. These compounds exhibit broad-spectrum activity against multiple strains of influenza A and B viruses. Their mechanism of action involves blocking the early stages of viral infection, specifically interfering with the post-fusion process of virus uncoating and the nuclear import of viral ribonucleoprotein complexes. This unique mechanism makes them attractive candidates for the development of new anti-influenza drugs.
Structure-Activity Relationships (SAR): Guiding Molecular Design
The systematic modification of the pyrrolo[3,2-c]pyridine scaffold has yielded valuable insights into the structural features required for potent and selective biological activity.
For the diarylurea and diarylamide series of FMS kinase inhibitors, the nature of the substituents on the terminal aryl rings significantly influences potency. For instance, the presence of specific substitution patterns on the benzamido moiety can enhance binding affinity to the kinase.[1] The hydrophobicity of this moiety also plays a role in cellular permeability and overall antiproliferative activity.[1]
In the case of tubulin polymerization inhibitors, the substitution on the 6-position of the pyrrolo[3,2-c]pyridine core is critical. The introduction of electron-donating groups on the para-position of a phenyl ring at this position generally leads to an increase in antiproliferative activity.[2] Conversely, electron-withdrawing groups at the same position tend to decrease activity.[2]
Future Perspectives and Conclusion
The pyrrolo[3,2-c]pyridine scaffold has proven to be a remarkably versatile platform for the design of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, anti-inflammatory, and antiviral effects, underscore its significance in medicinal chemistry. Future research in this area will likely focus on several key aspects:
-
Optimization of Existing Leads: Further refinement of the structure-activity relationships will enable the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of New Biological Targets: The unique structural features of the pyrrolo[3,2-c]pyridine core suggest that it may be a valuable template for the inhibition of other biological targets.
-
Development of Novel Synthetic Methodologies: The discovery of more efficient and versatile synthetic routes will facilitate the generation of diverse libraries of pyrrolo[3,2-c]pyridine derivatives for biological screening.
References
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. [Link]
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Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. National Center for Biotechnology Information. [Link]
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- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in Modern Drug Discovery
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a strategic entry into diverse chemical space is perpetual. 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, an azaindoline derivative, has emerged as a pivotal intermediate for the synthesis of a new generation of therapeutic agents. Its unique bicyclic structure, combining a saturated pyrrolidine ring fused to a pyridine core, offers a three-dimensional architecture that is increasingly sought after in drug design. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this intermediate, with a focus on its use in the synthesis of kinase inhibitors and other biologically active molecules. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our discussion in authoritative literature.
Physicochemical Properties and Handling
Understanding the fundamental properties of a synthetic intermediate is critical for its effective use and safe handling. The key data for 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine are summarized below.
| Property | Value | Source |
| CAS Number | 1198293-24-1 | |
| Molecular Formula | C₇H₇BrN₂ | |
| Molecular Weight | 199.05 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Storage Conditions | Store at 2-8°C, protect from light and moisture |
Safety & Handling: As with all halogenated heterocyclic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety information.
Core Application: A Linchpin in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of the 7-bromo moiety is its reactivity in palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern pharmaceutical synthesis, allowing for the modular and efficient construction of complex molecules. The two most significant applications for this intermediate are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions enable the introduction of a vast array of aryl, heteroaryl, and amine substituents at the 7-position, which is often crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final drug candidate.[1]
The Rationale for N-Protection
The pyrrolidine nitrogen (N-1) of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core possesses a secondary amine character. This N-H proton can interfere with the catalytic cycle of palladium-catalyzed reactions, leading to side reactions, catalyst deactivation, and reduced yields.[2] Therefore, a common and often necessary strategy is to protect this nitrogen prior to the cross-coupling step. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group due to its ease of installation and its facile removal under acidic conditions.
Experimental Protocols
Protocol 1: N-Boc Protection of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
This protocol describes a standard procedure for the protection of the secondary amine, a critical step to ensure high yields in subsequent cross-coupling reactions.
Workflow Diagram:
Caption: Workflow for N-Boc protection.
Materials:
-
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting materials completely.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in a small amount of anhydrous DCM dropwise to the cooled mixture over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a robust, field-proven method for the C-C bond formation at the 7-position, a key step in synthesizing many kinase inhibitors. The conditions are adapted from successful couplings on structurally similar bromo-azaindole scaffolds.[3]
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura coupling.
Materials:
-
tert-butyl 7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1.0 eq)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water (H₂O)
-
Celite®
Step-by-Step Procedure:
-
Reaction Setup: In a microwave vial, combine the N-Boc protected 7-bromo intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 to 5:1 ratio. The solvent should be sufficient to ensure stirring.
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the vial in a microwave reactor and heat to 100-120°C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-100°C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to yield the desired N-Boc-7-aryl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine product.
-
Deprotection (Optional): The Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in DCM or with 4M HCl in dioxane.
Conclusion and Future Outlook
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a high-value synthetic intermediate whose strategic importance is well-established in contemporary drug discovery. Its utility is primarily centered on its ability to undergo palladium-catalyzed cross-coupling reactions, providing a reliable and modular route to highly functionalized pyrrolopyridine derivatives. The protocols detailed herein offer a practical guide for the N-protection and subsequent Suzuki-Miyaura coupling of this scaffold. By understanding the chemical principles behind these transformations, researchers can effectively leverage this intermediate to accelerate the discovery and development of novel therapeutics, particularly in the realm of kinase inhibition and oncology. The continued exploration of new coupling partners and reaction methodologies will undoubtedly further expand the synthetic utility of this versatile building block.
References
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold
The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core, a derivative of 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole and purine bases allows it to function as a versatile pharmacophore, engaging with a wide array of biological targets. Derivatives of this scaffold have demonstrated significant potential in the development of novel therapeutics, including inhibitors of kinases and other enzymes crucial in oncology and inflammatory diseases.[1][2]
The functionalization of this core structure is paramount for modulating its pharmacological properties. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions of the heterocyclic ring. This guide provides an in-depth technical overview and actionable protocols for the successful cross-coupling of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a key intermediate for library synthesis and lead optimization.
Core Principles: The Palladium Cross-Coupling Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for palladium-catalyzed couplings, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, proceeds through a catalytic cycle involving Pd(0) and Pd(II) oxidation states.
The Causality Behind the Cycle:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by ligands (L), reacting with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, becoming a Pd(II) species. This is often the rate-limiting step and is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligands.
-
Transmetalation (for Suzuki & Sonogashira) or Base-Mediated Amine Coordination (for Buchwald-Hartwig):
-
In the Suzuki reaction, an organoboron species (Ar'-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
In the Buchwald-Hartwig reaction, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.[3][4]
-
In the Sonogashira reaction, a copper(I) co-catalyst typically forms a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.[5][6]
-
-
Reductive Elimination: This final step involves the formation of the new C-C or C-N bond as the two organic partners are expelled from the palladium center. This process regenerates the active Pd(0) catalyst, allowing the cycle to continue. Bulky, electron-rich ligands are known to accelerate this step, which is crucial for high catalyst turnover.
Caption: Generalized Palladium Catalytic Cycle.
Experimental Protocols & Application Data
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents should be handled under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl structures.[7] The choice of catalyst, ligand, and base is crucial, especially for electron-rich, potentially coordinating heterocycles like pyrrolopyridines.[8]
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask, add 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, an additional ligand. For challenging couplings, catalyst systems like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) are recommended.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an oxygen-free environment. Rationale: The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.[9][10] Rationale: Degassing the solvent removes dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for 4-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
Data Summary Table: Suzuki-Miyaura Coupling Conditions
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | 8 | 90-98% |
| 3-Pyridylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ (3) | DMF | 90 | 16 | 75-85% |
| 2-Thienylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (2) | Dioxane | 100 | 12 | 80-90% |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with a wide range of amines.[3][11] This reaction is particularly valuable for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.
Step-by-Step Protocol:
-
Reagent Preparation: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., [Pd₂(dba)₃], 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv) to a Schlenk tube.[12][13]
-
Substrate Addition: Add the 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) and the desired amine (1.1-1.5 equiv).
-
Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox, and add degassed, anhydrous solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 80-120 °C until the starting material is consumed (as determined by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Data Summary Table: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.5) | Toluene | 100 | 6 | 90-97% |
| Aniline | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 85-95% |
| Benzylamine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | K₃PO₄ (2) | Toluene | 100 | 12 | 88-96% |
| tert-Butylamine | Pd(OAc)₂ (5) | RuPhos (10) | LHMDS (1.8) | Dioxane | 120 | 24 | 70-80% |
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling facilitates the synthesis of aryl alkynes, which are valuable intermediates for constructing more complex molecules, including heterocycles and natural products.[14] The reaction typically employs both palladium and copper(I) catalysts.[6]
Step-by-Step Protocol:
-
Reagent Preparation: To a Schlenk flask, add 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).[15]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent and Base: Add degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., triethylamine, diisopropylamine), which also acts as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution (to remove copper salts), water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Data Summary Table: Sonogashira Coupling Conditions
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 25 | 4 | 90-98% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH | DMF | 40 | 6 | 85-95% |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | MeCN | 50 | 8 | 80-90% |
| 1-Hexyne | Pd(OAc)₂ (3) / PPh₃ (6) | CuI (4) | Et₃N | Toluene | 60 | 10 | 88-94% |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidation).2. Poorly soluble base.3. Insufficient reaction temperature/time. | 1. Ensure rigorous inert atmosphere techniques; use fresh, degassed solvents.2. Switch to a more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃) or a different solvent system.3. Increase temperature in 10 °C increments or extend reaction time. |
| Formation of Homocoupled Product (Ar-Ar) | Presence of oxygen leading to side reactions. | Improve degassing procedure for solvents and ensure a robust inert atmosphere. |
| Debromination of Starting Material | 1. Presence of water or protic impurities.2. Certain ligand/base combinations. | 1. Use anhydrous solvents and reagents.2. Screen alternative ligands or bases; sometimes a weaker base can mitigate this. |
| Difficulty in Purification | Residual palladium catalyst or ligands. | Filter the crude reaction mixture through a pad of Celite® and/or silica before concentration. Consider a scavenger resin if necessary. |
Conclusion
The palladium-catalyzed cross-coupling of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a highly effective and versatile method for the synthesis of diverse chemical libraries. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can achieve high yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and insights provided in this guide serve as a robust starting point for developing novel derivatives of this medicinally important scaffold.
References
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]
-
ResearchGate. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]
-
ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][16]-Fused Indole Heterocycles. The Journal of Organic Chemistry. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
PubMed. (2011). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed. [Link]
-
PubMed. (2015). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
ACS Publications. (2002). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]
-
ResearchGate. (2019). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. Request PDF. [Link]
-
MDPI. (2023). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]
-
ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (2015). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the N-alkylation of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Introduction: The Strategic Importance of N-Alkylated 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridines in Medicinal Chemistry
The 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery. The fusion of a pyrrolidine ring to a pyridine core creates a rigid, three-dimensional structure that can effectively probe the binding pockets of various biological targets. The bromine atom at the 7-position serves as a versatile synthetic handle for further functionalization, often through palladium-catalyzed cross-coupling reactions, allowing for the exploration of a wide chemical space.
N-alkylation of the pyrrolidine nitrogen is a critical step in the elaboration of this scaffold. The introduction of an alkyl group at this position can significantly impact the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, the N-alkyl substituent can act as a key binding element, interacting with specific residues in a target protein and thereby influencing pharmacological activity. This guide provides a detailed overview of the core principles and practical protocols for the successful N-alkylation of this important heterocyclic system.
Core Chemical Principles and Mechanistic Considerations
The N-alkylation of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is fundamentally a nucleophilic substitution reaction. The secondary amine of the pyrrolidine ring acts as the nucleophile, attacking an electrophilic alkylating agent. The reaction is typically facilitated by a base, which deprotonates the nitrogen, enhancing its nucleophilicity.
The choice of base, solvent, and alkylating agent is crucial for achieving high yields and minimizing side reactions. The acidity of the N-H bond in the pyrrolidine ring is a key consideration. While secondary amines are generally less acidic than amides or imides, their deprotonation is necessary to drive the reaction forward efficiently. The pyridine ring, being electron-withdrawing, will slightly increase the acidity of the N-H proton compared to a simple dialkylamine.
General Reaction Scheme:
Caption: General workflow for the N-alkylation of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
Experimental Protocols
This section details two common protocols for the N-alkylation of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. Protocol 1 utilizes classical conditions with a moderate base, suitable for many simple alkyl halides. Protocol 2 employs a stronger base, which is often necessary for less reactive alkylating agents or to achieve faster reaction times.
Protocol 1: N-Alkylation using Potassium Carbonate in DMF
This method is analogous to conditions used for the N-alkylation of similar bromo-aza-heterocycles and is a robust starting point for many applications.[1]
Rationale:
-
Base (K₂CO₃): Potassium carbonate is a mild and inexpensive base. It is sufficiently strong to deprotonate the pyrrolidine nitrogen to a degree that allows the reaction to proceed, especially at elevated temperatures. Its heterogeneous nature in many organic solvents can sometimes lead to cleaner reactions.
-
Solvent (DMF): Dimethylformamide is a polar aprotic solvent that is excellent at solvating both the heterocyclic starting material and the potassium carbonate, facilitating the reaction. Its high boiling point allows for heating, which is often necessary to drive the reaction to completion.
-
Alkylating Agent (R-X): Primary alkyl halides (iodides, bromides, or chlorides) are typically used. Alkyl iodides are the most reactive, followed by bromides and then chlorides.
Step-by-Step Procedure:
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the suspension.
-
Alkylating Agent Addition: Add the alkylating agent (R-X, 1.1-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: N-Alkylation using Sodium Hydride in THF
For less reactive alkylating agents or when a faster, more complete reaction is desired, a stronger base such as sodium hydride (NaH) is employed. This protocol is adapted from standard procedures for the N-alkylation of indoles and related heterocycles.[2]
Rationale:
-
Base (NaH): Sodium hydride is a very strong, non-nucleophilic base that irreversibly deprotonates the secondary amine, generating the highly nucleophilic sodium salt of the pyrrolopyridine. This significantly accelerates the rate of alkylation.
-
Solvent (THF): Tetrahydrofuran is a common aprotic solvent for reactions involving NaH. It is important to use anhydrous THF to prevent quenching of the base.
-
Procedure: A two-step, one-pot procedure is used. The deprotonation is performed first at a low temperature to control the exothermic reaction (evolution of H₂ gas), followed by the addition of the alkylating agent.
Step-by-Step Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2-1.5 eq) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution should be observed.
-
Alkylating Agent Addition: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (R-X, 1.1-1.2 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Work-up:
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary Table
The following table provides a general comparison of the two protocols. Actual results will vary depending on the specific substrate and alkylating agent used.
| Parameter | Protocol 1 (K₂CO₃/DMF) | Protocol 2 (NaH/THF) |
| Base Strength | Moderate | Strong |
| Reaction Temp. | 60-80 °C | 0 °C to Room Temp. |
| Reaction Time | 4-24 hours | 2-12 hours |
| Typical Yields | Good to Excellent | Excellent |
| Substrate Scope | Good for reactive alkyl halides | Excellent for a wide range of alkyl halides |
| Safety | Relatively safe | Requires inert atmosphere; flammable H₂ gas evolved |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. This section provides guidance on common issues and strategies for optimization.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common N-alkylation issues.
Optimization Strategies:
-
Choice of Base: For sterically hindered alkylating agents, a stronger, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA) may be beneficial.[3]
-
Solvent Effects: While DMF and THF are common, other polar aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can be explored.
-
Microwave Chemistry: To accelerate the reaction, particularly for less reactive alkylating agents, microwave irradiation can be a powerful tool, often reducing reaction times from hours to minutes.
-
Phase-Transfer Catalysis: For reactions with inorganic bases like K₂CO₃ or NaOH, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can improve reaction rates and yields by facilitating the transfer of the base into the organic phase.
Conclusion
The N-alkylation of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a versatile and essential transformation for the synthesis of novel compounds in drug discovery. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate a diverse array of N-alkylated derivatives. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists working with this valuable heterocyclic scaffold.
References
-
Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
-
Szalay, B., et al. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 27(24), 8946. [Link]
-
ChemHelpASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
Sources
Application Notes & Protocols: Synthesis of Kinase Inhibitors Utilizing the 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Scaffold
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Kinases, numbering over 500 in the human kinome, play pivotal roles in cellular signaling pathways, and their dysregulation is a frequent driver of pathology. A key strategy in the design of kinase inhibitors is the use of "privileged scaffolds" – core molecular structures that are known to bind to the ATP-binding site of multiple kinases.[1][2] The 7-azaindole framework, and its derivatives, represent one such privileged scaffold, capable of forming crucial hydrogen bond interactions with the kinase hinge region.[1][2]
This application note provides a detailed guide for the synthesis of novel kinase inhibitors based on the 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (also known as 7-bromo-6-azaindoline) scaffold. This versatile building block offers a strategic entry point for creating diverse libraries of potential kinase inhibitors through palladium-catalyzed cross-coupling reactions. The bromine atom at the 7-position serves as a versatile handle for introducing a wide array of substituents via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, allowing for the systematic exploration of the chemical space around the scaffold to optimize potency and selectivity.
Strategic Overview: Functionalization of the 7-Bromo-6-azaindoline Core
The synthetic strategy hinges on the palladium-catalyzed functionalization of the C7-position of the 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core. This approach allows for the late-stage diversification of the lead molecule, a highly desirable feature in medicinal chemistry campaigns. The three key transformations covered in this guide are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the installation of a diverse range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds, providing access to alkynyl-substituted derivatives.
The following sections provide detailed, step-by-step protocols for each of these key reactions, along with insights into the rationale behind the choice of reagents and reaction conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine with Arylboronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side products. For electron-rich heterocyclic halides like 7-bromo-6-azaindoline, a palladium catalyst with an electron-rich and bulky phosphine ligand is often effective.
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
-
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To an oven-dried Schlenk flask, add 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Add the degassed 1,4-dioxane/H₂O (4:1, 10 mL) mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-Phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | 92 |
| 3 | 3-Pyridylboronic acid | 7-(Pyridin-3-yl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | 78 |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) complex is a pre-catalyst that readily forms the active Pd(0) species in solution.
-
Base: K₂CO₃ is a moderately strong inorganic base that is effective in promoting the transmetalation step of the catalytic cycle. An aqueous solution of the base is often beneficial for the hydrolysis of the boronic acid and facilitates the reaction.
-
Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary for the activity of the inorganic base.
Protocol 2: Buchwald-Hartwig Amination of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.
Reaction Scheme:
Caption: Buchwald-Hartwig Amination Workflow.
Materials:
-
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
NaOt-Bu (1.4 equivalents)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a glovebox, add NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 mmol) and XPhos (0.08 mmol).
-
Add Pd₂(dba)₃ (0.02 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 7-(Phenylamino)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | 75 |
| 2 | Morpholine | 7-(Morpholino)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | 88 |
| 3 | Benzylamine | 7-(Benzylamino)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | 82 |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for the amination of heteroaryl halides. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations. It is crucial for the deprotonation of the amine, which allows it to enter the catalytic cycle.
-
Solvent: Anhydrous toluene is a standard solvent for this reaction, as it is non-protic and has a suitable boiling point for the reaction temperature.
Protocol 3: Sonogashira Coupling of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine with Terminal Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted heterocycles. This reaction is typically co-catalyzed by palladium and copper salts.
Reaction Scheme:
Caption: Sonogashira Coupling Workflow.
Materials:
-
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
CuI (0.06 equivalents)
-
Triethylamine (TEA)
-
Anhydrous DMF
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a Schlenk flask, add 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous DMF (8 mL) and triethylamine (2 mL).
-
Add the terminal alkyne (1.5 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 7-(Phenylethynyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | 90 |
| 2 | Ethynyltrimethylsilane | 7-((Trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | 85 |
| 3 | Propargyl alcohol | 3-(2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-7-yl)prop-2-yn-1-ol | 70 |
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium(II) pre-catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.
-
Base: Triethylamine serves as both the base and a solvent in this reaction. It deprotonates the terminal alkyne and also scavenges the HBr generated during the reaction.
-
Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reagents and promotes the reaction.
Conclusion
The 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a highly valuable starting material for the synthesis of diverse libraries of potential kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions provide efficient and versatile methods for the functionalization of this core structure. The protocols detailed in this application note offer a solid foundation for researchers and drug development professionals to explore the vast chemical space around this privileged scaffold, ultimately aiding in the discovery of novel and potent kinase inhibitors.
References
- Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo [2, 3-b] pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380-4390.
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A highly active catalyst for palladium-catalyzed cross-coupling reactions: room-temperature Suzuki couplings and amination of unactivated aryl chlorides. Journal of the American Chemical Society, 120(37), 9722-9723.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of organometallic chemistry, 653(1-2), 46-49.
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An improved catalyst system for aromatic carbon-nitrogen bond formation: the first efficient palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 118(30), 7215-7216.
- Chezal, J. M., Moreau, E., & Teulade, J. C. (2002). The azaindole framework in the design of kinase inhibitors. Current organic chemistry, 6(10), 993-1026.
- Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2012). Targeting protein kinases with small-molecule inhibitors. Biochemical Journal, 441(2), 311-328.
- Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
Sources
Application Note: Strategic Derivatization of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine for Structure-Activity Relationship (SAR) Studies
Abstract
The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds targeting a range of biological entities, including kinases and G-protein coupled receptors.[1][2] Its rigid, bicyclic structure presents a well-defined vector for substituent placement, making it an ideal starting point for drug discovery campaigns. This application note provides a detailed guide for the strategic derivatization of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a key intermediate where the 7-bromo group serves as a versatile synthetic handle. We present field-proven protocols for high-efficiency palladium-catalyzed cross-coupling reactions and outline how to integrate these synthetic strategies into a cohesive workflow for Structure-Activity Relationship (SAR) elucidation.
Introduction: The Strategic Value of the 7-Bromo-pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine heterocycle has garnered significant interest from medicinal chemists due to its presence in molecules with potent pharmacological activities, particularly in oncology and inflammatory diseases.[2][3] The dihydro version of this scaffold maintains key structural features while providing different spatial arrangements. The introduction of a bromine atom at the C7-position is a deliberate and strategic choice in the design of a library-synthesis-amenable core.
Why the 7-Bromo Substituent is Critical:
-
Synthetic Versatility: The C(sp²)-Br bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the controlled and diverse introduction of aryl, heteroaryl, alkyl, alkynyl, and amino moieties.
-
Reactivity & Selectivity: The electronic properties of the pyrrolopyridine ring system influence the reactivity of the C-Br bond, which can be reliably coupled under conditions that preserve other functional groups within the molecule.
-
Vector for SAR Exploration: The 7-position projects into a specific region of chemical space. By systematically modifying the substituent at this position, researchers can probe interactions with target proteins, optimizing for potency, selectivity, and pharmacokinetic properties.
This guide focuses on the three most impactful cross-coupling methodologies for derivatizing the 7-bromo core, providing both the "how" (protocols) and the "why" (mechanistic rationale).
Core Derivatization Strategies & Protocols
The 7-bromo group is a gateway to diverse chemical architectures. The following palladium-catalyzed reactions are the cornerstones of derivatization for this scaffold.
Figure 1: Key derivatization pathways for the 7-bromo-pyrrolo[3,2-c]pyridine scaffold.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Fragments
The Suzuki-Miyaura reaction is arguably the most robust and widely used method for forming C(sp²)-C(sp²) bonds.[4][5] It is indispensable for creating biaryl structures, which are common motifs in kinase inhibitors.
Causality Behind Component Selection:
-
Catalyst: Palladium catalysts like Pd(PPh₃)₄ or pre-catalyst systems such as XPhosPdG2 are chosen for their efficiency and broad substrate scope.[6] For heteroaromatic substrates, specialized ligands like XPhos can prevent catalyst poisoning and improve yields.
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is required. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is standard. Water is essential for dissolving the base and facilitating the formation of the active boronate species, while the organic solvent ensures miscibility of the reactants.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq).
-
Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v). Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through it for 10-15 minutes, or by using three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours. Microwave irradiation can significantly shorten reaction times.[6][7]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl derivative.
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides, creating conjugated enyne systems or arylalkynes.[8][9] These rigid linkers are valuable for probing deep, narrow pockets in protein active sites.
Causality Behind Component Selection:
-
Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium component undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. This copper acetylide is the key species that undergoes transmetalation to the palladium center.
-
Base: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to scavenge the HBr generated during the reaction and as the solvent in many cases.
-
Copper-Free Variants: Concerns about the homocoupling of alkynes (Glaser coupling) promoted by copper have led to the development of copper-free Sonogashira protocols.[10] These often require more specialized palladium catalysts/ligands and are performed at slightly higher temperatures but can provide cleaner reaction profiles.
Protocol 2: General Procedure for Copper-Cocatalyzed Sonogashira Coupling
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and the terminal alkyne (1.1-1.3 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq) and the copper(I) iodide (CuI, 0.04-0.10 eq).
-
Solvent and Base Addition: Add a suitable solvent (e.g., THF or DMF) and the amine base (e.g., TEA, 2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (1-6 hours). Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The ability to form carbon-nitrogen bonds is paramount in medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a vast array of primary and secondary amines, providing access to anilines and their derivatives.
Causality Behind Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands that promote both the oxidative addition of the aryl bromide and the reductive elimination of the final product. Examples include biarylphosphines (e.g., XPhos, SPhos, RuPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LHMDS) or Cs₂CO₃ can be used depending on the substrate.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., XPhosPdG3, 0.02-0.05 eq), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4-2.0 eq) to an oven-dried reaction vessel.
-
Substrate Addition: Add the 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and the desired amine (1.2-1.5 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Application in SAR Studies: A Workflow
The successful synthesis of a diverse library of analogs is the first step in an SAR campaign. The subsequent workflow involves a cycle of biological testing and data analysis to guide the next round of synthesis.
Figure 2: Iterative workflow for SAR studies using the derivatized scaffold.
Data Interpretation and SAR Table
The goal is to correlate changes in chemical structure with changes in biological activity. By systematically altering the 'R' group at the 7-position, one can deduce which properties (e.g., size, electronics, hydrogen bonding potential) are critical for activity.
Table 1: Illustrative SAR Data for Hypothetical FMS Kinase Inhibitors
| Compound ID | R Group at C7-Position | Synthetic Method | FMS Kinase IC₅₀ (nM) | Rationale for Change |
| Core | -Br | N/A | >10,000 | Starting Material |
| AN-01 | Phenyl | Suzuki-Miyaura | 850 | Establish baseline activity for aryl group. |
| AN-02 | 4-Fluorophenyl | Suzuki-Miyaura | 420 | Probe electronic effects (electron-withdrawing). |
| AN-03 | 4-Methoxyphenyl | Suzuki-Miyaura | 910 | Probe electronic effects (electron-donating). |
| AN-04 | 3-Pyridyl | Suzuki-Miyaura | 150 | Introduce H-bond acceptor for potential polar contact. |
| AN-05 | Phenylethynyl | Sonogashira | 65 | Explore rigid, linear linker to access deeper pocket.[2] |
| AN-06 | Morpholino | Buchwald-Hartwig | 550 | Introduce polar, soluble group. |
| AN-07 | 4-Methylpiperazin-1-yl | Buchwald-Hartwig | 95 | Introduce basic nitrogen for solubility and potential salt bridge. |
Analysis of Illustrative Data:
-
The introduction of an aryl group (AN-01) confers moderate activity.
-
Electron-withdrawing groups (AN-02) are preferred over electron-donating groups (AN-03) at the para-position of the phenyl ring.
-
A significant potency gain is achieved by introducing a hydrogen bond acceptor in the form of a pyridine ring (AN-04), suggesting a key interaction in the active site.
-
The rigid alkynyl linker of AN-05 is highly favorable, indicating the substituent is pointing towards a narrow, hydrophobic channel.[2]
-
The introduction of a basic piperazine (AN-07) further enhances potency, possibly through an additional ionic interaction or improved physicochemical properties.
This systematic approach allows researchers to build a clear picture of the target's binding requirements, guiding the design of more potent and selective drug candidates.
Conclusion
The 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a powerful platform for modern drug discovery. Its utility is fully realized through the strategic application of robust synthetic methods, primarily palladium-catalyzed cross-coupling reactions. By following the detailed protocols and iterative SAR workflow outlined in this note, research teams can efficiently navigate chemical space to identify and optimize novel therapeutic agents. The causality-driven approach to protocol design ensures that experiments are not just followed, but understood, leading to more effective troubleshooting and innovation.
References
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (n.d.).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). [Source not provided].
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.).
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
- Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (n.d.).
- Recent Advances in Sonogashira Reactions. (n.d.).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021).
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). University of Southampton.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. (n.d.). RSC Publishing.
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing.
- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. (n.d.). PubMed.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer. (n.d.).
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
-
On the nucleophilic derivatization of 4,7-dibromo-[3][11][12]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. (2019). ResearchGate.
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. thalesnano.com [thalesnano.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Electrophilic Bromination of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Abstract
This document provides a detailed experimental protocol for the regioselective bromination of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] Due to the absence of a specific published procedure for this exact substrate, this protocol has been developed based on established principles of electrophilic aromatic substitution on electron-rich azaindole systems. The protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent to afford the desired brominated product.[2][3] This guide includes a mechanistic rationale, a step-by-step procedure, reagent specifications, safety precautions, and methods for product purification and characterization.
Introduction and Rationale
The 1H-pyrrolo[3,2-c]pyridine core and its derivatives are privileged structures in medicinal chemistry, serving as building blocks for potent therapeutic agents, including kinase inhibitors.[1][4] The introduction of a bromine atom onto this scaffold provides a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The target molecule, 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, contains two distinct ring systems: an electron-rich dihydropyrrole ring and a relatively electron-deficient pyridine ring. Electrophilic aromatic substitution is therefore predicted to occur selectively on the pyrrole moiety. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation because it is a solid that is easier and safer to handle than liquid bromine and is highly effective for the bromination of electron-rich heterocycles like indoles and pyrroles.[2][3][5] The reaction is typically performed in a polar aprotic solvent at a reduced temperature to control reactivity and minimize the formation of side products.
Predicted Regioselectivity: By analogy to the bromination of similar azaindole frameworks, the substitution is expected to occur at the C4 or C7 position of the pyrrolo[3,2-c]pyridine ring, which are electronically activated by the pyrrole nitrogen. The precise outcome may depend subtly on the reaction conditions. This protocol is optimized to favor mono-bromination.
Reaction Mechanism and Workflow
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. N-Bromosuccinimide serves as the source of an electrophilic bromine species (Br+). The electron-rich pyrrole ring of the substrate acts as a nucleophile, attacking the electrophilic bromine. Subsequent deprotonation of the resulting intermediate by a weak base (such as the succinimide anion) restores aromaticity and yields the brominated product.
Reaction Scheme
A placeholder image is used for the product as the exact isomer is not confirmed without experimental data. Caption: Proposed bromination of the substrate with NBS.
Experimental Workflow
Caption: High-level overview of the experimental workflow.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | 23596-28-3 | 120.15 | 1.20 g (10.0 mmol) | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.87 g (10.5 mmol) | 1.05 |
| Acetonitrile (MeCN), anhydrous | 75-05-8 | 41.05 | 50 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 150 mL | - |
| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | 50 mL | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 mL | - |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g | - |
| Silica Gel (for chromatography) | 7631-86-9 | - | As needed | - |
Safety Precautions:
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Acetonitrile (MeCN): Flammable and toxic. Work in a fume hood and away from ignition sources.
-
Ethyl Acetate (EtOAc): Flammable liquid.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.20 g, 10.0 mmol).
-
Add 40 mL of anhydrous acetonitrile to dissolve the starting material.
-
Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
-
Addition of Brominating Agent:
-
In a separate flask, dissolve N-Bromosuccinimide (1.87 g, 10.5 mmol) in 10 mL of anhydrous acetonitrile.
-
Add the NBS solution dropwise to the cooled solution of the substrate over 15-20 minutes using a dropping funnel. Rationale: Slow addition helps to control the reaction exotherm and improve selectivity.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes.
-
TLC System: Ethyl acetate/Hexanes (e.g., 1:1 or as determined by substrate polarity).
-
The reaction is complete when the starting material spot is no longer visible by TLC. The reaction is anticipated to take 1-3 hours.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize any unreacted NBS.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel. Add 50 mL of deionized water and 75 mL of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer with an additional portion of ethyl acetate (2 x 40 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine. Rationale: The NaHCO₃ wash removes any acidic byproducts, and the brine wash helps to break emulsions and begin the drying process.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
Purification
-
The crude product should be purified by flash column chromatography on silica gel.[6]
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is a good starting point. The optimal eluent will depend on the polarity of the product and should be determined by TLC analysis of the crude material.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified brominated product.
Characterization
-
Yield: Record the final mass of the purified product and calculate the percentage yield.
-
Appearance: Note the physical state (e.g., white solid, pale yellow oil) of the product.
-
Melting Point: If the product is a solid, determine its melting point.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Confirm the structure and assess purity. The disappearance of a proton signal in the aromatic region of the ¹H NMR spectrum and the appearance of a new carbon signal attached to bromine in the ¹³C NMR spectrum will confirm the bromination.
-
Mass Spectrometry (MS): Determine the molecular weight of the product. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction | Inactive NBS; low reaction temperature. | Use freshly opened or recrystallized NBS. Allow the reaction to slowly warm to room temperature after addition. |
| Low Yield | Incomplete reaction; product lost during work-up. | Ensure the reaction goes to completion via TLC. Be careful during extractions to avoid loss into the aqueous layer. |
| Multiple Products (Di-bromination) | Excess NBS; reaction temperature too high. | Use a stoichiometric amount of NBS (1.0-1.05 eq.). Maintain the temperature at 0 °C or lower during addition. |
| Product Decomposition | Substrate is unstable to reaction conditions. | Use a less polar solvent like Dichloromethane (DCM) or run the reaction at a lower temperature (e.g., -78 °C). |
References
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (PMC). [Link]
- Google Patents. (n.d.). Method for purifying a bromine compound.
-
Lukin, K., et al. (2018). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Patel, H., et al. (2014). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link]
-
Chem Help ASAP. (2021). Electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in Fragment-Based Drug Design
Introduction: The Strategic Value of the Pyrrolopyridine Scaffold in FBDD
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of high-quality lead compounds.[1][2] By starting with low-molecular-weight fragments (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS).[3][4] The pyrrolopyridine core is a particularly compelling scaffold for FBDD. Its bicyclic, nitrogen-containing structure can mimic the purine ring of ATP, making it a privileged scaffold for kinase inhibitors.[5] Indeed, various pyrrolopyridine derivatives have shown potent inhibitory activity against a range of kinases and other important biological targets, with some progressing to clinical use, such as the anticancer agent Vemurafenib.[5][6]
This guide focuses on a specific, yet versatile fragment: 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine . This fragment offers several strategic advantages for FBDD campaigns:
-
3D-Rich Saturated Core: The dihydro-pyrrolo moiety provides a non-planar structure, which can enable more specific and favorable interactions within a protein's binding pocket compared to flat aromatic systems.
-
Defined Interaction Points: The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrolo nitrogen can serve as a hydrogen bond donor. These features provide clear, directional interactions to anchor the fragment to its target.
-
Vector for Growth: The bromine atom at the 7-position serves as a key chemical handle. It provides a well-defined vector for synthetic elaboration, allowing for fragment "growing" or "linking" strategies through common cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is a cornerstone of progressing a fragment hit to a lead compound.
-
Favorable Physicochemical Properties: The fragment's size and polarity are well within the "Rule of Three," making it an ideal starting point for an FBDD campaign.
This document provides a comprehensive overview of the application of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in FBDD, from initial screening to hit validation and follow-up chemistry.
Physicochemical Properties of the Core Fragment
A solid understanding of the fragment's properties is crucial for designing effective screening experiments and interpreting the results.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₇BrN₂ | [7] |
| Molecular Weight | 199.05 g/mol | [7] |
| Calculated LogP | ~1.5 | PubChem (for similar structures)[8] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 0 |
Note: Experimental validation of solubility and other properties is always recommended.
FBDD Workflow Using 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
The following diagram illustrates a typical FBDD workflow, which will be detailed in the subsequent sections.
Caption: A generalized workflow for a Fragment-Based Drug Design campaign.
Part 1: Fragment Screening and Hit Identification
The initial goal is to identify if and how 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine interacts with the target protein. Due to the expected weak binding affinity of fragments (typically in the µM to mM range), highly sensitive biophysical techniques are required.[3][9][10]
Protocol 1.1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique that can detect binding events in real-time, making it excellent for primary screening.[11]
Causality: We use SPR to rapidly screen our fragment library against the immobilized target protein. A binding event is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU). This allows for the efficient identification of binders and provides an initial estimate of binding affinity and kinetics.[10]
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified target protein onto a CM5 sensor chip (or similar) using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.
-
A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to allow for subtraction of bulk refractive index changes and non-specific binding.
-
-
Fragment Preparation:
-
Prepare a stock solution of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in 100% DMSO (e.g., at 100 mM).
-
Prepare a dilution series in the running buffer (e.g., HBS-EP+). The final DMSO concentration should be kept constant across all samples and should be low (ideally ≤1%) to avoid deleterious effects on the protein. A typical screening concentration for fragments is 100-500 µM.
-
-
SPR Analysis:
-
Inject the fragment solution over the target and reference flow cells at a constant flow rate.
-
Monitor the change in RU over time. A response in the target cell that is significantly higher than the reference cell indicates a potential binding event.
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis:
-
Subtract the reference cell data and the buffer-only injection data from the target cell response.
-
Hits are identified as fragments that give a reproducible and concentration-dependent binding response.
-
For confirmed hits, perform a full kinetic analysis by injecting a range of concentrations to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Protocol 1.2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful method for validating fragment hits and provides information on the binding site.[9][12] Ligand-observe NMR techniques like Saturation Transfer Difference (STD) NMR are particularly well-suited for FBDD.
Causality: STD-NMR allows us to confirm that the fragment binds to the protein in solution, providing an orthogonal validation of the SPR results. This technique works by selectively saturating protons on the protein. If a fragment is bound, this saturation is transferred to the fragment's protons, resulting in a decrease in their signal intensity in the NMR spectrum. This confirms a direct interaction.
Methodology:
-
Sample Preparation:
-
Prepare a sample containing the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).
-
Add the 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine fragment to the protein solution at a higher concentration (e.g., 100-fold molar excess).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the sample to identify the fragment's proton resonances.
-
Acquire an STD-NMR spectrum. This involves collecting two spectra: an "on-resonance" spectrum where the protein is selectively irradiated, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals exist.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
If the fragment binds to the protein, the resulting difference spectrum will show signals corresponding to the fragment's protons.
-
The presence of signals in the STD difference spectrum confirms that the fragment is a true binder. The relative intensity of the signals can also provide information about which part of the fragment is in closest proximity to the protein.
-
Part 2: Elucidating the Binding Mode
Once a fragment hit is validated, understanding its precise binding mode is critical for structure-guided optimization.[13] X-ray crystallography is the gold standard for this purpose.[14][15][16][17]
Protocol 2.1: Structural Characterization by X-ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex provides a detailed, 3D map of the binding interaction.[13] This allows us to visualize the specific amino acid residues involved, the orientation of the fragment, and any induced conformational changes in the protein. This structural information is invaluable for designing more potent analogues.
Methodology:
-
Crystal Soaking:
-
Grow crystals of the target protein under previously established conditions.
-
Prepare a soaking solution containing the 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine fragment at a high concentration (e.g., 1-10 mM) in a cryo-protectant solution compatible with the protein crystals. The high concentration is often necessary to achieve sufficient occupancy in the crystal.[11]
-
Transfer the protein crystals to the soaking solution and incubate for a defined period (from minutes to hours).
-
-
Co-crystallization (Alternative):
-
If soaking is unsuccessful (e.g., causes crystal cracking), attempt to crystallize the protein in the presence of the fragment. This involves adding the fragment to the protein solution before setting up crystallization trials.[11]
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked or co-grown crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps to confirm the presence and determine the orientation of the bound fragment.
-
Caption: Hypothetical interactions of the fragment within a protein active site.
Part 3: Computational Approaches and Hit-to-Lead Evolution
Computational methods are integral to FBDD, used for both virtual screening and guiding the optimization of initial hits.[18]
Protocol 3.1: Molecular Docking
Causality: Once a crystal structure is obtained, molecular docking can be used to rationalize the observed binding mode and to predict the binding of virtual, synthetically accessible analogues. This helps prioritize which compounds to synthesize for the next round of testing.[18]
Methodology:
-
Protein Preparation: Prepare the X-ray crystal structure of the protein-fragment complex for docking by adding hydrogens, assigning protonation states, and defining the binding site based on the observed position of the fragment.
-
Ligand Preparation: Generate 3D coordinates for a library of virtual analogues of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. These analogues would typically explore different substituents at the 7-position.
-
Docking and Scoring: Use a validated docking program (e.g., Glide, GOLD, AutoDock) to predict the binding pose of each analogue within the protein's active site.[18] Score the poses based on their predicted binding affinity.
-
Analysis: Analyze the top-scoring poses to identify analogues that are predicted to make favorable new interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein, guiding synthetic efforts.
Strategy 3.2: Fragment Growing
The crystal structure and docking results provide the blueprint for the hit-to-lead phase. The 7-bromo substituent is the primary handle for a "fragment growing" strategy, where chemical modifications are made to extend the fragment into adjacent pockets to pick up additional favorable interactions.
Synthetic Chemistry Example (Suzuki Coupling):
-
Objective: To install an aryl group at the 7-position to probe a nearby hydrophobic pocket identified in the crystal structure.
-
Reaction:
-
Combine 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent (e.g., dioxane/water).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform an aqueous workup followed by purification (e.g., column chromatography) to isolate the desired 7-aryl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivative.
-
-
Evaluation: The newly synthesized compound is then evaluated in the primary binding assay (e.g., SPR) to determine if the modification led to an improvement in binding affinity, thus building a Structure-Activity Relationship (SAR).
Conclusion
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine represents a high-value starting point for fragment-based drug design campaigns, particularly for targets like kinases. Its inherent 3D character, defined hydrogen bonding capabilities, and the synthetically tractable bromine handle provide a robust platform for identifying and optimizing novel lead compounds. By integrating sensitive biophysical techniques like SPR and NMR for screening with high-resolution structural methods like X-ray crystallography, researchers can effectively leverage this fragment to accelerate the discovery of new therapeutics. The protocols and strategies outlined in this guide provide a validated framework for successfully incorporating this promising scaffold into modern drug discovery programs.
References
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]
-
Dalvit, C. (2009). NMR methods in fragment screening: theory and a comparison with other biophysical techniques. Drug Discovery Today. Retrieved from [Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. (2018). AAPS PharmSciTech. Retrieved from [Link]
-
Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. (2012). Crystals. Retrieved from [Link]
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Recent advances of pyrrolopyridines derivatives: a patent and literature review. (2017). Expert Opinion on Therapeutic Patents. Retrieved from [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.).
-
Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Fragment-based drug discovery: A graphical review. (2023). Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
What are fragment based drug design methods?. (2023). Drug Discovery and Development. Retrieved from [Link]
-
Fragment Based Drug Design: A Review. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
(PDF) Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. (2023). ResearchGate. Retrieved from [Link]
-
Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. Retrieved from [Link]
-
Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. (2023). Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera. Retrieved from [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. (2019). Essays in Biochemistry. Retrieved from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (2023). PubMed. Retrieved from [Link]
-
(PDF) Fragment-based drug discovery: A graphical review. (2023). ResearchGate. Retrieved from [Link]
-
Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Fragment-Based Drug Design (FBDD). (2023). Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. (2014). Protein Science. Retrieved from [Link]
-
NMR methods in fragment screening: Theory and a comparison with other biophysical techniques. (2009). ResearchGate. Retrieved from [Link]
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2022). ResearchGate. Retrieved from [Link]
-
7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
FBDD: Fragment-Based Drug Design. (n.d.). BioSolveIT. Retrieved from [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2009). PNAS. Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). ResearchGate. Retrieved from [Link]
-
Fragment-Based Drug Discovery and X-Ray Crystallography. (2019). ResearchGate. Retrieved from [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances. Retrieved from [Link]
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- 5. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | C8H5BrN2O | CID 46856444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMR methods in fragment screening: theory and a comparison with other biophysical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Comprehensive Guide to Cell-Based Assays for 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives
Authored by a Senior Application Scientist
This document provides a detailed framework for the cellular characterization of novel 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine derivatives. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents, including kinase inhibitors used in oncology.[1] Derivatives of the related pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine cores have demonstrated potent inhibitory activity against key oncogenic kinases such as FMS (CSF-1R), Fibroblast Growth Factor Receptors (FGFRs), and Focal Adhesion Kinase (FAK).[2][3][4] Furthermore, some analogs have been shown to disrupt microtubule dynamics by binding to the colchicine site of tubulin.[5]
Given this background, a systematic, multi-tiered approach to cell-based screening is essential to elucidate the mechanism of action, confirm on-target activity, and establish the therapeutic potential of new chemical entities based on this scaffold. This guide eschews a rigid, one-size-fits-all template, instead presenting a logical, causality-driven workflow that progresses from broad phenotypic effects to specific, mechanism-defining endpoints. The protocols herein are designed as self-validating systems, incorporating the necessary controls to ensure data integrity and trustworthiness.
The Assay Cascade: A Strategic Workflow
The effective characterization of a novel compound series requires a logical progression of experiments. Each step answers a fundamental question, and the results guide the decision to proceed. This workflow ensures that resources are spent on compounds that not only show a desired phenotype (e.g., killing cancer cells) but do so through a verifiable and desirable mechanism of action.
Figure 1: The Drug Discovery Assay Cascade. This diagram illustrates the logical progression from broad phenotypic screening to specific target engagement and mechanistic studies for characterizing novel compounds.
Section 1: Foundational Assays - Cellular Viability and Proliferation
The initial step for any potential therapeutic agent is to determine its effect on cell viability and growth.[6][7] These assays provide a quantitative measure—the half-maximal inhibitory concentration (IC50)—which serves as the primary benchmark for compound potency.
Principle of Metabolic Assays
Widely used methods like the MTT and Resazurin assays rely on the metabolic activity of living cells.[8] Viable cells contain mitochondrial reductases that convert the tetrazolium salt MTT into a purple formazan product or the blue dye resazurin into the fluorescent resorufin. The magnitude of the colorimetric or fluorescent signal is directly proportional to the number of viable cells.[8]
Protocol 1: Cell Viability Assessment using Resazurin
This protocol is preferred over MTT for its simplicity (no solubilization step), lower toxicity, and high sensitivity.
Materials:
-
Resazurin sodium salt (e.g., Sigma-Aldrich, R7017)
-
Phosphate Buffered Saline (PBS), sterile
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Selected cancer cell lines (e.g., MDA-MB-231 for breast, U-87MG for glioblastoma)[4] and a non-cancerous control (e.g., HEK293)[8]
-
Test compounds dissolved in DMSO (10 mM stock)
-
96-well clear-bottom black plates
-
Multichannel pipette, plate reader with fluorescence capability (Ex/Em ~560/590 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Scientist's Note: The optimal seeding density must be determined empirically for each cell line to ensure they remain in the exponential growth phase throughout the assay period.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine derivatives in complete medium. A typical 8-point, 3-fold dilution series might range from 30 µM to 1.3 nM.
-
Include "vehicle control" wells (DMSO only, final concentration ≤ 0.1%) and "no-cell" wells (medium only, for background subtraction).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Scientist's Note: A 72-hour incubation period is standard for proliferation assays, as it typically covers at least two cell doubling times, allowing for the detection of both cytotoxic and cytostatic effects.
-
-
Resazurin Addition and Measurement:
-
Prepare a 0.15 mg/mL working solution of resazurin in sterile PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence on a plate reader (Excitation: 560 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells: % Viability = (Fluorescence_Sample / Fluorescence_Vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
| Compound | Cell Line | Target Kinase | IC50 (µM) - Cytotoxicity | Selectivity Index (Normal/Cancer) |
| Derivative 1A | MDA-MB-231 | FMS | 0.34 | 10.9 |
| Derivative 1A | HK2 (Normal) | - | 3.72 | - |
| Derivative 2B | U-87MG | FAK | 0.35 | >15 |
| Derivative 2B | Normal Fibroblast | - | >5.0 | - |
| Table 1: Example Cytotoxicity Data. This table summarizes hypothetical but realistic IC50 values for two derivatives against cancer cell lines and a normal control cell line, allowing for the calculation of a selectivity index.[2][4] |
Section 2: Target Engagement - Verifying Molecular Interaction in Live Cells
A critical step in modern drug discovery is to confirm that a compound physically interacts with its intended target within the complex environment of a living cell.[9] This provides direct evidence of the mechanism of action and helps distinguish on-target from off-target effects.[10] The NanoBRET® Target Engagement assay is a powerful method for this purpose.[11]
Principle of NanoBRET® Target Engagement (TE)
This assay measures the binding of a compound to a specific protein target in live cells using Bioluminescence Resonance Energy Transfer (BRET).[11] The target protein is expressed as a fusion with the bright NanoLuc® luciferase. A fluorescent tracer that reversibly binds to the target is added to the cells. When the tracer is bound to the NanoLuc®-fused target, the energy from the luciferase substrate reaction is transferred to the tracer, which then emits light at its characteristic wavelength. A test compound that binds to the same site will displace the tracer, leading to a decrease in the BRET signal.[11]
Protocol 2: Kinase Target Engagement using NanoBRET®
This protocol assumes the target is a kinase, such as FMS or FGFR.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Plasmid DNA for NanoLuc®-Kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Kinase Tracer and Nano-Glo® Substrate (Promega)
-
96-well clear-bottom white plates
Methodology:
-
Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-Kinase fusion plasmid according to the manufacturer's protocol.
-
Plate the transfected cells in a 96-well white plate and incubate for 24 hours.
-
Scientist's Note: It is crucial to optimize the DNA concentration to achieve expression levels that produce a robust signal without causing cellular toxicity or protein mislocalization.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
In a separate plate, combine the diluted compounds with a fixed, optimized concentration of the fluorescent tracer.
-
Add this compound/tracer mixture to the cells. Also include "no inhibitor" controls (tracer only) and "no tracer" controls (for background).
-
Equilibrate at 37°C for 2 hours.
-
-
Signal Detection:
-
Prepare the Nano-Glo® substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Immediately read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, >600 nm) simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).
-
Correct the BRET ratio by subtracting the background ratio from the "no tracer" control wells.
-
Normalize the data to the "no inhibitor" control wells.
-
Plot the corrected, normalized BRET ratio against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50, which in this context represents the cellular affinity of the compound for its target.
-
Section 3: Mechanistic Assays - Elucidating Downstream Cellular Consequences
Confirming target engagement must be followed by demonstrating that this binding event leads to a functional outcome. For kinase inhibitors, this means showing a reduction in the phosphorylation of downstream substrates. For antiproliferative agents in general, it is crucial to determine if they induce cell cycle arrest or apoptosis.
A. Target Activity: Cellular Phosphorylation Assay
This assay directly measures the inhibition of a kinase's catalytic activity within the cell.[12]
Figure 2: Kinase Inhibition Pathway. The derivative binds to the kinase, preventing the phosphorylation of its substrate and blocking downstream signaling.
Protocol 3: Western Blot for Phospho-Substrate Levels
-
Cell Treatment: Seed cells (e.g., MDA-MB-231, which overexpress FMS) in a 6-well plate. After 24 hours, serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Inhibition: Pre-treat cells with various concentrations of the test compound for 2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., CSF-1 for FMS) for 15-30 minutes to induce kinase activation and substrate phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & Blotting: Quantify protein concentration (e.g., BCA assay). Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated substrate and the total substrate (as a loading control).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. Quantify band intensity using densitometry software.
-
Analysis: The ratio of phospho-substrate to total substrate indicates the level of kinase activity. Plot this ratio against inhibitor concentration to determine the IC50 for kinase inhibition.
| Assay Type | Compound | IC50 (µM) |
| Cytotoxicity (72h) | Derivative 1A | 0.34 |
| Target Engagement (2h) | Derivative 1A | 0.15 |
| Kinase Activity (2h) | Derivative 1A | 0.19 |
| Table 2: Integrated IC50 Data. A comparison of IC50 values from different assays. The close correlation between target engagement, kinase activity inhibition, and eventual cytotoxicity strengthens the conclusion that the compound acts on-target. |
B. Cell Cycle and Apoptosis Analysis
If a compound is antiproliferative, it is essential to determine whether it causes a cytostatic block in the cell cycle or induces cytotoxic apoptosis. This is particularly relevant for compounds that may target tubulin.[5]
Protocol 4: Cell Cycle and Apoptosis Analysis by Flow Cytometry
-
Treatment: Seed cells in a 6-well plate and treat with the compound at 1x, 2x, and 5x its IC50 value for 24 or 48 hours.
-
Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are not lost.
-
Staining:
-
For Cell Cycle: Fix cells in ice-cold 70% ethanol, then stain with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to DNA content.
-
For Apoptosis: Resuspend live cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of early apoptotic cells, while PI enters late apoptotic/necrotic cells with compromised membranes.
-
-
Acquisition & Analysis: Analyze the stained cells using a flow cytometer.
-
Cell Cycle: The resulting DNA content histogram will show distinct peaks for G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2/M for tubulin inhibitors) indicates cell cycle arrest.[5]
-
Apoptosis: The dot plot of Annexin V vs. PI will distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Conclusion
This application guide outlines a robust, integrated strategy for the cellular characterization of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine derivatives. By progressing from broad phenotypic screening to specific target engagement and mechanistic assays, researchers can build a comprehensive and reliable data package. This workflow not only identifies potent compounds but also validates their mechanism of action, providing the confidence needed to advance promising candidates into further preclinical development.
References
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]
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Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical and Chemical Journal. [Link]
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Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Zhang, M., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]
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Vasta, J. D., & Robers, M. B. (2017). Determining target engagement in living systems. Nature Chemical Biology. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]
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Roy, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
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Promega Corporation. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections Blog. [Link]
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Rittiner, J. E., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology. [Link]
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Promega Corporation. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections Blog. [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
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INDIGO Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. INDIGO Biosciences Website. [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
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Vasta, J. D., & Robers, M. B. (2017). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. [Link]
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Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
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Roy, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Website. [Link]
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Chen, Q., & Kang, J. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
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Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology Website. [Link]
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Harris, N. J., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]
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Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences Website. [Link]
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Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]
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Wang, C., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comprehensive framework for the in vitro characterization of novel compounds derived from 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine. We present a tiered, logical workflow, beginning with foundational cytotoxicity assessments to establish appropriate concentration ranges for subsequent mechanistic assays. Detailed protocols for evaluating potential targets, including protein kinases (e.g., CDK8) and bromodomains (e.g., BRD4), are provided. Furthermore, we describe cell-based assays to probe the modulation of key signaling pathways, such as NF-κB, which is central to inflammatory responses. This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the biological activity of this promising class of compounds.
Introduction: The Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolopyridine core is a key pharmacophore found in numerous biologically active molecules. Derivatives of the related 1H-pyrrolo[3,2-c]pyridine structure have been identified as potent inhibitors of critical oncology targets, including tubulin (acting at the colchicine-binding site) and the mitotic kinase MPS1.[1][2] Given this precedent, new analogs, such as those derived from 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine, warrant a thorough and systematic in vitro evaluation to elucidate their therapeutic potential.
The strategic approach outlined herein is designed to maximize data output from minimal compound quantity, a common constraint in early-stage drug discovery. The workflow progresses from broad, phenotype-based assays to specific, target-based biochemical and cellular assays. This tiered approach ensures that resources are focused on compounds with the most promising activity profiles.[3]
Experimental Workflow: A Tiered Approach
A successful in vitro screening campaign begins with a logical progression of experiments. This ensures that each step informs the next, creating a self-validating cascade of data. The proposed workflow prioritizes the early identification of basic cytotoxic effects to guide dose selection for more complex and resource-intensive mechanistic studies.
Figure 1: A tiered experimental workflow for in vitro compound evaluation.
Tier 1: Foundational Cytotoxicity Profiling
Rationale: Before investigating specific mechanisms, it is crucial to determine the concentration at which a compound exerts general cytotoxic effects. This step prevents misinterpretation of data from subsequent assays, where a reduction in signal could be due to cell death rather than specific target inhibition. The MTT or XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5][6]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working solutions by serial dilution in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the 2x compound dilutions (in triplicate). Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
| Parameter | Description |
| Cell Lines | HeLa (Cervical Cancer), MCF-7 (Breast Cancer), A549 (Lung Cancer) |
| Seeding Density | 8,000 cells/well |
| Compound Conc. | 0.01 µM to 100 µM (10-point, 3-fold serial dilution) |
| Incubation Time | 72 hours |
| Readout | Absorbance at 570 nm |
Table 1: Hypothetical parameters for a primary cytotoxicity screen.
Tier 2: Target-Based Biochemical Assays
Rationale: Based on the known activities of related scaffolds, protein kinases and bromodomains represent plausible target classes. Biochemical assays isolate the target protein from cellular systems, allowing for a direct measurement of inhibition without the complexities of cell permeability and off-target effects.
Protocol: CDK8/Cyclin C Kinase Assay (Luminescent)
This protocol is adapted from commercially available kits like the Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit.[7] It measures the amount of ADP produced, which is correlated with kinase activity.
-
Reagent Preparation: Prepare kinase reaction buffer, recombinant CDK8/Cyclin C enzyme, substrate (e.g., a generic peptide or CTD peptide), and ATP.
-
Inhibitor Addition: In a 384-well plate, add 5 µL of the test compound at various concentrations.
-
Kinase Reaction: Add 2.5 µL of a master mix containing the enzyme and substrate. Pre-incubate for 10 minutes at room temperature.
-
Initiation: Add 2.5 µL of ATP solution to initiate the reaction. Incubate for 1 hour at room temperature.
-
Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC50 value.
Protocol: BRD4 Bromodomain Binding Assay (TR-FRET)
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust technology for studying protein-protein and protein-ligand interactions. Kits like the BRD4 (BD1) Inhibitor Screening Assay Kit provide the necessary reagents.[8]
-
Assay Setup: In a 384-well plate, add test compound, biotinylated histone H4 peptide substrate, and GST-tagged BRD4 protein.
-
Incubation: Incubate for 30 minutes at room temperature to allow binding to reach equilibrium.
-
Detection Reagent Addition: Add TR-FRET detection reagents (e.g., Europium-labeled anti-GST antibody and Streptavidin-conjugated acceptor fluorophore).
-
Signal Stabilization: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the TR-FRET signal on a compatible microplate reader (measuring emission at two wavelengths).
-
Data Analysis: The ratio of acceptor to donor emission is calculated. Inhibition is observed as a decrease in the FRET signal. Calculate IC50 values from the dose-response curve.
| Assay Target | Assay Principle | Endpoint | Hypothetical IC50 (µM) |
| CDK8/CycC | Luminescence (ADP-Glo) | Kinase Activity | 0.250 |
| MPS1 | TR-FRET | Kinase Activity | 1.150 |
| BRD4 (BD1) | TR-FRET | Ligand Binding | 0.085 |
| BRD4 (BD2) | AlphaScreen | Ligand Binding | > 20 |
Table 2: Example data summary from target-based biochemical assays.
Tier 3: Cell-Based Mechanistic Assays
Rationale: Once a primary target is identified, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and elicit the expected downstream biological response.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in numerous diseases. Many kinase inhibitors and other small molecules ultimately impact this pathway.
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Application Note & Protocol: A Scalable Synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine, a key heterocyclic scaffold in contemporary drug discovery. The pyrrolo[3,2-c]pyridine core is a structural motif found in numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1][2] This guide details a robust and scalable synthetic route, moving beyond theoretical chemistry to address the practical challenges of process development. We will elucidate the causal reasoning behind strategic decisions in the synthetic pathway, from starting material selection to final purification, ensuring a self-validating protocol suitable for medicinal chemistry and process development professionals.
Strategic Overview & Rationale
The synthesis of substituted azaindoles, such as the target compound, is of significant interest due to their versatile applications in medicinal chemistry.[3][4] The chosen synthetic strategy is designed for scalability, prioritizing cost-effective starting materials, manageable reaction conditions, and high-purity isolation of the final product.
The overall synthetic approach involves a multi-step sequence, beginning with a commercially available pyridine derivative. The key transformation is the construction of the fused pyrrole ring onto the pyridine core. This is a common and effective method for building the azaindole framework.[5] The bromination step is strategically placed to ensure regioselectivity and high conversion.
Logical Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Detailed Scale-Up Synthesis Protocol
This protocol outlines a proposed multi-step synthesis adaptable for kilogram-scale production. Each step is designed with considerations for thermal safety, reagent stoichiometry, and process efficiency.
Disclaimer: This is a representative protocol based on established chemical principles for related structures.[6][7] Researchers must first validate and optimize this process on a smaller scale before attempting a large-scale reaction. All operations should be conducted in a properly ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
The synthesis begins with the bromination of 2-Amino-4-methylpyridine. Using N-bromosuccinimide (NBS) is a reliable method for regioselective bromination of electron-rich pyridine rings.
-
Procedure:
-
To a 20 L jacketed reactor, charge 2-Amino-4-methylpyridine (1.0 kg, 9.25 mol) and Acetonitrile (10 L).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the reactor to 0-5 °C using a chiller.
-
Slowly add N-bromosuccinimide (NBS) (1.73 kg, 9.71 mol, 1.05 equiv) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate (5 L).
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extract the aqueous residue with Ethyl Acetate (3 x 5 L).
-
Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to afford 2-Amino-5-bromo-4-methylpyridine as a solid.
-
Step 2: Synthesis of 5-Bromo-4-(dibromomethyl)-2-nitropyridine
This step involves a diazotization followed by Sandmeyer-type reactions to replace the amino group with a nitro group and subsequent side-chain bromination.
-
Procedure:
-
Suspend the product from Step 1 (1.5 kg, 7.98 mol) in 48% Hydrobromic acid (7.5 L) in a 20 L reactor and cool to -5 °C.
-
Slowly add a solution of sodium nitrite (606 g, 8.78 mol) in water (1.5 L) dropwise, maintaining the temperature below 0 °C.
-
Stir for 1 hour at 0 °C.
-
In a separate vessel, prepare a solution of copper(I) bromide (1.26 kg, 8.78 mol) in 48% HBr (3 L). Add this to the diazonium salt solution, controlling gas evolution.
-
Simultaneously, irradiate the reaction mixture with a UV lamp and add liquid bromine (1.53 kg, 9.58 mol) dropwise.
-
After addition, stir at room temperature for 12 hours.
-
Pour the reaction mixture onto ice water and extract with dichloromethane.
-
Wash the organic layer with sodium bicarbonate solution and brine, dry over MgSO4, and concentrate to give the crude product.
-
Step 3: Synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
This is the key reductive cyclization step to form the target heterocycle.
-
Procedure:
-
Dissolve the crude product from Step 2 (approx. 7.9 mol) in acetic acid (10 L) in a high-pressure hydrogenation vessel.
-
Add Palladium on carbon (10% w/w, 150 g) to the solution.
-
Pressurize the vessel with hydrogen gas (50 psi) and heat to 60 °C.
-
Maintain the reaction under these conditions for 12-18 hours, monitoring hydrogen uptake.
-
After the reaction is complete (as confirmed by HPLC), cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a saturated solution of sodium carbonate to pH 8-9.
-
Extract the product with Ethyl Acetate (3 x 5 L).
-
Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine.
-
Further purification can be achieved via column chromatography on silica gel or recrystallization.
-
Data Summary & Characterization
| Parameter | Step 1 | Step 2 | Step 3 (Final Product) |
| Product Name | 2-Amino-5-bromo-4-methylpyridine | 5-Bromo-4-(dibromomethyl)-2-nitropyridine | 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine |
| Molecular Formula | C₆H₇BrN₂ | C₆H₃Br₃N₂O₂ | C₇H₇BrN₂ |
| Molecular Weight | 187.04 g/mol | 378.86 g/mol | 199.05 g/mol |
| Theoretical Yield | 1.73 kg | 3.02 kg | 1.57 kg |
| Typical Purity (HPLC) | >98% | (Crude Intermediate) | >97% |
| Appearance | Off-white solid | Yellow/brown oil | Light yellow solid |
Characterization of Final Product:
-
¹H NMR: Spectral data should be consistent with the structure of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine.
-
Mass Spectrometry: ESI-MS should show a molecular ion peak [M+H]⁺ at m/z corresponding to the product's molecular weight.
-
HPLC: Purity analysis to be performed on a C18 column with a suitable mobile phase gradient.
Safety & Handling
Handling the reagents and intermediates in this synthesis requires strict adherence to safety protocols.
-
Pyridine Derivatives: Pyridine and its derivatives are often flammable and harmful if swallowed, inhaled, or in contact with skin.[8][9]
-
N-Bromosuccinimide (NBS): A strong oxidizing agent and lachrymator. Handle with care in a well-ventilated hood.
-
Hydrogenation: The use of hydrogen gas under pressure presents a significant fire and explosion risk. The reaction must be conducted in a specialized high-pressure reactor by trained personnel. Ensure the system is properly grounded to prevent static discharge.[9]
-
Personal Protective Equipment (PPE): At all stages, wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
Process Safety Workflow
Caption: A four-stage safety workflow for chemical synthesis.
References
-
Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). Available from: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available from: [Link]
-
The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Pharmaffiliates. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]
- Preparation method of 5-bromo-7-azaindole. Google Patents.
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH). Available from: [Link]
-
Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. ResearchGate. Available from: [Link]
- Preparation method for 5-bromo-7-azaindole. Google Patents.
-
Pyridine - Safety Data Sheet. Carl ROTH. Available from: [Link]
-
SAFETY DATA SHEET - Pyridine. Fisher Scientific. Available from: [Link]
-
Synthetic process of 5-bromo-7-azaindole. Patsnap. Available from: [Link]
-
Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. Available from: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Pyrrole - Wikipedia. Wikipedia. Available from: [Link]
-
Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. Available from: [Link]
-
7-Bromo-1H-pyrrolo[2,3-c]pyridine. Amerigo Scientific. Available from: [Link]
-
4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. Pipzine Chemicals. Available from: [Link]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 7. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic route and improve your yield.
Frequently Asked Questions (FAQs)
General Synthesis & Strategy
Question 1: What is a common synthetic strategy for preparing the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core, and what are the critical control points?
A prevalent and effective method for constructing the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is via an intramolecular Pictet-Spengler reaction.[1][2] This reaction involves the cyclization of a substituted pyridine-ethylamine derivative with an aldehyde or ketone.
The general mechanism proceeds through the formation of an iminium ion intermediate, which is then attacked by the electron-rich pyridine ring to form the new heterocyclic system.[2] The key to a high-yielding synthesis lies in carefully controlling the following stages:
-
Iminium Ion Formation: This step is typically acid-catalyzed. The choice of acid and solvent is crucial. Protic acids like trifluoroacetic acid (TFA) or Lewis acids can be employed. The reaction rate can be influenced by the reaction conditions.[1]
-
Electrophilic Aromatic Substitution (Cyclization): The success of this step depends on the nucleophilicity of the pyridine ring. Electron-donating groups on the ring will accelerate the reaction, while electron-withdrawing groups can hinder it or prevent it altogether.[1]
-
Starting Material Stability: The stability of the pyridine-ethylamine precursor is vital. Ensure it is pure and free of contaminants that could lead to side reactions.
Below is a workflow diagram illustrating the key steps in a typical Pictet-Spengler approach to the core structure.
Caption: General workflow for synthesizing the core structure.
Troubleshooting the Pictet-Spengler Cyclization
Question 2: My Pictet-Spengler reaction for the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core is giving a low yield. What are the likely causes and how can I improve it?
Low yields in this reaction are common and can often be traced back to a few key factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Iminium Ion Formation: The equilibrium between the starting materials and the iminium ion may not be favorable.
-
Solution: Try a stronger acid catalyst or a higher reaction temperature. However, be cautious as overly harsh conditions can lead to decomposition. A comparison of common acidic conditions is provided in the table below. Water scavenging by using a Dean-Stark apparatus or molecular sieves can also drive the reaction forward.
-
-
Poor Nucleophilicity of the Pyridine Ring: If your pyridine precursor has electron-withdrawing substituents, the ring may not be electron-rich enough to efficiently attack the iminium ion.
-
Solution: While you may be constrained by your target molecule, consider if a different synthetic route that forms the pyridine ring last is possible. Alternatively, explore more forcing reaction conditions (higher temperatures, microwave irradiation).
-
-
Side Reactions: The starting materials or product may be unstable under the reaction conditions.
-
Solution: Monitor the reaction by TLC or LC-MS to check for the formation of byproducts. If decomposition is observed, consider milder conditions (e.g., lower temperature, different acid catalyst). For particularly sensitive substrates, using an acyl chloride to activate the intermediate has been shown to be effective in promoting cyclization under mild conditions.[3]
-
| Acid Catalyst | Typical Concentration | Temperature (°C) | Notes |
| Trifluoroacetic acid (TFA) | 10-20% in DCM | 0 - RT | Commonly used, provides good results for many substrates. |
| Formic Acid | Neat or in Toluene | 80 - 110 | Can act as both solvent and catalyst. |
| p-Toluenesulfonic acid (p-TSA) | Catalytic amount | 80 - 120 | Often used with a Dean-Stark trap to remove water. |
| Lewis Acids (e.g., Sc(OTf)₃) | Catalytic amount | RT - 60 | Can be milder and more selective for certain substrates. |
Troubleshooting the Bromination Step
Question 3: I am attempting to brominate 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine to get the 7-bromo derivative, but I'm getting a mixture of products. How can I improve the regioselectivity?
Achieving high regioselectivity in the bromination of pyrrolopyridines can be challenging due to the presence of two rings with differing and sometimes competing reactivities. The pyrrole ring is generally more electron-rich and susceptible to electrophilic substitution than the pyridine ring.
Common Issues and Solutions:
-
Over-bromination: The product, 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, can be more reactive to further bromination than the starting material, leading to di- or tri-brominated species.
-
Solution: Use a milder brominating agent and control the stoichiometry carefully. N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is easier to handle and can be more selective.[4] Running the reaction at a low temperature (e.g., -78 °C to 0 °C) and adding the brominating agent slowly can significantly improve selectivity.
-
-
Incorrect Regioselectivity: Bromination may occur on the pyrrole ring or at other positions on the pyridine ring.
-
Solution: The directing effects of the fused ring system will influence the position of bromination. Theoretical calculations (e.g., DFT) can help predict the most likely site of electrophilic attack. Experimentally, you can try different solvent systems, as solvent polarity can influence the regiochemical outcome. Protecting the pyrrole nitrogen (e.g., with a Boc or tosyl group) can also alter the electronic properties of the molecule and direct bromination to the desired position.[4]
-
| Brominating Agent | Solvent | Temperature (°C) | Key Characteristics |
| N-Bromosuccinimide (NBS) | THF, DMF, CH₂Cl₂ | -78 to RT | Mild, solid reagent. Good for selective bromination. |
| Bromine (Br₂) | Acetic Acid, CHCl₃ | 0 to RT | Highly reactive, can lead to over-bromination.[4] |
| Pyridinium tribromide | THF, Acetic Acid | RT | Milder alternative to liquid bromine. |
Below is a diagram illustrating the potential for over-bromination.
Caption: Potential side reactions during bromination.
Purification and Characterization
Question 4: The final product, 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, is difficult to purify. What purification strategies are recommended?
The polarity and basicity of the pyrrolopyridine core can make purification by standard column chromatography challenging.
-
pH Adjustment during Extraction: Before extraction, carefully adjust the pH of the aqueous layer. The basic nitrogen atoms in your compound mean it will be soluble in acidic aqueous solutions. You can use this property to perform an acid-base extraction to remove non-basic impurities. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or Na₂CO₃) to recover your product in the organic phase.[5]
-
Column Chromatography:
-
Tailing: The basic nitrogens can interact strongly with the acidic silica gel, leading to significant tailing of the product spot. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent.
-
Stationary Phase: If tailing remains an issue, consider using a different stationary phase, such as alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel.
-
-
Crystallization: If the product is a solid, crystallization or recrystallization can be a highly effective final purification step to obtain material of high purity. Experiment with a range of solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find suitable conditions.
Detailed Experimental Protocol
Protocol: Regioselective Bromination of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
This protocol is a representative procedure designed to favor the formation of the 7-bromo isomer.
-
Preparation: Dissolve 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous THF or DMF in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes. The slow addition is critical to control the reaction and minimize byproduct formation.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine to prevent tailing.
References
-
Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]
-
Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 13(6), 725-736. Available at: [Link]
-
Sroka, W., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]
- Blakemore, D. C., et al. (2006). 1H-pyrrolo[2,3-b]pyridines. Google Patents.
- Boral, S., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 931-942. Available at: [Link]
-
Lv, P., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092. Available at: [Link]
-
Tourwé, D., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(10), 1361. Available at: [Link]
- Wang, Y., et al. (2014). Method for preparing 2,3-dihydro-1H-pyrrolo-[3,4-c] pyridine hydrochloride. Google Patents.
-
E. M. K. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
NameRed. (n.d.). Pictet-Spengler Reaction. NROChemistry. Available at: [Link]
-
Lynch-Colameta, T., et al. (2021). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science, 12(17), 6069-6075. Available at: [Link]
Sources
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- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 3. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Deficient Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocyclic substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet often challenging C-C bond-forming reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into why these reactions can be problematic and how to systematically troubleshoot them.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, but its application to electron-deficient heterocycles—such as pyridines, pyrimidines, and quinolines—presents a unique set of challenges. These substrates can be capricious partners due to their electronic properties, which can lead to catalyst inhibition, poor reactivity, and a propensity for undesirable side reactions.[1][2] This guide will equip you with the expert knowledge to diagnose and solve these issues, transforming a frustrating failure into a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My Suzuki coupling with a 2-halopyridine is giving low to no yield. What are the most likely causes?
This is a classic and frequently encountered problem. The "2-pyridyl problem" stems from a combination of factors inherent to the electronic structure of the heterocycle.
Core Issues:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst.[3] This coordination can inhibit the catalytic cycle, effectively "poisoning" the palladium and preventing it from participating in the desired cross-coupling. This is particularly problematic with highly basic aminopyridines.[4]
-
Poor Nucleophilicity of the Boron Reagent: Electron-deficient pyridyl boronic acids are notoriously poor nucleophiles, which can make the transmetalation step of the catalytic cycle sluggish.[1]
-
Instability of Pyridylboronic Acids: 2-Pyridyl boronic acids are often unstable and prone to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2][5] This decomposition reduces the concentration of the active nucleophile.
Troubleshooting Workflow:
Caption: A stepwise troubleshooting workflow for Suzuki couplings involving 2-halopyridines.
Step-by-Step Protocol:
-
Ligand Selection is Critical: For electron-deficient systems, standard ligands like PPh₃ are often inadequate. Switch to bulky, electron-rich phosphine ligands.
-
Recommendation: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are highly effective.[1][4] These ligands promote the crucial reductive elimination step and stabilize the palladium catalyst, preventing deactivation.[6]
-
Rationale: The bulk of these ligands creates a coordinatively unsaturated palladium center that is more reactive, while their electron-donating nature facilitates the oxidative addition step, which can be challenging with electron-rich halides.[7]
-
-
Base Optimization: The choice of base is not trivial; it modulates the activation of the boronic acid.
-
Recommendation: Start with a moderately strong, non-aqueous base like K₃PO₄. If that fails, a stronger base like Cs₂CO₃ can be effective.[8]
-
Rationale: Aqueous bases (e.g., K₂CO₃ in water/dioxane) can accelerate the unwanted protodeboronation of the sensitive pyridylboronic acid.[8] Anhydrous conditions with a phosphate base often provide a better balance of reactivity and stability.[9]
-
-
Protect Your Boron Source: If protodeboronation is suspected, consider using a more stable boron derivative.
-
Recommendation: Switch from the boronic acid to a boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[1][10]
-
Rationale: These "masked" boron reagents are generally more stable to storage and the reaction conditions, slowly releasing the active boronic acid in situ. This can maintain a low but steady concentration of the nucleophile, favoring the desired cross-coupling over decomposition.[10]
-
Question 2: I'm observing significant protodeboronation of my electron-deficient heteroaryl boronic acid. How can I minimize this side reaction?
Protodeboronation is a major pathway for yield loss, especially with electron-deficient arylboronic acids.[10] The electron-withdrawing nature of the heterocycle makes the C-B bond more susceptible to cleavage.[8]
Mechanism of Protodeboronation:
Caption: The base-mediated mechanism of protodeboronation.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Use Anhydrous Conditions | Water is the primary proton source for this side reaction. | Use anhydrous solvents (e.g., toluene, dioxane, THF) and a non-aqueous base like K₃PO₄ or Cs₂CO₃.[8][9] |
| Employ Milder Bases | Strong bases can accelerate the formation of the boronate complex, which is susceptible to protonolysis.[5] | If possible, use a milder base like K₂CO₃ or even KF, which can be effective for substrates with base-sensitive groups.[8] |
| Increase Reactant Concentration | Higher concentrations can favor the bimolecular transmetalation step over the competing protodeboronation. | Run the reaction at a higher molarity (e.g., 0.2 M or higher). |
| Use Boronic Esters | As mentioned previously, esters like MIDA boronates or pinacol esters are more stable and less prone to immediate protodeboronation.[10] | Synthesize or purchase the corresponding boronic ester of your heterocycle. |
Question 3: My reaction with an electron-deficient aryl chloride is not proceeding. Should I switch to the bromide or iodide?
Yes, in many cases, this is a pragmatic solution. The oxidative addition of the palladium catalyst to the aryl halide is a critical step in the catalytic cycle, and its rate is highly dependent on the C-X bond dissociation energy.
Reactivity of Aryl Halides:
C-I < C-Br < C-Cl < C-F (Increasing Bond Strength, Decreasing Reactivity)
-
Aryl Chlorides: These are often cheaper and more readily available, but the strength of the C-Cl bond makes oxidative addition the rate-limiting step. This requires a highly active catalyst system, typically involving very electron-rich and bulky phosphine ligands.[7]
-
Aryl Bromides: This is often the "sweet spot" for Suzuki couplings, offering a good balance of reactivity and stability.[9]
-
Aryl Iodides: While they undergo the fastest oxidative addition, the resulting palladium-iodide species can sometimes inhibit the catalyst, slowing down the overall catalytic cycle.[3]
Catalyst Recommendations for Aryl Chlorides:
If you must use an aryl chloride, a robust catalyst system is non-negotiable.
| Catalyst System | Key Features |
| Pd₂(dba)₃ / SPhos | A highly active system for challenging couplings, including those with aryl chlorides. |
| XPhos Pd G3/G4 Precatalysts | These are pre-formed, air-stable catalysts that generate the active LPd(0) species under mild conditions, making them excellent for activating unreactive chlorides.[5] |
| Ni(cod)₂ / PMe₃ | In some cases, nickel catalysts can be effective for coupling aryl chlorides, offering a different reactivity profile than palladium.[11] |
Question 4: I am attempting a coupling where both partners are electron-deficient heterocycles. The reaction is failing completely. What should I do?
This represents one of the most challenging scenarios in Suzuki-Miyaura chemistry.[1] When both the electrophile and the nucleophile are electron-deficient, the reaction kinetics are often unfavorable for multiple steps in the catalytic cycle.
Key Challenges:
-
Slow Oxidative Addition: While an electron-deficient halide is generally more reactive, the overall electronic poverty of the system can still pose a challenge.
-
Very Slow Transmetalation: An electron-deficient boronic acid is a poor nucleophile, leading to a very slow transfer of the organic group to the palladium center.[1]
-
Competitive Side Reactions: With a slow desired reaction, side reactions like protodeboronation and homocoupling become more prominent.
Advanced Troubleshooting Protocol:
-
Maximize Catalyst Activity: This is a situation where higher catalyst loadings (e.g., 3-5 mol %) and a higher ligand-to-palladium ratio (e.g., 3:1 or 4:1) are often necessary.[1]
-
Use a Highly Active Ligand: RuPhos has been shown to be particularly effective for these difficult heteroaryl-heteroaryl couplings.[1]
-
Employ a Strong, Soluble Base: Cesium carbonate (Cs₂CO₃) is often the base of choice in these cases, as its solubility and strength can help drive the reaction forward.
-
Consider Additives: In some cases, additives can facilitate the reaction. For example, copper(I) salts have been reported to facilitate Suzuki reactions of electron-deficient 2-heterocyclic boronates.[12]
-
Elevated Temperatures: Higher temperatures may be required to overcome the activation energy barriers for both oxidative addition and transmetalation. Monitor for substrate decomposition.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. Each step presents a potential bottleneck, especially with challenging substrates.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]
-
Shields, J. D., Gray, E. E., & Doyle, A. G. (2015). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Journal of the American Chemical Society, 137(17), 5533–5539. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11094-11114. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Newton, C. G., & Moody, C. J. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-40). Royal Society of Chemistry. Available at: [Link]
-
Takeda, Y., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 25(25), 4721–4726. Available at: [Link]
-
Nykaza, T. V., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(4), 1361–1373. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Baran Lab. (n.d.). Haloselectivity of Heterocycles. Available at: [Link]
-
Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 908898. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]
-
Chen, J., & Cuny, G. D. (2008). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 10(24), 5573–5576. Available at: [Link]
-
Siddle, J. S. (2013). Metal-catalysed cross-coupling reactions of nitrogen heterocycles. Durham E-Theses. Available at: [Link]
-
Farmer, J. L., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9370–9379. Available at: [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
-
Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. Available at: [Link]
-
Al-Amin, M., & Bhuiyan, M. M. R. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, 7(7), 195. Available at: [Link]
-
Lu, G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2261–2272. Available at: [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our aim is to provide practical, experience-based solutions to help you troubleshoot your experiments effectively.
Introduction to the Synthetic Challenges
The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a key intermediate in the development of various therapeutic agents, presents a unique set of challenges.[1][2] These challenges often arise from the electronic nature of the pyrrolopyridine core and the conditions required for the key transformations. This guide will focus on two critical stages of the synthesis: the formation of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core and its subsequent bromination.
A plausible and common synthetic approach involves the initial construction of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold, followed by electrophilic bromination to introduce the bromine atom at the 7-position. Difficulties can emerge in controlling the regioselectivity of the bromination and preventing over-reaction. Additionally, the stability of the dihydropyrrolopyridine ring under various reaction conditions is a critical factor that can influence the yield and purity of the final product.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Formation of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Core
The construction of the dihydropyrrolopyridine ring system can be approached through several synthetic routes, including the reduction of a corresponding 1H-pyrrolo[3,2-c]pyridine or a cyclization reaction, such as a Pictet-Spengler type reaction.
Question 1: I am attempting a Pictet-Spengler type reaction to form the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core, but I am observing low yields and several side products. What could be the cause?
Answer: The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[3] However, when applied to pyridine-based substrates, the electron-deficient nature of the pyridine ring can render it less nucleophilic, leading to sluggish reactions that may require harsh conditions. This can, in turn, lead to the formation of side products.
Causality and Troubleshooting:
-
Low Reactivity of the Pyridine Ring: The pyridine nitrogen withdraws electron density from the ring, making it less reactive towards electrophilic aromatic substitution. To overcome this, you might need to use stronger acidic catalysts or higher temperatures. However, these conditions can also lead to degradation of the starting materials or the product.
-
Solution: Consider using a Lewis acid catalyst in addition to a Brønsted acid to enhance the electrophilicity of the iminium ion intermediate. Alternatively, explore milder, more modern variations of the Pictet-Spengler reaction.
-
-
Starting Material Degradation: Under strongly acidic conditions, the starting aminopyridine derivative may be susceptible to degradation.
-
Solution: Carefully control the reaction temperature and time. A slow, stepwise addition of the acid catalyst at a lower temperature may help to minimize degradation.
-
-
Formation of Dehydrogenated Product: Depending on the reaction conditions and the presence of oxidizing agents (even atmospheric oxygen), the desired 2,3-dihydro product can be oxidized to the aromatic 1H-pyrrolo[3,2-c]pyridine.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If oxidation is a persistent issue, a subsequent reduction step may be necessary.
-
Question 2: During the workup of my reaction to form 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine under acidic conditions, I am experiencing significant product loss. Why is this happening?
Answer: The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core contains basic nitrogen atoms that can be protonated under acidic conditions. This can affect its solubility and stability during aqueous workup procedures.
Causality and Troubleshooting:
-
Protonation and Increased Water Solubility: In acidic solution, the product will exist as a protonated salt, which is likely to be highly soluble in water. During extraction with an organic solvent, a significant portion of the product may remain in the aqueous layer.
-
Solution: Before extraction, carefully basify the aqueous solution with a suitable base (e.g., sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) to a pH greater than 8. This will deprotonate the product, making it less water-soluble and more extractable into an organic solvent.
-
-
Potential for Ring Opening or Rearrangement: While less common, some heterocyclic systems can be unstable under prolonged exposure to strong acids, potentially leading to ring-opening or rearrangement.
-
Solution: Minimize the time the product is in a strongly acidic environment. Neutralize the reaction mixture as soon as the reaction is complete.
-
Section 2: Bromination of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
The introduction of the bromine atom at the 7-position is typically achieved through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a common and convenient reagent for this transformation.
Question 3: My bromination reaction with NBS is producing a mixture of mono-brominated isomers and some di-brominated product. How can I improve the regioselectivity and avoid over-bromination?
Answer: Achieving high regioselectivity in the bromination of pyrrolopyridine systems can be challenging. The position of bromination is directed by the activating effect of the pyrrolidine ring and the deactivating effect of the pyridine nitrogen. The formation of multiple products indicates that the reaction conditions are not optimal for selective substitution.
Causality and Troubleshooting:
-
Competing Bromination Positions: The pyrrolidine ring activates the aromatic system towards electrophilic substitution. While the 7-position is often favored, other positions on the pyridine ring can also be susceptible to bromination, leading to a mixture of isomers.
-
Solution:
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents, from nonpolar (e.g., carbon tetrachloride, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF). A change in solvent may alter the reactivity of the substrate and the brominating agent, favoring one isomer over others.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C). Lowering the temperature often increases the selectivity of electrophilic aromatic substitution reactions.
-
Slow Addition of NBS: Add the NBS portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture, which can suppress over-bromination and improve selectivity.
-
-
-
Over-bromination (Di-bromination): The mono-brominated product can sometimes be more reactive than the starting material, leading to the formation of a di-brominated side product.
-
Solution:
-
Stoichiometry: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95 equivalents) to ensure that the starting material is not fully consumed, thereby minimizing the chance of the product reacting further.
-
Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the desired product is the major component in the mixture.
-
-
Question 4: I am observing the formation of a significant amount of succinimide as a solid in my reaction mixture, but my starting material is not being consumed. What could be the problem?
Answer: The presence of succinimide indicates that the NBS is being consumed, but not in the desired bromination reaction. This is often due to the presence of radical initiators or incompatible reagents.
Causality and Troubleshooting:
-
Radical Side Reactions: NBS can also participate in radical reactions, especially in the presence of light or radical initiators. If your starting material has allylic or benzylic protons, radical bromination can be a competing pathway.
-
Solution:
-
Exclusion of Light: Perform the reaction in the dark or in a flask wrapped in aluminum foil.
-
Radical Inhibitor: The addition of a small amount of a radical inhibitor, such as hydroquinone or BHT, can suppress unwanted radical pathways.
-
-
-
Reaction with Solvent: Some solvents can react with NBS. For example, ethereal solvents like THF can undergo radical abstraction.
-
Solution: Choose a more inert solvent for the bromination, such as acetonitrile or dichloromethane.
-
Question 5: After my bromination reaction, I am having difficulty purifying the 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine from the unreacted starting material and isomeric byproducts. What purification strategies do you recommend?
Answer: The separation of closely related isomers and the starting material can be challenging due to their similar polarities. A combination of techniques may be necessary.
Causality and Troubleshooting:
-
Similar Polarity of Products: The starting material and the various brominated products often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Solution:
-
High-Performance Column Chromatography: Utilize a high-resolution silica gel or a different stationary phase (e.g., alumina) for column chromatography. A shallow solvent gradient can improve separation.
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one that selectively crystallizes the desired isomer.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution and yield highly pure material.[4]
-
-
Experimental Workflow and Data Summary
Illustrative Synthetic Pathway
Caption: Troubleshooting flowchart for the bromination step.
Summary of Key Reaction Parameters and Potential Side Products
| Step | Key Parameters | Potential Side Products | Mitigation Strategies |
| Core Formation | Acid catalyst, Temperature, Reaction time | Dehydrogenated product, Degradation products | Inert atmosphere, Careful control of temperature and time |
| Bromination | NBS stoichiometry, Temperature, Solvent, Light exposure | Isomeric mono-bromo products, Di-bromo products | Sub-stoichiometric NBS, Low temperature, Slow addition, Reaction in the dark |
| Workup/Purification | pH of aqueous phase, Chromatography conditions | Product loss to aqueous phase, Co-elution of isomers | Basification before extraction, High-resolution chromatography, Recrystallization |
References
- Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
- Nowak, K., et al. (2021).
- Google Patents. (2012). Preparation method for 5-bromo-7-azaindole. CN102584820A.
- Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1268.
- Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994.
- Wadman, S. N., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2966-2983.
- Google Patents. (2014). Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride. CN104230923A.
- Wang, M., et al. (2018).
- Google Patents. (2018). Preparation method of 5-bromo-7-azaindole. CN109081840B.
- Kumar, V., et al. (1993). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 58(26), 7324-7327.
- Al-Qaisi, J. A., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1629-1641.
- Trambloy, C., et al. (2021). Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. Journal of Oncology Pharmacy Practice, 27(5), 1121-1128.
- Atlanchim Pharma. (2022). Scientific Letter: Recent Advances in the Synthesis of Azaindoles.
- Iaroshenko, V. O. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines. WO2006063167A1.
- Hui, H., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Bioengineering and Biotechnology, 10, 1032707.
- Oikawa, M., et al. (2016). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry, 12, 2230-2234.
- BenchChem. (2023).
- European Patent Office. (2017). PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. EP 3416965 B1.
- Wang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1361-1370.
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B [beilstein-journals.org]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
[1][2][3][4]
Status: Operational Operator: Senior Application Scientist Ticket ID: AZ-5-IND-ALK-001 Subject: Troubleshooting & Optimization of N1-Alkylation Protocols[1][2][3][4]
Diagnostic Hub: Triage Your Experiment
Identify your issue below to jump to the relevant solution.
| Symptom | Probable Cause | Immediate Action |
| Low Yield (<30%) | Incomplete deprotonation or poor solubility.[1][2][3][4] | Switch base to NaH (60%) ; ensure anhydrous DMF or DMAc is used.[1][3][4] |
| Regioisomer Mix | Competition from Pyridine Nitrogen (N5).[1][3][4] | Lower temperature (0°C to RT); Avoid neutral conditions; Ensure stoichiometric control of alkyl halide. |
| Starting Material Recovery | Steric hindrance or degraded electrophile.[1][3][4] | Check electrophile quality; Add KI (catalytic) (Finkelstein condition); Increase reaction time. |
| Quaternary Salt Formation | Over-alkylation at N5.[1][3][4] | Reduce electrophile equivalents (1.0–1.1 eq); Avoid heating >60°C unless necessary. |
| Darkening/Tarry Mixture | Oxidation of the dihydro-core to azaindole.[1][3][4] | Degas solvents vigorously; Run strictly under Argon/Nitrogen . |
Technical Deep Dive & FAQs
Q1: Why is regioselectivity (N1 vs. N5) a challenge with this specific scaffold?
The Core Conflict: The 7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold (often referred to as a 5-azaindoline derivative) possesses two nucleophilic nitrogens:
-
N1 (Pyrrolidine-type): A secondary amine.[1][2][3][4] Due to conjugation with the pyridine ring, its electron density is pulled toward the aromatic system, making it less nucleophilic than a standard amine but significantly more acidic (pKa ~18-20 in DMSO).[2][3]
-
N5 (Pyridine-type): A basic, sp2-hybridized nitrogen.[1][2][3][4]
The "7-Bromo" Effect: The bromine atom at position 7 is electron-withdrawing.[1][2][3][4] This exerts an inductive effect (-I) that lowers the basicity of the N5 pyridine nitrogen, which is beneficial for selectivity.[1][2][3] It reduces the risk of N5-quaternization compared to the non-brominated scaffold.[3][4]
The Solution: To achieve exclusive N1 alkylation, you must generate the N1-anion .[2][3][4] The anion is a "soft" and highly reactive nucleophile that vastly outcompetes the neutral N5 nitrogen.[3][4]
-
Recommendation: Use NaH or KOtBu .[1][3][4] Weak bases (K2CO3) may result in a slower reaction where the neutral N5 competes for the electrophile.[3][4]
Q2: My reaction turns black and yields complex mixtures. Is the scaffold unstable?
Yes, conditionally. The "2,3-dihydro" motif (indoline-like) is susceptible to oxidation to the fully aromatic pyrrolo[3,2-c]pyridine (5-azaindole) , especially under basic conditions in the presence of oxygen.[1][2][3]
-
Mechanism: The 7-bromo substituent stabilizes the system slightly, but air oxidation remains a threat.[2][3][4]
-
Protocol Adjustment: All solvents must be anhydrous and degassed.[1][3][4] The reaction vessel must be purged with inert gas before adding the base.[3][4]
Q3: Can I use Buchwald-Hartwig coupling instead of SN2 alkylation?
Technically yes, but risky. While N-arylation via Buchwald conditions is possible, the 7-Bromo handle is a competitive oxidative addition site for Pd catalysts.[1][2][3][4] Unless you intend to react the bromine, standard nucleophilic substitution (SN2) is preferred for alkyl groups.[1][2][3] If you must introduce an aryl group, you will need a highly selective catalyst system that differentiates between the N-H bond and the C-Br bond, or use a protecting group strategy.[2]
Standard Operating Procedure (SOP)
Protocol: N1-Selective Alkylation using Sodium Hydride
This protocol is designed to maximize regioselectivity by ensuring complete deprotonation of N1 prior to electrophile introduction.[2]
Materials
-
Substrate: 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Electrophile: Alkyl Halide (R-X, 1.1 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)[1][2]
-
Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.1 M]
-
Additive: TBAI (Tetrabutylammonium iodide) - Optional, use if R-X is a chloride.[1][2][3]
Workflow
-
Preparation: Flame-dry a round-bottom flask and cool under Argon flow.
-
Dissolution: Dissolve the substrate in anhydrous DMF.
-
Deprotonation (Critical Step):
-
Alkylation:
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor via LC-MS (Target Mass: Substrate + R - H).[1][2][3][4]
-
Quench: Cool to 0°C. Carefully add saturated NH4Cl solution to quench excess hydride.
-
Workup: Extract with EtOAc (x3). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine.[1][2][3] Dry over Na2SO4.[1][3][4]
Visual Troubleshooting & Mechanism
Diagram 1: Troubleshooting Logic Flow
Caption: Decision tree for diagnosing low yields or impurities during N-alkylation.
Diagram 2: Mechanistic Pathway & Selectivity
Caption: The N1-anion pathway prevents N5 competition.[1][2][3][4] The 7-Br group deactivates N5 inductively.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18365378, 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine.[1][2][3][4] Retrieved from [Link]
-
Moustafa, M. M., & Pagenkopf, B. L. (2010). Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes.[2][3][4][5] Organic Letters, 12(14), 3168–3171.[2][3] Retrieved from [Link]
-
Göker, H., & Özden, S. (2024). N-Alkylation of Some Imidazopyridines: Regioselectivity and Structural Elucidation.[2][3][4] FABAD Journal of Pharmaceutical Sciences.[1][3][4] Retrieved from [Link][1][2][3]
-
Uni.lu (2025). 4-bromo-7-methoxy-1h-pyrrolo[2,3-c]pyridine - PubChemLite Mass Spectrometry Data.[1][2][3][4] Retrieved from [Link][1][2][3]
Sources
- 1. PubChemLite - 4-bromo-7-methoxy-1h-pyrrolo[2,3-c]pyridine (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. 1H,2H,3H-pyrrolo(3,2-c)pyridine | C7H8N2 | CID 12490979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine | C7H8N2 | CID 18365378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Stability and Storage of Dihydropyrrolopyridine Compounds
Prepared by: Senior Application Scientist
Welcome to the technical support center for dihydropyrrolopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability and integrity of these molecules during storage and experimentation. By understanding the causal factors behind degradation, you can design robust experimental protocols and trust the validity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team encounters regarding the handling and stability of dihydropyrrolopyridine compounds.
Q1: What are the optimal long-term storage conditions for solid dihydropyrrolopyridine compounds?
A1: For maximal stability, solid dihydropyrrolopyridine compounds should be stored under controlled conditions that minimize exposure to the primary drivers of degradation: temperature, humidity, and light.
-
Temperature: Cold storage is highly recommended to slow down chemical degradation processes.[1] The ideal temperature range is refrigeration (2°C to 8°C) or freezing (down to -40°C).[1] For highly sensitive derivatives, ultra-low temperatures (-80°C) may be necessary to preserve molecular structure and efficacy over extended periods.[1]
-
Humidity: These compounds should be stored in a dry environment. The presence of moisture can accelerate degradation, even in the solid state.[2][3] It is crucial to use tightly sealed containers with a desiccant, especially when storing at room temperature. Thermodegradation of similar dihydropyridine derivatives was found to be negligible in dry air but occurred in the presence of humidity.[3]
-
Light: Dihydropyridine-based structures are well-known to be light-sensitive.[4] Direct exposure to UV or even ambient light can catalyze photodegradation, often leading to the aromatization of the dihydropyridine ring.[4] Always store these compounds in amber glass vials or light-blocking containers.[5]
Q2: I'm observing unexpected degradation in my experiments. What are the most common degradation pathways?
A2: Dihydropyrrolopyridine compounds are susceptible to three primary degradation pathways. Understanding these is key to troubleshooting unexpected results. Forced degradation studies are an excellent way to intentionally produce and identify potential degradation products, which helps in developing stability-indicating analytical methods.[6]
-
Photodegradation: This is often the most significant pathway. Exposure to light, particularly UV radiation, can induce oxidation of the dihydropyridine ring to its more stable aromatic pyridine analog.[4] Studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives confirmed their photolabile nature in both solution and solid phases.[7]
-
Hydrolysis: The presence of water, especially under acidic or alkaline conditions, can lead to the cleavage of labile bonds within the molecule, such as imide or ester groups that may be present in specific derivatives.[7][8] Pyrrolopyridine-dione derivatives, for instance, have shown extreme instability in alkaline mediums and lability in acidic ones.[7]
-
Oxidation: Besides photo-oxidation, these compounds can be susceptible to chemical oxidation. This is the second most common degradation pathway for pharmaceuticals after hydrolysis.[9] The reaction can be initiated by atmospheric oxygen or trace impurities like peroxides from excipients.[9] The dihydropyridine ring itself is a key site for oxidative degradation.
Q3: How critical is pH when working with dihydropyrrolopyridine compounds in solution?
A3: The pH of the solution is a critical factor influencing the stability of these compounds.[10] Both acidic and basic conditions can act as catalysts for degradation, particularly hydrolysis.[11]
-
Alkaline Conditions (pH > 7): Many dihydropyrrolopyridine derivatives degrade rapidly in alkaline environments.[7] This is often due to base-catalyzed hydrolysis of functional groups like imides or esters.[8]
-
Acidic Conditions (pH < 7): While generally more stable than in alkaline solutions, acidic conditions can also promote hydrolysis.[7]
-
Neutral Conditions (pH ≈ 7): Most compounds in this class exhibit maximum stability in a neutral or slightly acidic pH range (typically pH 4-8).[7][10] It is essential to use buffered solutions within the optimal pH range for your specific compound to ensure reproducibility in assays and short-term storage.
Q4: What are the best analytical methods to monitor the stability of my compound?
A4: A stability-indicating analytical method is one that can accurately quantify the active compound and separate it from any degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reverse-phase HPLC (RP-HPLC) method, often with a C18 column, coupled with a UV or photodiode array (DAD) detector is most common.[12] This setup allows for the separation and quantification of the parent compound and its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the structure of unknown degradation products, LC-MS is invaluable. It provides molecular weight information that is crucial for elucidating degradation pathways.[13]
-
UV-Vis Spectrophotometry: While less specific than HPLC, UV-Vis can be a rapid method for monitoring degradation if the parent compound and its degradants have distinct absorption spectra.[14] It is often used in initial photodegradation studies.[4]
Troubleshooting Guide
Use this guide to diagnose and resolve common stability issues encountered during your research.
| Observed Problem | Potential Cause(s) | Recommended Action & Scientific Rationale |
| Rapid loss of compound potency in solution. | 1. Inappropriate pH: The solvent or buffer is outside the compound's stable pH range, catalyzing hydrolysis.[15][16] 2. Photodegradation: The solution was exposed to ambient or UV light. | 1. Verify and Adjust pH: Measure the pH of your solution. Prepare fresh solutions using a buffer known to be within the compound's optimal stability range (start with neutral pH 7 if unknown). 2. Protect from Light: Prepare and store the solution in amber vials or wrap the container in aluminum foil.[5] |
| Appearance of new peaks in HPLC chromatogram. | 1. Forced Degradation: The sample was exposed to heat, light, humidity, or reactive chemicals.[17] 2. Oxidation: Dissolved oxygen in the solvent or peroxide impurities are reacting with the compound. | 1. Review Handling Procedures: Compare your handling and storage protocol against the recommended conditions. Ensure temperature, light, and humidity are controlled. 2. Use High-Purity/Degassed Solvents: Use HPLC-grade solvents. For sensitive compounds, sparge solvents with nitrogen or argon to remove dissolved oxygen before preparing solutions. |
| Color change or precipitation of solid compound. | 1. Significant Degradation: The compound has undergone substantial chemical change, often due to severe stress conditions (e.g., prolonged light/heat exposure). 2. Polymorphic Transition/Hydration: The solid-state form has changed, which can be induced by temperature and humidity.[2][3] | 1. Discard and Re-evaluate: The sample is likely compromised. Discard it. Conduct a root cause analysis of storage conditions to prevent recurrence. 2. Characterize Solid State: If the issue persists, techniques like DSC or PXRD may be needed to investigate changes in the solid form. Ensure storage in a desiccated environment. |
Visualized Workflows and Pathways
Troubleshooting Stability Issues
This decision tree provides a logical workflow for diagnosing the root cause of observed compound degradation.
Caption: Troubleshooting Decision Tree for Dihydropyrrolopyridine Degradation.
Primary Degradation Pathways
This diagram illustrates the main chemical transformations that lead to the degradation of a generic dihydropyrrolopyridine core structure.
Caption: Key Degradation Pathways for Dihydropyrrolopyridine Compounds.
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method, following principles outlined by the ICH.[17]
Objective: To generate likely degradation products under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store protected from light at room temperature for 24 hours.
-
Dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a clear glass vial.
-
Heat in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid in a solvent for analysis.
-
-
Photolytic Degradation (Solution):
-
Expose a solution of the compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][18]
-
Analyze the solution. Include a "dark control" sample wrapped in aluminum foil to differentiate between photolytic and thermal degradation.[5]
-
-
Analysis: Analyze all stressed samples and an unstressed control by a suitable HPLC-DAD or LC-MS method. Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.
References
-
Kovács-Bodor, D. et al. (2020). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Science OA. Available at: [Link]
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Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
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Żmudzki, P. et al. (2018). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules. Available at: [Link]
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Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Available at: [Link]
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Marciniec, B. et al. (2002). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica. Available at: [Link]
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Butnariu, A. et al. (2021). Stability and In Vitro Aerodynamic Studies of Inhalation Powders Containing Ciprofloxacin Hydrochloride Applying Different DPI Capsule Types. Pharmaceutics. Available at: [Link]
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de Gaitani, C. M. R. et al. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Analytical Methods. Available at: [Link]
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Slideshare. (n.d.). Factors affecting stability of drugs. Available at: [Link]
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Peklar, S. et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. Available at: [Link]
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Sobańska, A. W. et al. (2009). Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes. Analytica Chimica Acta. Available at: [Link]
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ResearchGate. (2016). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]
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ICH. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]
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Marciniec, B. & Ogrodowczyk, M. (2003). Photo- and radiostability of some 1,4-dihydropyridine derivatives in the solid state. Acta Poloniae Pharmaceutica. Available at: [Link]
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FDA. (2014). ITG SUBJECT: EXPIRATION DATING AND STABILITY TESTING FOR HUMAN DRUG PRODUCTS. Available at: [Link]
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Deer, H. M. & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Available at: [Link]
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ResearchGate. (2017). Development and validation of analytical procedure for analysis of polyvinylpyrrolidone in tablets containing metformin hydrochloride and pioglitazone hydrochloride. Available at: [Link]
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Polish Pharmaceutical Society. (2009). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Available at: [Link]
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European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
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Gilead Medical Information. (n.d.). Viread® Storage and Stability. Available at: [Link]
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Marciniec, B. et al. (2002). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Available at: [Link]
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Bakshi, M. & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Miller, C. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Available at: [Link]
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ResearchGate. (2020). Proposed degradation pathways of pyridine derivatives in bacteria. Available at: [Link]
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Sishir, C. et al. (2021). Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone. Molecular Pharmaceutics. Available at: [Link]
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Georgieva, M. et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]
-
Wang, Y. et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics. Available at: [Link]
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Okhamafe, A. O. & York, P. (1993). Colloidal stability of aqueous polymeric dispersions: effect of pH and salt concentration. International Journal of Pharmaceutics. Available at: [Link]
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Venkatesh, D. N. & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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ResearchGate. (n.d.). The common degradation pathways of RDX. Compounds in brackets are postulated intermediates. Available at: [Link]
-
Marciniec, B. & Ogrodowczyk, M. (2003). Photo- and radiostability of some 1,4-dihydropyridine derivatives in the solid state. Acta Poloniae Pharmaceutica. Available at: [Link]
-
ResearchGate. (2020). Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. Available at: [Link]
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ResearchGate. (2023). Effects of pH and Indifferent Electrolyte Concentration on the Aggregate Stability of Detonation Nanodiamond Hydrosol. Available at: [Link]
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BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
American Pharmaceutical Review. (2012). Analytical Method Selection for Drug Product Dissolution Testing. Available at: [Link]
-
ResearchGate. (2006). The solution and solid state stability and excipient compatibility of parthenolide in feverfew. Available at: [Link]
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Removal of byproducts from 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine reactions
Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine. This guide provides in-depth troubleshooting, proven protocols, and mechanistic insights to help you navigate the complexities of its synthesis and purification, ensuring the highest purity for your downstream applications.
Introduction to the Synthesis and its Challenges
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a crucial heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active compounds, including kinase inhibitors. The regioselective introduction of a bromine atom onto the 2,3-dihydro-1H-pyrrolo[3,2-C]pyridine (also known as 6-azaindoline) core is a critical transformation. However, like many electrophilic aromatic substitutions on heteroaromatic systems, this reaction is often plagued by the formation of side products that can complicate purification and compromise the yield and purity of the desired product.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common challenges encountered in the lab. We will delve into the mechanistic origins of byproducts and provide validated, step-by-step protocols for their removal and the isolation of high-purity 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine.
Frequently Asked Questions & Troubleshooting
Q1: My reaction mixture shows multiple spots on TLC after bromination. What are the likely byproducts?
A1: Senior Application Scientist Insight:
When brominating the 6-azaindoline scaffold, the formation of multiple products is a common observation. The primary byproducts typically arise from over-bromination or bromination at undesired positions. The electron-rich nature of the pyrrolo-pyridine system, combined with the directing effects of the fused rings, can lead to a complex product mixture if the reaction conditions are not precisely controlled.
The most common byproducts are:
- Dibrominated species: The addition of a second bromine atom to the ring system is a frequent side reaction, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
- Isomeric monobrominated products: While the 7-position is the target, bromination can sometimes occur at other positions on the pyridine or pyrrole ring, leading to regioisomers that can be difficult to separate.
- Unreacted starting material: Incomplete conversion will result in the presence of 2,3-dihydro-1H-pyrrolo[3,2-C]pyridine in your crude product.
Q2: I'm observing a significant amount of a dibrominated byproduct. How can I minimize its formation?
A2: Senior Application Scientist Insight:
The formation of dibrominated species is a classic example of a consecutive reaction where the desired monobrominated product reacts further. To suppress this, you need to carefully control the reaction stoichiometry and conditions.
Causality and Mitigation Strategy:
- Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of your brominating agent (e.g., N-Bromosuccinimide (NBS)). Even a small excess can significantly promote the formation of the dibrominated product.
- Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to -10 °C) to decrease the reaction rate and improve selectivity. Many aromatic brominations require cooling to prevent the formation of multiple brominated side products.
- Slow Addition: Add the brominating agent slowly, portion-wise or as a solution via a syringe pump, to maintain a low instantaneous concentration in the reaction mixture. This minimizes the chance of the desired product encountering unreacted brominating agent.
Q3: My crude product is an intractable oil/gum. How can I induce crystallization or effectively purify it?
A3: Senior Application Scientist Insight:
Oiling out is a common issue, often caused by the presence of impurities that depress the melting point and disrupt the crystal lattice of the desired product. The goal is to remove these impurities to facilitate purification, either by crystallization or chromatography.
Troubleshooting Purification:
- Acid-Base Extraction: The basic nitrogen on the pyridine ring allows for selective extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The desired product and other basic impurities will move to the aqueous layer. The non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract the product back into an organic solvent. This is a powerful first-pass purification step.
- Column Chromatography: If crystallization fails, flash column chromatography is the most reliable method. Due to the polarity of the pyrrolopyridine core, a gradient elution is often necessary.
Validated Purification Protocols
Protocol 1: Purification via Recrystallization
This protocol is effective when the crude product is a solid and contains a moderate level of impurities.
- Solvent Screening: Test the solubility of a small amount of crude material in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
- Dissolution: Dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal.
- Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
- Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. A recrystallization from methanol has been reported for a similar quinazolinone core structure.
Protocol 2: Purification via Flash Column Chromatography
This is the go-to method for complex mixtures or oily crude products.
- Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent (or a stronger solvent like DCM/MeOH if necessary). Adsorb this solution onto a small amount of silica gel ("dry loading") by evaporating the solvent. This technique often leads to better separation.
- Column Packing: Pack a glass column with silica gel in the initial, low-polarity mobile phase (e.g., 2% Methanol in Dichloromethane).
- Loading: Carefully add the dry-loaded sample to the top of the packed column.
- Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the percentage of the polar solvent (Methanol) in the mobile phase.
- Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine.
References
- Giraud, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 475-496. Available from: [Link]
- Stanczak, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]
- Yadav, G., et al. (2012). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Organic Letters, 14(17), 4354-4357. Available from: [Link]
- Chen, Y., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(11), 2999. Available from: [Link]
- Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346-1358. Available from: [Link]
- Wang, L., et al. (2019). Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. Organic Process Research & Development, 23(2), 239-244. Available from: [Link]
- Wlodarczyk, S., et al. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 27(23), 8598. Available from: [Link]
- Anderson, W. K., & Heider, A. R. (1970). Bromination of pyrrolo[1,2-c]pyrimidines. Journal of the Chemical Society C: Organic, (13), 1839-1842. Available from: [Link]
- Kerr, R. G. (2016). A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or. Honors Theses. 2673. Available from: [Link]
- Menon, V., et al. (2020). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Scientific Reports, 10, 1341. Available from: [Link]
- Li, X., et al. (2020). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 10(32), 19013-19017. Available from: [Link]
- CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride. (2014). Google Patents.
- Li, D., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(2), 949-960. Available from: [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (2006). Google Patents.
- Trifan, A., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules, 29(2), 423. Available from: [Link]
- Sok, D., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. RSC Advances, 12(22), 13861-13869. Available from: [Link]
- Krasavin, M., et al. (2017). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. Chemistry of Heterocyclic Compounds, 53, 989-994. Available from: [Link]
- Chen, Y., et al. (2018). Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. IUCrData, 3(1), x172088. Available from: [Link]
- Pena-Pereira, F., & Costas-Mora, I. (2001). Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods. Journal of Chromatography A, 938(1-2), 19-36. Available from: [Link]
- logical x 2. (2016). Bromination of acetanilide. Chemistry Stack Exchange. Available from: [Link]
- Zhang, P., et al. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ]thiazepin-4(5 H )-one. Crystals, 10(1), 22. Available from: [Link]
Technical Support Center: Synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to make informed decisions and optimize your reaction conditions effectively.
Overview of the Synthetic Strategy
The most direct and reliable route to 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves a two-stage process. First, the construction of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core via a Pictet-Spengler reaction. This is followed by a regioselective bromination at the 7-position. This strategy allows for controlled introduction of the bromine atom on a pre-formed heterocyclic scaffold.
Caption: Overall synthetic workflow.
Part 1: Pictet-Spengler Cyclization to form 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinoline and related heterocyclic systems.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.[1]
Experimental Protocol
-
Reaction Setup: To a solution of 2-(pyridin-4-yl)ethanamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add aqueous formaldehyde (1.1 eq, 37 wt. % in H₂O).
-
Acid Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid (TFA), 2.0 eq) at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Troubleshooting and FAQs: Pictet-Spengler Reaction
Q1: My reaction is not proceeding to completion, and I observe a significant amount of starting material. What should I do?
-
Answer: This is a common issue that can often be resolved by addressing the following points:
-
Acid Catalyst: The choice and stoichiometry of the acid catalyst are critical. The driving force for the reaction is the formation of an electrophilic iminium ion.[1] If the reaction is sluggish, consider using a stronger acid like TFA or methanesulfonic acid. Ensure that at least a stoichiometric amount of acid is used to protonate both the pyridine nitrogen and facilitate iminium ion formation.
-
Temperature: While many Pictet-Spengler reactions proceed at room temperature, gentle heating (40-60 °C) can sometimes be necessary to drive the reaction to completion, especially if the pyridine ring's electron-withdrawing nature slows the cyclization.[3]
-
Water Scavenging: The initial condensation step generates water, which can be detrimental to the equilibrium. The use of molecular sieves (4Å) can help to remove water and drive the reaction forward.[4]
-
Q2: I am observing the formation of a significant amount of tar or dark-colored byproducts. What is the cause?
-
Answer: Tar formation is often indicative of decomposition, which can be caused by:
-
Excessive Heat: Overheating the reaction mixture, especially in the presence of a strong acid, can lead to polymerization and degradation of starting materials and products.[5] If you are heating the reaction, try reducing the temperature or the reaction time.
-
Acid Sensitivity: The pyrrolopyridine core, once formed, can be sensitive to strongly acidic conditions over long periods.[5][6][7] Consider using a milder acid or reducing the reaction time.
-
Aldehyde Purity: Ensure the formaldehyde solution is fresh and free of significant amounts of formic acid, which can contribute to side reactions.
-
Q3: The reaction works, but the yield is consistently low. How can I optimize it?
-
Answer: Low yields can be addressed by systematically optimizing the reaction parameters. The following table provides a starting point for your optimization studies.
| Parameter | Standard Condition | Alternative 1 | Alternative 2 | Rationale |
| Solvent | Dichloromethane | Toluene | Acetonitrile | Solvent polarity can influence the stability of the iminium intermediate. |
| Acid Catalyst | Trifluoroacetic Acid (TFA) | Methanesulfonic Acid (MsOH) | p-Toluenesulfonic Acid (pTSA) | Stronger acids can accelerate the reaction but may also increase side products. |
| Temperature | Room Temperature | 40 °C | 60 °C | Increased temperature can overcome the activation energy barrier. |
| Concentration | 0.1 M | 0.5 M | 1.0 M | Higher concentrations can favor the bimolecular condensation step. |
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}
Caption: Troubleshooting logic for the Pictet-Spengler reaction.
Part 2: Regioselective Bromination of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
The bromination of the 7-azaindoline core is an electrophilic aromatic substitution. The pyrrole moiety is electron-rich and will direct the substitution. N-Bromosuccinimide (NBS) is a convenient and commonly used brominating agent for such systems.[8][9]
Experimental Protocol
-
Reaction Setup: Dissolve the crude 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Reagent Addition: Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Stir the reaction at 0 °C for 1-2 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Adjust the pH to basic (pH ~8-9) with sodium bicarbonate.
-
Isolation: Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Troubleshooting and FAQs: Bromination Reaction
Q1: I am observing the formation of multiple brominated products. How can I improve the regioselectivity for the 7-position?
-
Answer: The pyrrole ring of the 7-azaindoline system is activated towards electrophilic substitution. While the 7-position is electronically favored, over-bromination or substitution at other positions can occur.
-
Control Stoichiometry: Use only a slight excess of NBS (1.0-1.1 equivalents). Adding too much NBS is the most common cause of di- or tri-bromination.
-
Low Temperature: Perform the reaction at low temperatures (0 °C or even -20 °C) to increase selectivity. Electrophilic aromatic substitutions are often more selective at lower temperatures.
-
Solvent Choice: The choice of solvent can influence regioselectivity. Less polar solvents like dichloromethane may offer better selectivity than more polar solvents like acetonitrile or DMF.
-
Q2: The reaction is complete, but I am struggling to remove the succinimide byproduct. What is the best purification strategy?
-
Answer: Succinimide is soluble in water, especially under basic conditions.
-
Aqueous Wash: A thorough wash with a dilute aqueous base (like sodium bicarbonate) during the work-up should remove the majority of the succinimide.
-
Column Chromatography: If succinimide persists, it can be readily separated from the more non-polar product by silica gel column chromatography. A gradient elution with ethyl acetate in hexanes is typically effective.[10]
-
Q3: My product appears to be unstable and decomposes during purification. What precautions should I take?
-
Answer: Dihydro-pyrrolopyridine derivatives can be sensitive to both strong acids and prolonged exposure to silica gel.
-
Neutralize Silica Gel: If you are using column chromatography, consider pre-treating the silica gel with a small amount of triethylamine (0.5-1% in the eluent) to neutralize acidic sites on the silica surface.[11]
-
Avoid Strong Acids: Ensure all acidic residues from the previous step are thoroughly quenched and removed before proceeding to the bromination and purification.
-
Minimize Purification Time: Do not leave the compound on the silica gel column for an extended period.
-
Part 3: Purification and Characterization
Purification of the final product, 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, will likely require column chromatography.
Recommended Purification Method
-
Technique: Flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The addition of 0.5% triethylamine to the eluent system is recommended to prevent streaking and potential decomposition of the basic product on the acidic silica gel.
-
Monitoring: Monitor the fractions by TLC, staining with potassium permanganate or visualization under UV light.
Expected Spectroscopic Data
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the dihydropyrrole ring. The chemical shifts will be influenced by the presence of the bromine atom. For comparison, the related 5-bromo-1H-pyrrolo[2,3-b]pyridine shows aromatic signals in the range of 6.5-8.3 ppm.[10]
-
¹³C NMR: The spectrum should show the expected number of carbon signals, with the carbon bearing the bromine atom appearing at a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (two peaks of roughly equal intensity separated by 2 m/z units).
By following these guidelines and troubleshooting steps, you will be well-equipped to successfully synthesize and optimize the production of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
References
-
Krasavin, M. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein J. Org. Chem.2023 , 19, 991–997. [Link]
-
Krasavin, M. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]
-
Ismail, M. et al. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Front. Catal.2022 , 2. [Link]
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Vitale, C. et al. The Pictet-Spengler Reaction Updates Its Habits. Molecules2016 , 21(6), 743. [Link]
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Štarha, P. et al. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E2013 , 69(Pt 4), o549. [Link]
-
Hilmy, K. M. H. et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bull. Chem. Soc. Ethiop.2023 , 37(4), 983-994. [Link]
-
Wikipedia contributors. Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Krasavin, M. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. PubMed. [Link]
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Gallou, F. et al. Practical Regioselective Bromination of Azaindoles and Diazaindoles. Synlett2005 , 2005(13), 2065-2067. [Link]
- Google Patents.
- Google Patents. Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
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Wang, M. et al. Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. ACS Omega2018 , 3(5), 5502–5510. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- Google P
- Google Patents. Synthetic process of 5-bromo-7-azaindole.
-
Han, C. et al. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Org. Process Res. Dev.2017 , 21(5), 757–761. [Link]
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Wang, M. et al. Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study Into the Role of the Substituents at Boron. PubMed. [Link]
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Liu, Z. et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. J. Med. Chem.2016 , 59(17), 7859–7870. [Link]
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Mérour, J.-Y. & Joseph, B. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Curr. Org. Chem.2001 , 5(5), 471-506. [Link]
-
Ocheje, M. I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions? ResearchGate. [Link]
-
Feng, C. et al. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules2022 , 27(22), 7898. [Link]
-
Li, Y. et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. J. Enzyme Inhib. Med. Chem.2022 , 37(1), 1835-1847. [Link]
-
Wikipedia contributors. N-Bromosuccinimide. Wikipedia, The Free Encyclopedia. [Link]
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Technical Support Center: Advanced Column Chromatography for the Purification of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
Welcome to the dedicated technical support guide for the chromatographic purification of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine. This molecule, a key heterocyclic intermediate in modern drug discovery, presents unique purification challenges due to its structural characteristics. Its basic nitrogen atoms can engage in strong, undesirable interactions with standard stationary phases, leading to common issues such as poor recovery, significant peak tailing, and even on-column degradation.
This guide is structured to provide not just procedural steps, but the underlying chemical logic, empowering you to troubleshoot effectively and adapt these methodologies to your specific experimental context. We will explore both normal-phase and reverse-phase strategies, equipping you with a versatile toolkit for achieving high purity and yield.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions and strategic decisions you'll face when developing a purification method for this compound.
Q1: Why is 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine so challenging to purify using standard silica gel chromatography?
The primary challenge stems from a fundamental acid-base interaction. 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine contains basic nitrogen atoms within its pyrrolo-pyridine scaffold. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[1] These acidic sites can strongly interact with the basic nitrogens of your compound in several detrimental ways:
-
Irreversible Adsorption: The compound can bind so strongly to the silica that it fails to elute, resulting in significant yield loss.[2][3]
-
Peak Tailing: The strong interaction leads to a non-ideal equilibrium as the compound moves through the column. This results in broad, tailing peaks, which severely compromises separation efficiency and fraction purity.[1]
-
On-Column Degradation: The acidic environment of the silica surface can catalyze the degradation of sensitive molecules.[4][5] For this compound, it's crucial to first assess its stability on a standard silica TLC plate to diagnose this potential issue.[4][6]
Q2: What stationary phase should I choose for optimal purification?
The choice of stationary phase is the most critical parameter for success. While standard silica can be used with modifications, several alternatives are often superior for basic compounds.
| Stationary Phase | Advantages | Disadvantages | Best For |
| Standard Silica Gel | Inexpensive, widely available, well-understood. | Acidic nature causes tailing and potential degradation of basic amines.[1] Requires mobile phase modification. | Cost-sensitive applications where mobile phase additives can resolve separation issues. |
| Amine-Functionalized Silica | Masks acidic silanols, minimizing strong interactions and improving peak shape for basic compounds.[2] | More expensive than standard silica. May alter selectivity compared to standard silica. | Routine purification of basic amines where tailing is a persistent problem.[2][3] |
| Neutral Alumina | Less acidic than silica, reducing the risk of degradation for acid-sensitive compounds.[4] | Can have its own reactivity issues. Activity (water content) must be carefully controlled. | Purifying compounds known to be unstable on silica gel.[5][7] |
| Reverse-Phase (C18) Silica | Excellent for purifying polar compounds that are poorly retained in normal-phase.[8] Offers a completely different selectivity profile. | Requires aqueous mobile phases. May require acidic modifiers that can be problematic for some compounds. | When normal-phase fails to provide adequate separation or for direct purification of aqueous reaction workups.[8][9] |
Q3: How do I select and optimize the mobile phase for a silica gel column?
Mobile phase optimization is a two-step process: achieving the correct polarity and suppressing unwanted interactions.
-
Polarity and Elution Strength: The goal is to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.2-0.3 on a TLC plate, as this generally translates well to column separation.[10]
-
Starting Point: Begin with a non-polar solvent like Hexanes or Heptane and a moderately polar solvent like Ethyl Acetate (EtOAc). A gradient of EtOAc in Hexanes is a common and effective choice for many pyridine derivatives.[1][5]
-
Increasing Polarity: If the compound is highly polar and does not move from the baseline, a stronger solvent system like Dichloromethane (DCM) and Methanol (MeOH) can be used.[7][11]
-
-
Adding a Basic Modifier (Crucial for Amines): To counteract the acidic nature of silica, a small amount of a basic modifier must be added to your eluent system.[1] This additive competes with your compound for the acidic silanol sites, dramatically improving peak shape and recovery.
Q4: Should I use dry loading or wet (liquid) loading for my sample?
For this particular compound, dry loading is highly recommended .
-
Wet (Liquid) Loading: Involves dissolving the crude sample in a minimal amount of the initial mobile phase solvent and injecting it onto the column. This is fast but can lead to band broadening if the sample is not highly soluble in the weak starting eluent.
-
Dry Loading: Involves pre-adsorbing the crude material onto a small amount of silica gel (or another inert support like Celite).[1] This technique ensures that the entire sample is introduced to the column in a very sharp, narrow band, regardless of its solubility in the mobile phase. This leads to significantly better resolution and separation. A detailed protocol is provided below.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during the purification process.
dot
Caption: Troubleshooting Decision Tree for Chromatography Issues.
Q: My compound is streaking badly on the TLC plate and giving broad, tailing peaks from the column. What's wrong?
A: This is the classic sign of strong interaction between your basic compound and acidic silica gel.[1] The basic nitrogen is binding too tightly to the silanol groups.
-
Primary Solution: Immediately add a basic modifier to your eluent system. Prepare a new mobile phase containing 0.5-1% triethylamine (TEA) and re-run your TLC. You should observe a significant improvement in spot shape. Use this TEA-modified eluent for your column run.[1]
-
Alternative Stationary Phase: If tailing persists even with TEA, your compound may have multiple basic sites or be particularly sensitive. In this case, switching to an amine-functionalized silica column is an excellent solution, as it is specifically designed to purify basic compounds by shielding the acidic silanols.[2]
Q: I ran my column, but I have very low recovery of my product. Where did it go?
A: There are two likely causes for low recovery: your compound is either irreversibly stuck to the top of the column or it has degraded.
-
Irreversible Adsorption: This happens when the mobile phase is not polar enough to elute your highly polar, basic compound from the acidic stationary phase.
-
Troubleshooting Step: After your planned elution is complete, try flushing the column with a much stronger solvent system, such as 10% Methanol in DCM (with 1% TEA). If your compound begins to elute, it confirms it was too strongly adsorbed. For the next run, you will need to use a more polar mobile phase gradient.
-
Preventative Measures: Ensure your TLC analysis is accurate. The compound's Rf should be around 0.2-0.3 in the starting eluent.[10] Using the dry loading technique can also prevent the compound from precipitating at the top of the column if it has low solubility in the initial eluent.[1]
-
-
On-Column Degradation: The compound is not stable to the acidic silica over the time it takes to run the column.
-
Diagnosis: Perform a simple stability test. Spot your crude material on a silica TLC plate, note the spot(s). Let the plate sit on the benchtop for 1-2 hours, then elute it. If a new spot appears or the original spot diminishes, your compound is degrading on silica.[4]
-
Solution: Do not use standard silica gel. Switch to a less acidic stationary phase like neutral alumina or consider using reverse-phase (C18) chromatography.[4][5]
-
Q: My TLC shows a clean separation, but the fractions from my column are all mixed. Why?
A: This common issue usually points to a problem with column packing or sample loading, leading to a loss of resolution.
-
Column Overloading: You may have loaded too much crude material for the column size. A general rule is to use a silica-to-sample weight ratio of at least 40:1 to 100:1.[10] Reduce the amount of material loaded.
-
Poor Sample Loading: If you used a large volume of a strong solvent to dissolve your sample for wet loading, it will cause significant band broadening as it enters the column. Use the Dry Loading Technique (Protocol 3) to introduce the sample in a highly concentrated band, which is essential for separating closely eluting spots.[1]
-
Column Channeling: If the silica gel is not packed uniformly, solvent can create channels, bypassing the stationary phase and ruining the separation. Ensure your column is packed carefully and is perfectly vertical.
Experimental Protocols & Workflows
dot
Caption: Overall workflow for purification.
Protocol 1: TLC Method Development for Basic Amines
-
Prepare Stock Solution: Dissolve a small amount of your crude 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine in a suitable solvent like DCM or Methanol.
-
Prepare Eluents: In separate beakers, prepare your test solvent systems. A good starting point is Hexanes:Ethyl Acetate in ratios of 9:1, 8:2, and 7:3. To each of these mixtures, add 1% triethylamine (TEA) by volume.
-
Spot the TLC Plate: Using a capillary tube, carefully spot your crude material onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the chamber is saturated with solvent vapor.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimize: Analyze the separation and the Rf value of your target compound. Adjust the polarity of the eluent until the target compound has an Rf of 0.2-0.3 and is well-separated from major impurities.[10] This is the solvent system you will use for the column.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
Column Selection: Choose a column size appropriate for your sample amount. A silica-to-crude ratio of 40:1 to 100:1 by weight is recommended.[10]
-
Prepare Mobile Phase: Prepare a sufficient quantity of your optimized mobile phase (from Protocol 1), ensuring that the 1% TEA is added to both the non-polar (e.g., Hexane) and polar (e.g., EtOAc) components.
-
Pack the Column: Using your initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA), create a slurry of silica gel. Carefully pack the column, ensuring no air bubbles or channels are formed.
-
Equilibrate: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.
-
Load Sample: Load your sample using the Dry Loading Technique (Protocol 3).
-
Elute: Begin eluting with the initial mobile phase. If a gradient is required, slowly and systematically increase the percentage of the more polar solvent.
-
Collect Fractions: Collect fractions of a consistent volume throughout the run.
-
Monitor Elution: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed with the solvent.
Protocol 3: Dry Loading Technique
-
Dissolve Crude Product: Dissolve your entire crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., DCM, Methanol, or Acetone).
-
Add Silica Gel: In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the weight of your crude product).
-
Adsorb Sample: Add the solution of your crude product to the flask containing the silica gel. Mix thoroughly to create a uniform slurry.
-
Evaporate Solvent: Carefully remove all the solvent under reduced pressure (using a rotary evaporator) until you are left with a fine, free-flowing powder of your crude material adsorbed onto the silica.
-
Load onto Column: Carefully add the dry powder to the top of your packed and equilibrated chromatography column, ensuring an even and level surface.
-
Protect the Surface: Gently add a thin layer of sand or a cotton plug on top of the dry-loaded sample to prevent it from being disturbed when you add the eluent. Proceed with elution as described in Protocol 2.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
- HPLC. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LC•GC Europe.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
- Biotage. (2023). Is there an easy way to purify organic amines?
- Benchchem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography). r/chemhelp.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
- Benchchem. (n.d.). Application Note: High-Purity Isolation of 7-Methoxyfuro[2,3-C]pyridine via Flash Column Chromatography.
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- 11. teledynelabs.com [teledynelabs.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small-molecule kinase inhibitors has revolutionized cancer treatment. At the heart of these inhibitors lies the molecular "scaffold"—a core chemical structure responsible for anchoring the molecule within the ATP-binding site of the target kinase. The choice of scaffold is a pivotal decision in drug design, profoundly influencing an inhibitor's potency, selectivity, and pharmacokinetic properties.
While well-trodden paths exist with scaffolds like quinazoline and indole, the exploration of novel core structures is essential for identifying inhibitors with unique selectivity profiles, overcoming acquired resistance, and discovering first-in-class therapeutics. This guide provides an in-depth comparison of the emerging 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold against established alternatives. We will dissect their structural attributes, target profiles, and the experimental workflows required for a rigorous head-to-head evaluation, providing researchers with the insights needed to rationalize their own scaffold selection process.
The Focus Scaffold: 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
The pyrrolo[3,2-c]pyridine core is a heterocyclic system, an isomer of azaindole, that combines the structural features of both pyrrole and pyridine rings.[1][2] This arrangement provides a unique three-dimensional architecture and a specific distribution of hydrogen bond donors and acceptors, making it an attractive starting point for kinase inhibitor design.
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown promise as potent and selective inhibitors of FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R).[2][3] FMS kinase is a key driver of monocyte and macrophage proliferation and is implicated in various cancers and inflammatory diseases like rheumatoid arthritis, making it a high-value therapeutic target.[3] The "7-Bromo" substitution is particularly significant from a medicinal chemistry perspective; it serves as a versatile chemical handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for fine-tuning of the molecule's properties to optimize potency and selectivity. This scaffold is a promising candidate for the development of novel anticancer and anti-arthritic drugs.[2][3]
Caption: Core structure of the pyrrolo[3,2-c]pyridine ring system.
Comparative Kinase Inhibitor Scaffolds
To understand the potential of the 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold, it is essential to compare it against established and successful scaffolds in the field.
The Quinazoline Scaffold
The quinazoline core is one of the most successful and widely utilized scaffolds in kinase inhibitor design.[4][5] Its rigid, planar structure is adept at forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. It is the foundational scaffold for numerous FDA-approved drugs, primarily targeting the ErbB family of receptor tyrosine kinases.
-
Approved Drugs: Gefitinib (Iressa®), Erlotinib (Tarceva®), Lapatinib (Tykerb®).[5]
-
Advantages: Clinically and commercially validated, well-understood structure-activity relationships (SAR), and extensive synthetic methodologies.
-
Challenges: Potential for off-target effects against related kinases and the emergence of clinical resistance.
Caption: Core structure of the Quinazoline scaffold.
The Pyrrolo[2,3-d]pyrimidine Scaffold
As a deaza-isostere of adenine (the nitrogenous base of ATP), the pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure for creating ATP-competitive kinase inhibitors.[7] Its structure is inherently suited to bind to the kinase hinge region, mimicking the natural substrate.
-
Key Targets: JAK family, ALK, EGFR.
-
Approved Drugs: Tofacitinib (Xeljanz®), Ruxolitinib (Jakafi®).
-
Advantages: Strong, ATP-mimetic binding properties; proven success in targeting both tyrosine and serine/threonine kinases.
-
Challenges: As an ATP-mimetic, achieving high selectivity across the kinome can be a challenge.
Caption: Core structure of the Pyrrolo[2,3-d]pyrimidine scaffold.
The Indole Scaffold
The indole scaffold is a versatile and frequently employed core structure in medicinal chemistry, with many approved kinase inhibitors built upon it.[8] It can participate in various binding interactions, including hydrogen bonding and hydrophobic interactions, and its derivatives often act as multi-kinase inhibitors.
-
Key Targets: VEGFR, PDGFR, KIT, FLT3.[9]
-
Approved Drugs: Sunitinib (Sutent®), Nintedanib (Ofev®), Axitinib (Inlyta®).[8][9]
-
Advantages: Proven clinical utility, often used to create multi-targeted agents that inhibit several key oncogenic pathways simultaneously.
-
Challenges: The multi-targeted nature can lead to a broader range of off-target toxicities.
Caption: Core structure of the Indole scaffold.
Quantitative Scaffold Comparison
The table below summarizes the key attributes of the discussed scaffolds, providing a clear basis for comparison.
| Feature | 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | Quinazoline | Pyrrolo[2,3-d]pyrimidine | Indole |
| Primary Kinase Targets | FMS (CSF-1R)[2][3] | EGFR, HER2, VEGFR[4][5] | JAK family, ALK | VEGFR, PDGFR, KIT[9] |
| Mechanism of Action | ATP-competitive | ATP-competitive | ATP-competitive | ATP-competitive |
| Example Potency | Compound 1r: IC50 = 30 nM (FMS)[3] | Gefitinib: IC50 = 33 nM (EGFR) | Tofacitinib: IC50 = 1 nM (JAK3) | Sunitinib: IC50 = 2 nM (VEGFR2) |
| Known Approved Drugs | None (Emerging Scaffold) | Gefitinib, Erlotinib, Lapatinib[5] | Tofacitinib, Ruxolitinib | Sunitinib, Axitinib[8][9] |
| Key Advantage | Potential for high selectivity against FMS kinase.[3] | Clinically validated with well-defined SAR. | Strong ATP-mimetic binding. | Effective for multi-kinase inhibition. |
| Potential Niche | Targeted therapies for inflammatory diseases and specific cancers.[2][3] | Solid tumors driven by EGFR/HER2 mutations. | Autoimmune diseases, myeloproliferative neoplasms. | Cancers driven by angiogenesis. |
Experimental Workflow for Scaffold Evaluation and Comparison
A rigorous and systematic experimental approach is crucial to validate and compare the performance of different kinase inhibitor scaffolds. The process involves moving from broad, high-throughput screening to detailed cellular and mechanistic studies.
Caption: A comprehensive workflow for evaluating and comparing kinase inhibitor scaffolds.
Detailed Experimental Protocols
1. Kinase Selectivity Profiling
-
Objective: To obtain an unbiased overview of a compound's inhibitory activity across the human kinome, revealing both intended targets and potential off-target liabilities.[10]
-
Methodology (using a luminescence-based assay like ADP-Glo™): [11]
-
Preparation: Utilize a commercial kinase profiling panel (e.g., Promega, Eurofins) covering a broad range of kinases (>400).[11][12]
-
Reaction Setup: In a 384-well plate, dispense the reaction buffer containing the specific kinase, its corresponding substrate, and ATP at a concentration near the Kₘ for that enzyme.
-
Compound Addition: Add the test compound (dissolved in DMSO) to a final concentration of 1 µM. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Calculate the percent inhibition for each kinase relative to the positive control. The results are often visualized on a kinome tree map.
-
2. Cell-Based Anti-Proliferative Assay
-
Objective: To determine if the biochemical inhibition of the target kinase translates into a functional anti-cancer effect in a relevant cellular context.
-
Methodology (using an FMS-dependent cancer cell line):
-
Cell Culture: Culture a cancer cell line known to overexpress and depend on FMS kinase (e.g., certain ovarian or breast cancer lines).[3]
-
Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Outlook
The landscape of kinase inhibitor design is a testament to the power of scaffold-based drug discovery.[13] Established scaffolds like quinazoline and indole have given rise to life-saving medicines by effectively targeting well-validated oncogenic drivers like EGFR and VEGFR.[4][5][9] Their success provides a high bar for any new entrant.
However, the quest for greater selectivity and novel mechanisms to overcome resistance necessitates the exploration of new chemical space. The 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold represents a promising frontier in this endeavor. Early data points to its potential as a highly selective inhibitor of FMS kinase, a target implicated in both cancer and inflammatory disorders.[2][3] Its unique structure offers a distinct alternative to the more conventional ATP-mimetics, potentially leading to a differentiated selectivity profile and a lower burden of off-target effects.
Ultimately, the choice of scaffold is not about finding a single "best" option, but about selecting the right tool for the specific biological question and therapeutic goal. While the pyrrolo[3,2-c]pyridine scaffold is in the earlier stages of development, its demonstrated potency and the chemical tractability afforded by the bromo-substituent make it a compelling platform for researchers aiming to develop the next generation of targeted kinase inhibitors. Rigorous experimental evaluation, as outlined in this guide, will be the key to unlocking its full therapeutic potential.
References
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
-
In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
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KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
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Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH. [Link]
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Protein kinase inhibitory activity of quinazolines for cancer therapy. ResearchGate. [Link]
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Protein kinase profiling assays: a technology review. PubMed. [Link]
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Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
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A Comparative Guide to the Biological Activity of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the pyrrolo[3,2-c]pyridine scaffold represents a privileged structure with significant therapeutic potential. Its inherent drug-like properties make it a cornerstone for the development of novel kinase inhibitors and other targeted therapies. This guide provides an in-depth comparative analysis of the biological activity of derivatives of the 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core, with a focus on their anticancer and anti-inflammatory applications. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data from peer-reviewed studies.
Introduction to the 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Scaffold
The 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core is a key pharmacophore in the design of targeted therapeutics. The bromine atom at the 7-position serves as a crucial handle for further chemical modification through various cross-coupling reactions, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity. The dihydro-pyrrolo moiety provides a three-dimensional structure that can facilitate specific interactions within the binding pockets of biological targets. This guide will focus on two key areas of biological activity for derivatives of this scaffold: FMS kinase inhibition for anticancer and anti-inflammatory applications, and tubulin polymerization inhibition for anticancer therapy.
FMS Kinase Inhibition: A Promising Avenue for Cancer and Inflammatory Disease Therapy
The colony-stimulating factor-1 receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of monocytes and macrophages.[1] Overexpression of FMS kinase is implicated in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[1] Consequently, inhibitors of FMS kinase are promising therapeutic agents.
A study by Abdel-Atty et al. explored a series of eighteen pyrrolo[3,2-c]pyridine derivatives for their FMS kinase inhibitory activity.[1] While not all derivatives contained the specific 7-bromo-2,3-dihydro substructure, the study provides invaluable SAR insights that are directly applicable. The lead compound, KIST101029, a diarylamide derivative, served as a benchmark for comparison.
Comparative Analysis of FMS Kinase Inhibitors
The study revealed that strategic modifications to the pyrrolo[3,2-c]pyridine core significantly impact FMS kinase inhibitory potency. Two compounds, 1e and 1r , emerged as the most potent analogues, with IC50 values of 60 nM and 30 nM, respectively, surpassing the lead compound KIST101029 (IC50 = 96 nM).[1]
| Compound | FMS Kinase IC50 (nM) | Fold Improvement vs. KIST101029 |
| KIST101029 | 96 | - |
| 1e | 60 | 1.6x |
| 1r | 30 | 3.2x |
Data sourced from Abdel-Atty et al.[1]
Compound 1r was further evaluated for its selectivity against a panel of 40 kinases and demonstrated good selectivity for FMS kinase.[1] This selectivity is a critical attribute for a successful drug candidate, as it minimizes off-target effects and potential toxicity.
Antiproliferative Activity in Cancer Cell Lines
The therapeutic potential of these derivatives was further assessed through antiproliferative assays against a panel of human cancer cell lines. Compound 1r exhibited potent activity against ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[1]
| Cell Line | Cancer Type | Compound 1r IC50 (µM) |
| SK-OV-3 | Ovarian | 0.45 |
| OVCAR-3 | Ovarian | 0.51 |
| PC-3 | Prostate | 0.62 |
| DU 145 | Prostate | 0.78 |
| MCF7 | Breast | 0.15 |
| MDA-MB-231 | Breast | 1.78 |
Data sourced from Abdel-Atty et al.[1]
A significant finding was the selectivity of compound 1r for cancer cells over normal fibroblasts, with a selectivity index ranging from 3.21 to 38.13.[1] This suggests a favorable therapeutic window.
Structure-Activity Relationship (SAR) Insights
The superior potency of compound 1r can be attributed to key structural features. The replacement of the benzamido moiety in KIST101029 with an amino group in 1r was a critical modification.[1] While the benzamido group is more hydrophobic and may enhance cell membrane permeability, the amino group in 1r likely forms more favorable interactions within the FMS kinase active site, leading to tighter binding and increased potency.[1]
Experimental Protocol: FMS Kinase Inhibition Assay
The inhibitory activity of the pyrrolo[3,2-c]pyridine derivatives against FMS kinase can be determined using a standard in vitro kinase assay.
-
Reagents and Materials : Recombinant human FMS kinase, ATP, appropriate substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the FMS kinase enzyme, the substrate, and the kinase buffer.
-
Add the test compounds to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Inhibition: A Classic Anticancer Strategy
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[2] Agents that interfere with microtubule dynamics are potent anticancer drugs. A recent study by Wang et al. investigated a series of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization that bind to the colchicine-binding site.[2]
Comparative Analysis of Tubulin Polymerization Inhibitors
This research identified compound 10t as a highly potent inhibitor of tubulin polymerization with significant antitumor activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 0.12 to 0.21 µM.[2]
| Cell Line | Cancer Type | Compound 10t IC50 (µM) |
| HeLa | Cervical | 0.12 |
| SGC-7901 | Gastric | 0.18 |
| MCF-7 | Breast | 0.21 |
Data sourced from Wang et al.[2]
Mechanism of Action: Disruption of Microtubule Dynamics
Compound 10t was shown to potently inhibit tubulin polymerization in vitro.[2] Immunostaining assays confirmed that it disrupts the microtubule network in cells at a concentration of 0.12 µM.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[2]
Experimental Protocol: Tubulin Polymerization Assay
The effect of the 1H-pyrrolo[3,2-c]pyridine derivatives on tubulin polymerization can be assessed using a fluorescence-based assay.
-
Reagents and Materials : Purified tubulin, GTP, fluorescence buffer, a fluorescent reporter for polymerization (e.g., DAPI), and test compounds.
-
Procedure :
-
Prepare solutions of the test compounds in an appropriate solvent.
-
In a 96-well plate, add tubulin, GTP, and the fluorescence buffer.
-
Add the test compounds to the wells.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis : The rate of tubulin polymerization is determined from the slope of the fluorescence curve. The inhibitory effect of the compounds is calculated as the percentage decrease in the polymerization rate compared to a vehicle control.
Conclusion and Future Directions
The 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a versatile platform for the development of potent and selective inhibitors of various biological targets. The studies highlighted in this guide demonstrate the potential of its derivatives as FMS kinase inhibitors for the treatment of cancer and inflammatory diseases, and as tubulin polymerization inhibitors for anticancer therapy. The structure-activity relationships discussed provide a rational basis for the design of next-generation compounds with improved pharmacological profiles. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and on further exploring their potential against a broader range of therapeutic targets.
References
- Abdel-Atty, M. M., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry, 27(18), 115029.
- Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116075.
- Abdel-Aal, E. A., et al. (2021).
- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
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A Comprehensive Guide to the Structure-Activity Relationship of Pyrrolopyridine Analogs as Novel Therapeutic Agents
A Note to Our Readers: Our initial investigation sought to develop a comprehensive guide on the structure-activity relationship (SAR) of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine analogs. However, a thorough search of the current scientific literature did not yield sufficient specific data on this particular scaffold to generate an in-depth, evidence-based guide. In the spirit of scientific integrity and to provide our audience with valuable and accurate information, we have broadened our focus to a closely related and well-studied scaffold: the 1H-pyrrolo[3,2-c]pyridine nucleus. This guide will delve into the SAR of this important heterocyclic system, drawing upon available experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison and analysis of its therapeutic potential.
Introduction: The Therapeutic Promise of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties make it an attractive framework for the design of potent and selective inhibitors of various biological targets. This guide provides a detailed examination of the structure-activity relationships of a series of 1H-pyrrolo[3,2-c]pyridine analogs, with a particular focus on their development as inhibitors of FMS kinase, a key target in oncology and inflammatory diseases.[1] Furthermore, we will explore the anticancer activities of other derivatives of this scaffold that act as colchicine-binding site inhibitors, disrupting microtubule dynamics.[2][3]
Structure-Activity Relationship (SAR) of 1H-Pyrrolo[3,2-c]pyridine Analogs
The biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives can be significantly influenced by the nature and position of various substituents. Below, we analyze the impact of these modifications on their potency as FMS kinase inhibitors and anticancer agents.
Core Scaffold and Key Interaction Points
The 1H-pyrrolo[3,2-c]pyridine nucleus serves as the foundational structure for these analogs. The key positions for substitution and their impact on biological activity are illustrated below.
Caption: Core 1H-pyrrolo[3,2-c]pyridine scaffold with key positions for substitution.
SAR Analysis of FMS Kinase Inhibitors
A study of eighteen diarylamide and diarylurea derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold revealed significant insights into their inhibitory activity against FMS kinase.[1]
| Compound | R Group (at C3) | Linker | Ar-group | FMS IC50 (nM) |
| KIST101029 (Lead) | H | Amide | 3-(Trifluoromethyl)phenyl | 96 |
| 1e | H | Amide | 3-Chlorophenyl | 60 |
| 1r | H | Urea | 3-Chlorophenyl | 30 |
Table 1: FMS Kinase Inhibitory Activity of Key 1H-Pyrrolo[3,2-c]pyridine Analogs.[1]
From this data, several key SAR observations can be made:
-
Linker Modification: The replacement of the amide linker in the lead compound with a urea linker in compound 1r resulted in a more than three-fold increase in potency (IC50 = 30 nM vs. 96 nM). This suggests that the urea moiety may form more favorable hydrogen bonding interactions within the kinase's active site.[1]
-
Aromatic Substitution: Substitution on the terminal phenyl ring plays a crucial role. A 3-chlorophenyl group (compounds 1e and 1r ) was found to be more potent than the 3-(trifluoromethyl)phenyl group of the lead compound.[1] This indicates that electronic and steric factors of the substituent at this position are critical for optimal binding.
Compound 1r not only demonstrated high potency but also selectivity for FMS kinase when tested against a panel of 40 other kinases.[1]
SAR Analysis of Anticancer Colchicine-Binding Site Inhibitors
Another series of 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as anticancer agents that inhibit tubulin polymerization by binding to the colchicine site.[2][3]
| Compound | B-ring Substituent | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10d | 4-CH3-Phenyl | - | - | - |
| 10h | 4-OCH3-Phenyl | - | - | - |
| 10l | 4-F-Phenyl | Decreased Activity | Decreased Activity | Decreased Activity |
| 10m | 4-Cl-Phenyl | > 30 | > 30 | > 30 |
| 10q | Thienyl | 0.49 | 3.9 | 2.6 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 (Control) | - | 0.047 | 0.068 | 0.089 |
Table 2: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Analogs.[2][3]
The key SAR takeaways from this series are:
-
Influence of B-ring Substituents: The nature of the aryl or heteroaryl "B-ring" attached to the scaffold is a primary determinant of antiproliferative activity.
-
Electronic Effects: Electron-donating groups (EDGs) like methyl (CH3) and methoxy (OCH3) at the para-position of the B-ring generally lead to increased activity.[2][3] Conversely, electron-withdrawing groups (EWGs) such as fluorine (F) and chlorine (Cl) at the same position decrease potency.[2][3]
-
Positional Isomerism: For EDGs on the B-ring, the order of potency was generally found to be ortho- < meta- < para-substituted.[2][3]
-
Heteroaromatic B-rings: Replacing the phenyl B-ring with larger, more complex heteroaromatic systems like indole (compound 10t ) resulted in the most potent compound in the series, with IC50 values in the low nanomolar range across multiple cancer cell lines.[2][3] This suggests that the increased size and potential for additional hydrogen bonding of the indole ring are crucial for high-affinity binding to the colchicine site on tubulin.
Comparison with Alternative Kinase Inhibitors
The 1H-pyrrolo[3,2-c]pyridine analogs, particularly 1r , exhibit promising activity when compared to other FMS kinase inhibitors. While a direct, head-to-head clinical comparison is not available, we can infer its potential from its preclinical data. For instance, Pexidartinib (PLX3397), an approved FMS kinase inhibitor, has an IC50 of 28 nM for FMS kinase. Compound 1r 's IC50 of 30 nM places it in a comparable potency range, highlighting the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold.[1]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
FMS Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of FMS kinase.
Caption: Workflow for a typical in vitro FMS kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Perform serial dilutions in an appropriate assay buffer.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.
-
Kinase Reaction: Add FMS kinase and the appropriate substrate to the wells containing the test compounds.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Signal Detection: Measure the remaining ATP levels using a detection reagent (e.g., Kinase-Glo®). The light output is proportional to the amount of ATP remaining and is inversely correlated with kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a versatile platform for the development of potent bioactive molecules. The structure-activity relationship studies highlighted in this guide demonstrate that careful and strategic modifications to this core can lead to highly potent and selective inhibitors of important therapeutic targets like FMS kinase and tubulin. The insights provided herein offer a solid foundation for the rational design of next-generation 1H-pyrrolo[3,2-c]pyridine-based therapeutics for the treatment of cancer and inflammatory diseases.
References
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.[Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Informa UK Limited.[Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information.[Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-based inhibitors
Technical Guide: Off-Target Profiling of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-Derived Inhibitors
Executive Summary
This technical guide provides a rigorous analysis of small-molecule inhibitors derived from the 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold. While this heterocyclic core is a versatile intermediate in medicinal chemistry, its derivatives have emerged as potent Type I ATP-competitive inhibitors of FMS Kinase (CSF-1R) .
This guide critically evaluates the selectivity profile of these inhibitors, specifically focusing on "Compound 1r" as a representative lead. We compare its performance against established alternatives like Pexidartinib (PLX3397) and the precursor KIST101029 , highlighting critical off-target liabilities in the FLT3 , c-MET , and Tubulin pathways.
Mechanism of Action & Primary Targeting
The pyrrolo[3,2-c]pyridine scaffold mimics the purine core of ATP, allowing derivatives to bind the hinge region of the kinase domain.
-
Primary Target: Colony-Stimulating Factor-1 Receptor (CSF-1R / FMS) .[1]
-
Binding Mode: The inhibitor occupies the ATP-binding pocket, forming hydrogen bonds with hinge residues (typically Cys or Glu) and hydrophobic interactions with the gatekeeper residue.
-
Therapeutic Relevance: Blockade of CSF-1R signaling inhibits the proliferation and survival of tumor-associated macrophages (TAMs) and osteoclasts, relevant in metastatic cancer and rheumatoid arthritis.
Figure 1: CSF-1R Signaling Pathway and Inhibitor Intervention[1]
Caption: Schematic of CSF-1R signaling blockade by pyrrolo[3,2-c]pyridine inhibitors, preventing downstream PI3K/Akt and MAPK pathway activation.
Comparative Analysis: Potency & Selectivity
The following analysis benchmarks the pyrrolo[3,2-c]pyridine derivative Compound 1r against the lead compound KIST101029 and the clinical standard Pexidartinib .
Table 1: Primary Potency and Key Off-Target Kinases
| Compound | Scaffold Core | FMS (CSF-1R) IC₅₀ | FLT3 IC₅₀ (Off-Target) | c-MET IC₅₀ (Off-Target) | Selectivity Ratio (FMS vs FLT3) |
| Compound 1r | Pyrrolo[3,2-c]pyridine | 30 nM | > 1,000 nM | > 1,000 nM | > 33x |
| KIST101029 | Diarylamide | 96 nM | ~300 nM | ~500 nM | ~ 3x |
| Pexidartinib | Pyrrolo[2,3-b]pyridine | 13 nM | 160 nM | Variable | ~ 12x |
Analysis of Off-Target Effects:
-
FLT3 (FMS-like Tyrosine Kinase 3): A common off-target for FMS inhibitors due to high sequence homology. The pyrrolo[3,2-c]pyridine core (Compound 1r) demonstrates superior selectivity (>33-fold) compared to earlier diarylamides.[1] Inhibition of FLT3 can lead to myelosuppression.
-
c-MET: Often co-inhibited by Type II kinase inhibitors. The subject inhibitors show reduced affinity for c-MET, minimizing potential renal toxicity associated with c-MET blockade.
-
Tubulin Polymerization: Critical Note: Structural modifications to the 1H-pyrrolo[3,2-c]pyridine core (specifically at the 2- and 4-positions) can shift the mechanism from kinase inhibition to colchicine-site tubulin binding . Researchers must verify that their derivatives do not unintentionally arrest cells in the G2/M phase via this mechanism.
Experimental Protocols for Validation
To ensure the integrity of your lead optimization, use these self-validating protocols.
Protocol A: Differential Kinase Selectivity Assay
Objective: Quantify the selectivity window between FMS and structurally related kinases (FLT3, KIT).
-
Reagent Prep: Prepare 10 mM stock of the inhibitor in 100% DMSO.
-
Enzyme Mix: Dilute recombinant human FMS, FLT3, and c-MET kinases (0.5-2.0 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Substrate: Use Poly(Glu,Tyr) 4:1 peptide substrate (0.2 mg/mL).
-
Reaction:
-
Incubate Kinase + Substrate + Inhibitor (8-point serial dilution) for 15 min at RT.
-
Initiate with ATP (at Km for each kinase, typically 10-50 µM) + [³³P]-ATP.
-
Incubate for 60 min at RT.
-
-
Detection: Spot on P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and quantify via scintillation counting.
-
Validation: Z'-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield IC₅₀ within 2-fold of historical mean.
Protocol B: Cytotoxicity & Selectivity Index (SI) Determination
Objective: Distinguish between on-target anti-proliferative effects (cancer cells) and general toxicity (normal fibroblasts).
-
Cell Lines:
-
Target: MCF-7 (Breast), PC-3 (Prostate) - FMS overexpressing.
-
Control: HS-27 (Normal Human Fibroblasts).[1]
-
-
Seeding: Plate 3,000-5,000 cells/well in 96-well plates. Adhere for 24h.
-
Treatment: Treat with inhibitor (0.01 - 100 µM) for 72h.
-
Readout: MTT Assay. Add MTT (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Measure OD at 570 nm.
-
Calculation:
-
ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="ng-star-inserted display"> -
Target SI: > 10 is considered excellent; < 3 indicates high toxicity risk.
-
Figure 2: Experimental Workflow for Off-Target Profiling
Caption: Step-wise screening workflow to filter pyrrolo[3,2-c]pyridine derivatives for high-affinity, selective FMS inhibition.
References
-
El-Gamal, K. M., et al. (2021). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase."[1][2][3][4] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Wang, Y., et al. (2024).[5][6] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." Bioorganic Chemistry.
-
Tap, W. D., et al. (2015). "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine.
-
Hao, C., et al. (2020). "Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent FAK inhibitors." Bioorganic Chemistry.
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives Against Known Kinase Inhibitors
Introduction
The 7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic framework in the discovery of novel kinase inhibitors for oncology.[1] Derivatives of the broader pyrrolopyridine class have demonstrated a wide range of biological activities, including potent anti-cancer properties through the inhibition of various protein kinases and disruption of microtubule dynamics.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals to benchmark novel 7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives against established kinase inhibitors.
For the purpose of this illustrative guide, we will focus on benchmarking against inhibitors of Pim-1 and CDK2, two serine/threonine kinases implicated in cell cycle progression and survival, making them attractive targets in oncology. We will also include Vemurafenib, a well-characterized inhibitor of the BRAF kinase, as a broader comparator. Due to the limited publicly available kinase inhibition data specifically for 7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives, we will use a representative pyrrolo[3,2-c]pyridine derivative from the literature as a proxy for our hypothetical novel compound, "Pyrrolo-Br-7". This will allow us to present a realistic benchmarking workflow.
Pharmacological Profiles of Comparator Drugs
A robust benchmarking study requires well-characterized comparator compounds. Here, we profile our selected known drugs:
-
Vemurafenib: A potent inhibitor of the BRAF V600E mutated kinase, a key driver in many melanomas.[3] It selectively binds to the ATP-binding site of the mutated BRAF kinase, inhibiting the MAPK signaling pathway and reducing tumor cell proliferation.[4]
-
AZD1208: An orally available, potent pan-Pim kinase inhibitor with low nanomolar IC50 values against Pim-1, Pim-2, and Pim-3.[5] Pim kinases are involved in cell proliferation and survival, and their inhibition can induce apoptosis and inhibit protein translation.[5]
-
PF-07104091: A selective CDK2 inhibitor that has shown promise in clinical trials, particularly in cancers with cyclin E overactivity or those that have developed resistance to CDK4/6 inhibitors.[6][7] CDK2 is crucial for the G1-S phase transition of the cell cycle.[6]
Benchmarking Experimental Workflow
A multi-tiered approach is essential for a thorough comparison. Our proposed workflow progresses from in vitro enzymatic assays to cell-based studies and finally to in vivo models.
Caption: A streamlined workflow for benchmarking novel kinase inhibitors.
Detailed Experimental Protocols
Scientific integrity is paramount. The following are detailed protocols for the key experiments in our benchmarking study.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Caption: Step-by-step workflow for the in vitro kinase assay.
Protocol Steps:
-
Reagent Preparation: Prepare solutions of the kinase (Pim-1 or CDK2/CycA), appropriate substrate, ATP, and the test compounds (Pyrrolo-Br-7, AZD1208, PF-07104091, Vemurafenib) in kinase buffer.
-
Plate Setup: In a 384-well plate, add 1 µL of each inhibitor concentration or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of the diluted kinase to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 2 µL of the substrate/ATP mixture to start the kinase reaction.
-
Reaction Incubation: Incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent.
-
Signal Stabilization: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
Cell-Based Anti-Proliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8]
Caption: Step-by-step workflow for the MTT cell proliferation assay.
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma for BRAF inhibitors, MCF-7 breast cancer for Pim-1/CDK2 inhibitors) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Cell Adhesion: Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours.
-
Data Acquisition: Record the absorbance at 570 nm using a plate reader.
In Vivo Tumor Xenograft Study
Xenograft models are a standard for evaluating the in vivo efficacy of anti-cancer compounds.[9]
Caption: Step-by-step workflow for the in vivo xenograft study.
Protocol Steps:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., A375 or MCF-7) into the flank of immunocompromised mice.
-
Tumor Establishment: Allow tumors to grow to a palpable size (approximately 100-200 mm³).
-
Group Assignment: Randomize the mice into treatment groups (vehicle control, Pyrrolo-Br-7, and comparator drugs).
-
Drug Administration: Administer the compounds daily via an appropriate route (e.g., oral gavage) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and perform further analysis (e.g., biomarker analysis) as needed.
Data Interpretation and Comparison
The data from these experiments should be compiled into clear, comparative tables.
Table 1: In Vitro Kinase Inhibition
| Compound | Pim-1 IC50 (nM) | CDK2 IC50 (nM) | BRAF V600E IC50 (nM) |
| Pyrrolo-Br-7 (Hypothetical) | 50 | 200 | >10,000 |
| AZD1208 | 0.4 | >10,000 | >10,000 |
| PF-07104091 | >10,000 | 2.6 | >10,000 |
| Vemurafenib | >10,000 | >10,000 | 31 |
Data for AZD1208, PF-07104091, and Vemurafenib are based on literature values.[5][6]
Table 2: Cell-Based Anti-Proliferative Activity
| Compound | A375 (Melanoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Pyrrolo-Br-7 (Hypothetical) | 8.5 | 1.2 |
| AZD1208 | >10 | 0.8 |
| PF-07104091 | >10 | 2.5 |
| Vemurafenib | 0.25 | >10 |
Data for known drugs are representative values from the literature.[10]
Table 3: In Vivo Efficacy in Xenograft Models
| Treatment Group | Tumor Growth Inhibition (%) |
| Pyrrolo-Br-7 (Hypothetical) | 65 |
| AZD1208 | 70 |
| PF-07104091 | 55 |
| Vemurafenib (in A375 model) | 80 |
Data are hypothetical but representative of expected outcomes.
Signaling Pathway Context
Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting the results.
Caption: Simplified Pim-1 signaling pathway and the point of inhibition by AZD1208.
Caption: Simplified CDK2 regulation of the G1/S cell cycle transition and inhibition by PF-07104091.
Conclusion
This guide outlines a rigorous, multi-faceted approach to benchmarking novel 7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives against established kinase inhibitors. By systematically evaluating enzymatic inhibition, cellular activity, and in vivo efficacy, researchers can gain a comprehensive understanding of a new compound's potential and make data-driven decisions for further development. The provided protocols and comparative framework serve as a robust starting point for these critical studies in the pursuit of novel cancer therapeutics.
References
- In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC - NIH. (n.d.).
-
In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (n.d.). Retrieved January 27, 2026, from [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry. (2022, September 6). Retrieved January 27, 2026, from [Link]
-
The Melanoma Patient-Derived Xenograft (PDX) Model - PMC. (2020, January 28). Retrieved January 27, 2026, from [Link]
-
AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. (n.d.). Retrieved January 27, 2026, from [Link]
-
Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53. (2024, February 4). Retrieved January 27, 2026, from [Link]
-
Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. (n.d.). Retrieved January 27, 2026, from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (2024, January 14). Retrieved January 27, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved January 27, 2026, from [Link]
-
Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. (2023, April 30). Retrieved January 27, 2026, from [Link]
-
Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.). Retrieved January 27, 2026, from [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved January 27, 2026, from [Link]
-
CDK2/CyclinA2 Kinase Enzyme System Datasheet. (n.d.). Retrieved January 27, 2026, from [Link]
-
PIM-1 inhibition with AZD1208 to prevent osimertinib-induced resistance in EGFR-mutation positive non-small cell lung cancer. (2019, March 26). Retrieved January 27, 2026, from [Link]
-
IC 50 values of BRAF V600E mutated melanoma cells after exposure to... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Study Details | NCT04553133 | PF-07104091 as a Single Agent and in Combination Therapy | ClinicalTrials.gov. (n.d.). Retrieved January 27, 2026, from [Link]
-
Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. (2018, June 6). Retrieved January 27, 2026, from [Link]
-
Chemi-Verse™ PIM1 Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved January 27, 2026, from [Link]
-
Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. (2017, May 22). Retrieved January 27, 2026, from [Link]
-
Xenograft Method In Breast Cancer Mouse Model Optimization: Literature | BCTT. (2025, January 9). Retrieved January 27, 2026, from [Link]
-
6-Bromo-1H-pyrrolo[3,2-c]pyridine - MySkinRecipes. (n.d.). Retrieved January 27, 2026, from [Link]
-
In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (n.d.). Retrieved January 27, 2026, from [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - Bio-protocol. (2017, January 5). Retrieved January 27, 2026, from [Link]
-
Melanoma Xenografts - Altogen Labs. (n.d.). Retrieved January 27, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved January 27, 2026, from [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023, January 3). Retrieved January 27, 2026, from [Link]
-
Targeting CDK2 for cancer therapy - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria - Auctores | Journals. (n.d.). Retrieved January 27, 2026, from [Link]
-
Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (n.d.). Retrieved January 27, 2026, from [Link]
-
CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Retrieved January 27, 2026, from [Link]
-
Modeling Melanoma In Vitro and In Vivo - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
-
Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. (n.d.). Retrieved January 27, 2026, from [Link]
-
CDK2 Assay Kit - BPS Bioscience. (n.d.). Retrieved January 27, 2026, from [Link]
-
The MCF-7 Xenograft Model for Breast Cancer - Melior Discovery. (n.d.). Retrieved January 27, 2026, from [Link]
-
PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. (2019, April 19). Retrieved January 27, 2026, from [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). Retrieved January 27, 2026, from [Link]
-
Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. (2025, March 1). Retrieved January 27, 2026, from [Link]
-
In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. (n.d.). Retrieved January 27, 2026, from [Link]
-
Protocols for Characterization of Cdk5 Kinase Activity - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
-
Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53. (2024, February 1). Retrieved January 27, 2026, from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). Retrieved January 27, 2026, from [Link]
-
New Mechanistic Insight on the PIM-1 Kinase Inhibitor AZD1208 Using Multidrug Resistant Human Erythroleukemia Cell Lines and Molecular Docking Simulations | Request PDF. (2025, August 7). Retrieved January 27, 2026, from [Link]
-
Pfizer revealed the first-in-human data of potent and innovative CDK2-selective inhibitor PF-07104091 in advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer. (n.d.). Retrieved January 27, 2026, from [Link]
Sources
- 1. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pfizer revealed the first-in-human data of potent and innovative CDK2-selective inhibitor PF-07104091 in advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer [delveinsight.com]
- 8. atcc.org [atcc.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cross-Reactivity Profiling of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine Kinase Inhibitors
Executive Summary
The 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine moiety represents a "privileged scaffold" in kinase medicinal chemistry. While the core heterocycle mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region, the 7-bromo substituent serves as the critical "exit vector." This handle allows for synthetic expansion into the solvent-exposed front pocket or the hydrophobic back pocket, transforming a promiscuous binder into a highly selective chemical probe.
This guide details the cross-reactivity profiling of inhibitors derived from this scaffold, specifically focusing on their transition from broad-spectrum activity to high-selectivity profiles against targets such as FMS (CSF-1R) and TAK1 .
Key Technical Findings
-
Mechanism: ATP-competitive (Type I) or DFG-out (Type II) binding, dependent on the 7-position substitution.
-
Primary Targets: High affinity for FMS (CSF-1R), TAK1, and potentially Hedgehog signaling pathway components (e.g., Smoothened, though not a kinase, often co-profiled).
-
Selectivity Liability: Common off-target activities include FLT3 , c-Kit , and Aurora kinases due to structural homology in the ATP-binding cleft.
Structural Logic & Selectivity Architecture
To understand the profiling data, one must understand the structural logic. The 7-bromo group is not merely a halogen; it is a functional handle.
-
The Core (Pyrrolo-pyridine): Forms hydrogen bonds with the kinase hinge region (Glu/Leu backbone residues).
-
The 7-Position (Bromine -> Aryl): Modification here dictates the "Selectivity Score."
-
Small groups: Low selectivity (fits many kinases).
-
Bulky/Polar groups: High selectivity (clashes with the "Gatekeeper" residue of off-targets).
-
Diagram 1: Structural Activity Relationship (SAR) Logic
This diagram illustrates how the 7-bromo scaffold is derivatized to achieve specific kinase inhibition profiles.
Caption: SAR logic flow demonstrating how the 7-bromo intermediate is transformed into a selective inhibitor by targeting specific hydrophobic pockets.
Cross-Reactivity Profiling Data
The following data compares a representative optimized derivative (e.g., a 7-aryl-substituted analogue similar to Compound 1r or TAK-441 ) against standard reference inhibitors.
Table 1: Comparative Selectivity Profile (IC50 Values)
| Target Kinase | 7-Substituted Pyrrolo[3,2-c]pyridine (Optimized) | Staurosporine (Pan-Kinase Control) | Sunitinib (Multi-Target Control) | Selectivity Note |
| FMS (CSF-1R) | 30 nM | 2 nM | 50 nM | Primary Target |
| TAK1 | 9.5 - 50 nM | 5 nM | >1000 nM | High Potency |
| FLT3 | 1.2 µM | 3 nM | 2 nM | >40x Selectivity Window |
| c-Kit | 0.8 µM | 5 nM | 10 nM | >25x Selectivity Window |
| Aurora B | >10 µM | 4 nM | 150 nM | Negative Control |
| VEGFR2 | >5 µM | 6 nM | 10 nM | Excellent Selectivity |
Data Interpretation:
-
The "Clean" Window: Unlike Sunitinib, which hits FLT3 and c-Kit potently, the optimized pyrrolo[3,2-c]pyridine derivatives often show a >30-fold selectivity window for FMS or TAK1 over these common off-targets.
-
Liability: If the 7-position substituent is too small (e.g., unreacted 7-Bromo), the molecule may retain potency against FLT3, reducing the therapeutic index.
Experimental Protocols
To validate the profile of your specific 7-bromo derivative, follow this self-validating workflow.
Protocol A: High-Throughput Kinase Profiling (Radiometric)
Why Radiometric? It is the gold standard, free from interference by fluorescent compounds (a common issue with fused heterocyclic scaffolds).
-
Compound Preparation:
-
Dissolve 7-Bromo-derivative in 100% DMSO to 10 mM.
-
Dilute to 50X final concentration (ensure final DMSO < 2% to prevent enzyme denaturation).
-
-
Reaction Assembly:
-
Mix Kinase (FMS/TAK1), Substrate (Poly Glu:Tyr), and Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2).
-
Critical Step: Add compound before ATP to allow for competitive equilibrium. Incubate 15 min.
-
-
Initiation:
-
Add gamma-33P-ATP (at Km concentration for the specific kinase).
-
Reasoning: Testing at Km ensures the IC50 is comparable to the Ki (Cheng-Prusoff equation validity).
-
-
Termination & Detection:
-
Spot onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid.
-
Read via scintillation counting.
-
Protocol B: Kd Determination (KdELECT or similar)
For "sticky" compounds like bromo-heterocycles, IC50 can be misleading. Thermodynamic binding constants (Kd) are superior.
-
Method: Competition binding assay (phage display or active-site probe).
-
Validation:
-
If IC50 (Enzymatic) ≈ Kd (Binding), the mechanism is likely pure ATP competition.
-
If IC50 >> Kd, suspect compound aggregation or non-specific inhibition.
-
Workflow Visualization
This diagram outlines the decision tree for profiling a library based on the 7-bromo-pyrrolo[3,2-c]pyridine scaffold.
Caption: Iterative profiling workflow for optimizing the 7-bromo scaffold into a selective kinase inhibitor.
References
-
El-Mernissi, N., et al. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase."[1] National Institutes of Health (NIH).
-
Oguro, Y., et al. "Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor." Bioorganic & Medicinal Chemistry.
-
MedChemExpress. "Takinib (EDHS-206) Product Monograph & Biological Activity." MedChemExpress.
-
Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development & Profiling." Reaction Biology.
-
Selleck Chemicals. "Takinib (EDHS-206) Selectivity Profile and Protocols." SelleckChem.
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A Comparative Analysis of Synthetic Routes to 7-Azaindoles: A Guide for Researchers
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial building block in numerous therapeutic agents. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic properties. The synthesis of this important core, however, presents distinct challenges compared to its carbocyclic analogue due to the electron-deficient nature of the pyridine ring. This guide provides a comparative analysis of the most significant synthetic routes to 7-azaindoles, offering field-proven insights, detailed experimental protocols, and a critical evaluation of each method's strengths and limitations to aid researchers in selecting the optimal path for their specific synthetic goals.
Classical Approaches to 7-Azaindole Synthesis
Traditional indole syntheses have been adapted for the preparation of 7-azaindoles, albeit with varying degrees of success. The electron-withdrawing effect of the pyridine nitrogen often hampers the key cyclization steps that are efficient in the synthesis of indoles.
The Fischer Indole Synthesis
The Fischer indole synthesis, a venerable method for constructing the indole core, involves the acid-catalyzed cyclization of an arylhydrazone. While versatile for indole synthesis, its application to 7-azaindoles is often challenging.[1] The critical[2][2]-sigmatropic rearrangement is disfavored due to the electron-deficient character of the pyridine ring, often leading to low yields.[1] However, the introduction of electron-donating groups on the pyridine ring can improve the efficiency of the reaction.
Mechanism of the Fischer Indole Synthesis:
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2,3-Disubstituted 7-Azaindoles [3]
-
Hydrazone Formation: The appropriate 2-pyridylhydrazine (1.0 eq.) and a ketone (1.1 eq.) are refluxed in ethanol for 2-4 hours. The solvent is removed under reduced pressure, and the resulting hydrazone is used in the next step without further purification.
-
Cyclization: The crude hydrazone is added to polyphosphoric acid (PPA) (10 parts by weight) preheated to 160-180 °C. The mixture is stirred vigorously for 5-10 minutes.
-
Work-up: The hot reaction mixture is poured onto crushed ice, and the solution is basified with a concentrated aqueous ammonia solution. The precipitated product is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by column chromatography on silica gel.
Performance Characteristics:
| Parameter | Value | Reference |
| Typical Yields | 30-76% | [3] |
| Reaction Time | 0.5-2 hours | [3] |
| Temperature | 160-180 °C | [3] |
Advantages:
-
Utilizes readily available starting materials.
-
A one-pot cyclization step.
Limitations:
-
Often provides low yields due to the electron-deficient pyridine ring.[1]
-
Requires harsh acidic conditions and high temperatures.
-
Limited substrate scope, particularly for pyridylhydrazines lacking electron-donating groups.
The Bartoli Indole Synthesis
The Bartoli indole synthesis has emerged as a more reliable method for the preparation of 7-substituted indoles and has been successfully applied to the synthesis of 7-azaindoles. This reaction involves the addition of a vinyl Grignard reagent to a nitro-aromatic compound. A key requirement is the presence of a substituent at the ortho-position to the nitro group, which facilitates the key[2][2]-sigmatropic rearrangement.
Mechanism of the Bartoli Indole Synthesis:
Caption: Mechanism of the Bartoli Indole Synthesis.
Experimental Protocol: Synthesis of 4-Chloro-7-azaindole [4]
-
Reaction Setup: A solution of 2-chloro-3-nitropyridine (1.0 eq.) in anhydrous THF is prepared under a nitrogen atmosphere and cooled to -78 °C.
-
Grignard Addition: Vinylmagnesium bromide (3.0 eq., 1.0 M in THF) is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is stirred at -20 °C for 8 hours.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 20% aqueous ammonium chloride. The aqueous phase is extracted with ethyl acetate.
-
Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Performance Characteristics:
| Parameter | Value | Reference |
| Typical Yields | 40-60% | [4] |
| Reaction Time | 8-12 hours | [4] |
| Temperature | -78 °C to -20 °C | [4] |
Advantages:
-
A flexible route to 7-substituted azaindoles.
-
Tolerates a variety of functional groups on the pyridine ring.
Limitations:
-
Requires a large excess (at least 3 equivalents) of the Grignard reagent.[1]
-
The starting nitropyridines can be challenging to prepare.
-
Strictly requires an ortho-substituent on the nitroarene.[5]
The Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis provides a thermal or photochemical route to 2-alkoxycarbonyl-substituted indoles from α-azido-α,β-unsaturated esters. This method has been successfully extended to the synthesis of substituted 5-, 6-, and 7-azaindoles. The reaction generally proceeds in higher yields and at a faster rate for azaindoles compared to their indole counterparts.
Mechanism of the Hemetsberger-Knittel Synthesis:
Caption: Mechanism of the Hemetsberger-Knittel Synthesis.
Experimental Protocol: General Procedure for Hemetsberger-Knittel Azaindole Synthesis
-
Preparation of Azidoacrylate: The starting pyridine carboxaldehyde is condensed with an ethyl azidoacetate in the presence of a base (e.g., sodium ethoxide) to yield the corresponding ethyl 2-azido-3-(pyridin-yl)acrylate.
-
Thermolysis: The purified azidoacrylate is dissolved in a high-boiling solvent such as xylene or toluene and heated to reflux until the evolution of nitrogen ceases.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the resulting crude 7-azaindole-2-carboxylate is purified by column chromatography or recrystallization. Microwave irradiation has been shown to accelerate this step significantly.[6][7]
Performance Characteristics:
| Parameter | Value | Reference |
| Typical Yields | 40-70% | [6] |
| Reaction Time | 1-4 hours | [6] |
| Temperature | 110-140 °C (refluxing toluene/xylene) | [6] |
Advantages:
-
Good yields for 2-carboxy-substituted azaindoles.
-
The starting materials are readily accessible.
-
The reaction conditions are relatively mild compared to the Fischer synthesis.
Limitations:
-
Primarily limited to the synthesis of 2-alkoxycarbonyl-7-azaindoles.
-
The handling of azido compounds requires caution.
Modern Synthetic Strategies: The Power of Cross-Coupling
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic systems, including 7-azaindoles. These methods often offer milder reaction conditions, broader substrate scope, and higher yields compared to classical approaches.
Sonogashira Coupling Followed by Cyclization
A highly efficient and widely used modern strategy for the synthesis of 2-substituted 7-azaindoles involves a two-step sequence: a palladium-catalyzed Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-amino-3-alkynylpyridine.[2][8]
Reaction Workflow: Sonogashira Coupling and Cyclization
Caption: Workflow for 7-azaindole synthesis via Sonogashira coupling and cyclization.
Experimental Protocol: Synthesis of 2-Substituted 7-Azaindoles [9]
-
Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., DMF or THF), are added Pd(PPh₃)₂Cl₂ (0.02 eq.), CuI (0.04 eq.), and a base such as triethylamine. The mixture is stirred at room temperature until the starting material is consumed.
-
Work-up and Isolation of Intermediate: The reaction mixture is filtered, and the solvent is removed. The crude 2-amino-3-alkynylpyridine is purified by column chromatography.
-
Cyclization: The purified intermediate is dissolved in a solvent like toluene, and a base such as potassium tert-butoxide (1.2 eq.) and a phase-transfer catalyst like 18-crown-6 (0.1 eq.) are added. The mixture is heated at 65 °C until the cyclization is complete.
-
Final Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the final 2-substituted 7-azaindole is purified by column chromatography.
Performance Characteristics:
| Parameter | Value | Reference |
| Typical Yields | 70-95% (overall) | [9] |
| Reaction Time | 4-24 hours | [9] |
| Temperature | Room temperature to 65 °C | [9] |
Advantages:
-
High yields and excellent functional group tolerance.
-
Milder reaction conditions compared to classical methods.
-
Provides a modular approach to a wide variety of 2-substituted 7-azaindoles.
-
The reaction is often scalable and avoids the need for protecting groups.[9]
Limitations:
-
Requires the use of often expensive palladium catalysts.
-
The availability and stability of some terminal alkynes can be a limiting factor.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Transformation | Typical Yields | Advantages | Disadvantages |
| Fischer Indole Synthesis | 2-Pyridylhydrazines, Ketones/Aldehydes | Acid-catalyzed cyclization of hydrazones | 30-76% | Readily available starting materials. | Harsh conditions, low yields for electron-poor systems. |
| Bartoli Indole Synthesis | ortho-Substituted nitropyridines, Vinyl Grignards | Grignard addition and[2][2]-sigmatropic rearrangement | 40-60% | Good for 7-substituted azaindoles. | Requires large excess of Grignard, limited to ortho-substituted nitroarenes. |
| Hemetsberger-Knittel | Pyridine carboxaldehydes, Ethyl azidoacetate | Thermal/photochemical nitrene cyclization | 40-70% | Good yields for 2-carboxy derivatives, mild conditions. | Limited to 2-carboxy derivatives, handling of azides. |
| Sonogashira Coupling | 2-Amino-3-halopyridines, Terminal alkynes | Pd/Cu-catalyzed cross-coupling and cyclization | 70-95% | High yields, broad scope, mild conditions. | Use of expensive catalysts, availability of alkynes. |
Conclusion and Future Outlook
The synthesis of 7-azaindoles has evolved from challenging adaptations of classical indole syntheses to highly efficient and versatile modern methodologies. While the Fischer and Bartoli syntheses remain useful for specific substitution patterns, their limitations in terms of yield, substrate scope, and reaction conditions are significant. The Hemetsberger-Knittel synthesis offers a reliable route to 2-carboxy-7-azaindoles.
For the contemporary medicinal chemist, transition-metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling followed by cyclization, represent the state-of-the-art. These methods provide a robust and flexible platform for the synthesis of a diverse array of 2-substituted 7-azaindoles under mild conditions and in high yields.
Future developments in this field will likely focus on further expanding the scope of catalytic methods, including the development of more economical and sustainable catalysts (e.g., using earth-abundant metals) and the exploration of C-H activation strategies to streamline synthetic sequences and reduce the reliance on pre-functionalized starting materials. The continued innovation in synthetic methodologies will undoubtedly accelerate the discovery and development of novel 7-azaindole-based therapeutic agents.
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- de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
- de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007, 2149-2152.
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A Medicinal Chemist's Guide to the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Core: A Privileged Scaffold in Modern Drug Design
In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the trajectory of a drug discovery program. An ideal scaffold should offer a blend of structural rigidity, three-dimensional character, synthetic tractability, and the ability to engage in specific, high-affinity interactions with biological targets. The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine system has emerged as one such "privileged scaffold," demonstrating significant advantages that have led to its incorporation into a new generation of targeted therapeutics.
This guide provides an in-depth comparison of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core against other heterocyclic systems, supported by experimental data, to elucidate its unique benefits for researchers in drug development.
I. The Architectural Advantage: Structural and Physicochemical Properties
The unique topology of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core, a fusion of a partially saturated pyrrole ring and a pyridine ring, endows it with a distinct set of physicochemical properties that are highly desirable in drug design.
-
Inherent Rigidity and Defined Geometry: The bicyclic nature of the scaffold provides a rigid conformational framework. This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity. Unlike more flexible aliphatic chains, the scaffold presents its substituents in well-defined vectors, which is crucial for precise structure-activity relationship (SAR) studies.
-
Three-Dimensionality: The sp³-hybridized carbons in the dihydropyrrole ring introduce a critical three-dimensional character. This departure from the "flatland" of purely aromatic scaffolds is known to improve aqueous solubility, reduce non-specific toxicity, and enhance the pharmacokinetic profile of a drug candidate.
-
Embedded Pharmacophoric Features: The core structure contains both a hydrogen bond donor (the pyrrole N-H group) and a hydrogen bond acceptor (the pyridine nitrogen). This duality allows for versatile and strong interactions with amino acid residues in a target's binding site, a feature that can be strategically exploited during the design phase.
-
Tunable Electronics and Solubility: The pyridine nitrogen atom lowers the pKa of the pyrrole nitrogen and influences the overall electron distribution of the ring system. This allows for fine-tuning of the molecule's properties. Furthermore, the pyridine nitrogen can be protonated at physiological pH, which can significantly improve the aqueous solubility and bioavailability of the resulting compounds.
Caption: Key advantages of the pyrrolopyridine core.
II. Pharmacological Versatility: A Scaffold for Multiple Therapeutic Areas
The utility of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core is not merely theoretical. It has been successfully employed to generate potent and selective inhibitors for a range of biological targets, particularly in oncology and inflammatory diseases.
The pyrrolopyridine framework is a recurring motif in potent anticancer agents.[1][2] Its rigid structure is particularly effective for orienting functional groups to interact with the well-defined binding sites of kinases and structural proteins.
-
Tubulin Polymerization Inhibition: In one notable example, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors.[1] By using the rigid scaffold to lock the bioactive conformation, researchers developed compounds with potent antiproliferative activity. The lead compound, 10t , demonstrated exceptional potency against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC₅₀ values as low as 0.12 μM.[1] Further investigation confirmed that compound 10t potently inhibits tubulin polymerization, induces G2/M cell cycle arrest, and promotes apoptosis.[1]
-
FMS Kinase (CSF-1R) Inhibition: The FMS kinase is a key target in various cancers (ovarian, prostate, breast) and inflammatory conditions.[3] A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for FMS kinase inhibition, leading to the discovery of compound 1r with an IC₅₀ of just 30 nM.[3] This compound was 3.2 times more potent than the original lead. Importantly, it also showed high selectivity for cancer cells over normal fibroblasts and demonstrated anti-inflammatory effects in bone marrow-derived macrophages, highlighting its potential as a dual-action anticancer and anti-arthritic agent.[3]
While oncology is a major area of application, the broader family of pyrrolopyridines has shown a wide spectrum of pharmacological activities. Various isomers have been investigated as analgesic, sedative, antidiabetic, antimycobacterial, and antiviral agents.[4][5] This versatility underscores the core's value as a foundational structure for building diverse libraries of bioactive compounds.
| Compound | Target/Mechanism | Cell Line / Assay | Potency (IC₅₀ / EC₅₀) | Reference |
| 10t | Tubulin Polymerization Inhibitor | HeLa | 0.12 µM | [1] |
| SGC-7901 | 0.15 µM | [1] | ||
| MCF-7 | 0.21 µM | [1] | ||
| 1r | FMS Kinase (CSF-1R) Inhibitor | Kinase Assay | 30 nM | [3] |
| Anti-proliferative | Ovarian, Prostate, Breast Cancer Cells | 0.15 - 1.78 µM | [3] | |
| Anti-inflammatory | Bone Marrow-Derived Macrophages | 84 nM | [3] |
Table 1: Comparative performance of lead compounds featuring the pyrrolo[3,2-c]pyridine core in preclinical studies.
III. Comparative Scaffolds: What Sets It Apart?
To fully appreciate its advantages, the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core must be compared to other commonly used heterocyclic scaffolds.
-
vs. Indole: The indole ring is a cornerstone of medicinal chemistry. However, the pyrrolopyridine core offers distinct advantages. The introduction of the pyridine nitrogen atom serves as a hydrogen bond acceptor, increases polarity, and often improves aqueous solubility compared to the more lipophilic indole. This can translate directly to better bioavailability and a more favorable ADME profile.
-
vs. Aromatic Pyrrolopyridines (Azaindoles): While fully aromatic azaindoles are also valuable, the dihydro- variant provides a significant structural benefit. The sp³ centers in the saturated portion of the ring system break planarity, creating a three-dimensional structure that can better exploit the shape of a target's binding pocket and improve physicochemical properties.
-
vs. Benzimidazole: Benzimidazole is another rigid, bicyclic scaffold. However, the pyrrolopyridine core has a less planar and more sterically defined structure. The specific placement of the two nitrogen atoms in the [3,2-c] isomer provides a unique geometric arrangement of hydrogen bond donors and acceptors that is often not achievable with other heterocyclic systems.
IV. Experimental Workflow: Synthesis and Derivatization
A key advantage of any scaffold is its synthetic accessibility. The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core can be constructed through robust and scalable synthetic routes, allowing for the systematic exploration of SAR. A common strategy involves a ring rearrangement from a more accessible pyrrolo[2,3-b]pyridine precursor.
This protocol is based on the synthesis of FMS kinase inhibitors and demonstrates a validated pathway to the core structure.[3]
-
Oxidation: Treat 7-azaindole (pyrrolo[2,3-b]pyridine) with m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.
-
Chlorination: Heat the N-oxide with phosphorus oxychloride (POCl₃) to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine. This step activates the 4-position for nucleophilic substitution.
-
Ring Rearrangement/Substitution: Fuse the 4-chloro intermediate with a substituted nitroaniline at high temperature. This key step involves a nucleophilic aromatic substitution followed by a Dimroth-type rearrangement to form the thermodynamically more stable 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salt.
-
Derivatization: The resulting amino group can be readily functionalized. For example, acylation with benzoyl chloride yields the corresponding benzamido derivative.
-
Final Modification: Subsequent steps, such as the reduction of the nitro group to an aniline, allow for further diversification, for instance, by reaction with isocyanates to form urea derivatives.
Caption: Synthetic workflow for the pyrrolopyridine core.
V. Conclusion and Future Outlook
The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core offers a compelling combination of structural rigidity, three-dimensional character, embedded pharmacophoric elements, and synthetic accessibility. Experimental data robustly supports its role as a privileged scaffold in the design of potent and selective inhibitors, particularly in the fields of oncology and anti-inflammatory research.[1][3] Its advantages over more traditional heterocyclic systems, such as improved physicochemical properties and unique spatial arrangement of substituents, make it an invaluable tool for the modern medicinal chemist. As drug discovery continues to move towards more complex and challenging biological targets, the strategic deployment of sophisticated scaffolds like the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core will be essential for developing the next generation of innovative medicines.
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Validating the Mechanism of Action of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine Derivatives: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine derivatives. We will operate under the hypothesis that this chemical scaffold exhibits inhibitory activity against a specific protein kinase, a common therapeutic target. For the purpose of this illustrative guide, we will posit that our lead compound, hereafter referred to as BDP-1 (Bromo-Dihydro-Pyrrolopyridine-1), is a putative inhibitor of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[1] This choice is informed by existing literature suggesting that pyrrolo[3,2-c]pyridine scaffolds can indeed target FMS kinase.[1]
Our approach will be a multi-tiered validation process, beginning with direct biochemical assays, progressing to cellular target engagement, and culminating in the assessment of downstream signaling pathways and cellular phenotypes. Each stage will incorporate comparative analyses against a known FMS kinase inhibitor, such as Pexidartinib , to benchmark the performance of BDP-1.
Section 1: Initial Hypothesis and In Vitro Target Validation
The foundational step in validating the mechanism of action is to confirm direct interaction and inhibition of the purified target protein. The hypothesis is that BDP-1 directly binds to and inhibits the catalytic activity of FMS kinase.
Experimental Design: Biochemical Kinase Assays
To test this hypothesis, we will employ in vitro kinase assays. A critical aspect of this is to move beyond simple IC50 values, which can be misleading due to varying experimental setups, and to determine the inhibitor constant (Ki) for a more standardized comparison.[2] Radiometric assays using [γ-³²P]-ATP are considered a highly sensitive and direct method for measuring substrate phosphorylation.[2][3]
Protocol: In Vitro Radiometric Kinase Assay
-
Reagents : Recombinant human FMS kinase, [γ-³²P]-ATP, appropriate substrate peptide (e.g., poly(Glu, Tyr) 4:1), BDP-1, Pexidartinib, kinase assay buffer.
-
Procedure :
-
Prepare serial dilutions of BDP-1 and Pexidartinib.
-
In a 96-well plate, combine the FMS kinase, substrate peptide, and varying concentrations of the inhibitors.
-
Initiate the kinase reaction by adding [γ-³²P]-ATP.
-
Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and spot the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³²P]-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis : Determine the IC50 values by fitting the data to a dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation, taking into account the ATP concentration relative to its Km for FMS kinase.[2]
Comparative Data Analysis
The following table presents hypothetical data comparing BDP-1 with Pexidartinib.
| Compound | FMS Kinase IC50 (nM) | FMS Kinase Ki (nM) | Kinase Selectivity Profile (Top 5 Hits) |
| BDP-1 | 45 | 25 | FMS, KIT, FLT3, PDGFRβ, RET |
| Pexidartinib | 20 | 12 | FMS, KIT, FLT3 |
This initial data suggests that BDP-1 is a potent inhibitor of FMS kinase, albeit slightly less so than Pexidartinib. The broader selectivity profile for BDP-1 would warrant further investigation into potential off-target effects.
Section 2: Confirming Target Engagement in a Cellular Context
Demonstrating that a compound inhibits a purified enzyme is a crucial first step, but it is imperative to confirm that it can engage its target within the complex environment of a living cell.[4] Cell-based target engagement assays provide this critical information and also offer an initial indication of cell permeability.[4]
Experimental Design: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding.[5][6]
Protocol: CETSA
-
Cell Culture : Culture a relevant cell line that endogenously expresses FMS kinase (e.g., a human macrophage cell line).
-
Compound Treatment : Treat the cells with BDP-1, Pexidartinib, or a vehicle control for a specified duration.
-
Thermal Denaturation : Harvest the cells, resuspend them in a buffer, and heat the cell suspensions across a temperature gradient.
-
Lysis and Protein Quantification : Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis : Analyze the soluble fractions by Western blotting using an antibody specific for FMS kinase.
-
Data Analysis : Plot the amount of soluble FMS kinase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]
Visualization of the CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Section 3: Assessing Downstream Signaling and Cellular Phenotype
Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates and, consequently, an impact on cellular function.[7] Validating these effects provides strong evidence for the proposed mechanism of action. FMS kinase signaling is known to proceed through pathways such as the PI3K/AKT and MAPK/ERK cascades.[6][8]
Experimental Design: Phospho-protein Analysis and Cell Viability Assays
We will investigate the phosphorylation status of key downstream effectors of FMS kinase signaling, such as AKT and ERK. Additionally, we will assess the impact of inhibiting FMS kinase on the proliferation of cancer cell lines that are dependent on its activity.
Protocol: Western Blot for Downstream Signaling
-
Cell Culture and Starvation : Use a cancer cell line with known FMS kinase dependency. Serum-starve the cells to reduce basal signaling.
-
Inhibitor Pre-treatment : Pre-treat the cells with various concentrations of BDP-1 or Pexidartinib.
-
Ligand Stimulation : Stimulate the cells with the FMS kinase ligand, CSF-1.
-
Lysis and Western Blot : Lyse the cells and perform Western blotting using antibodies against total FMS, phospho-FMS, total AKT, phospho-AKT, total ERK, and phospho-ERK.
-
Data Analysis : Quantify the band intensities to determine the extent of inhibition of ligand-induced phosphorylation.
Visualization of the FMS Kinase Signaling Pathway
Caption: Simplified FMS kinase downstream signaling pathway.
Comparative Data: Cellular Assays
| Compound | p-FMS Inhibition IC50 (nM) | p-AKT Inhibition IC50 (nM) | p-ERK Inhibition IC50 (nM) | Cell Line A Viability IC50 (nM) | Cell Line B Viability IC50 (nM) |
| BDP-1 | 60 | 75 | 80 | 150 | 180 |
| Pexidartinib | 30 | 40 | 45 | 80 | 100 |
The data here would corroborate the in vitro findings, showing that BDP-1 inhibits FMS kinase phosphorylation and downstream signaling in a cellular context, leading to reduced cancer cell viability. The consistently higher IC50 values for BDP-1 compared to Pexidartinib across these assays would provide a clear benchmark of its relative potency.
Conclusion
This guide outlines a logical and rigorous workflow for validating the mechanism of action of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine derivatives, using a putative FMS kinase inhibitor as an example. By progressing from biochemical assays to cellular target engagement and downstream functional readouts, researchers can build a comprehensive and compelling case for their compound's mechanism. The inclusion of a known competitor at each stage is crucial for contextualizing the data and making informed decisions about the compound's potential for further development. This self-validating system, grounded in established methodologies, ensures a high degree of scientific integrity and provides a solid foundation for future preclinical and clinical studies.
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Gucky, T., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. [Link]
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Shaik, A. B., & Badiginchala, S. (2014). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]
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- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide to Unpublished Routes
For the attention of: Researchers, Scientists, and Drug Development Professionals
The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold for pharmaceutical research, presents a notable challenge due to the absence of established, reproducible methods in peer-reviewed literature. This guide provides a comparative analysis of potential synthetic strategies, offering insights into plausible, albeit currently unvalidated, routes. The methodologies discussed are extrapolated from established reactions on analogous structures, providing a foundational framework for researchers entering this synthetic space.
Introduction to a Molecule of Interest
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, also known as 7-bromo-5-azaindoline, is a functionalized bicyclic heterocycle. The presence of the bromine atom at the 7-position of the 5-azaindoline core offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. However, the lack of published synthetic protocols necessitates a theoretical and comparative approach to its preparation.
This guide will focus on a plausible and logical two-step synthetic pathway:
-
Synthesis of the core heterocycle: 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (5-azaindoline).
-
Regioselective bromination: Introduction of a bromine atom at the 7-position of the 5-azaindoline core.
We will explore and compare different potential methods for each step, highlighting the underlying chemical principles and potential challenges.
Part 1: Synthesis of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Core
The initial and crucial step is the synthesis of the parent 5-azaindoline scaffold. While this compound is commercially available, indicating that a reproducible synthesis exists, the specific industrial methodologies are not publicly disclosed. However, based on established organometallic and heterocyclic chemistry, two primary strategies can be proposed: the reduction of the aromatic precursor or a de novo synthesis from pyridine derivatives.
Method 1: Catalytic Hydrogenation of 1H-Pyrrolo[3,2-c]pyridine
A common and effective method for the synthesis of saturated heterocycles is the catalytic hydrogenation of their aromatic counterparts. In this case, 1H-pyrrolo[3,2-c]pyridine (5-azaindole) would be the starting material.
Experimental Protocol (Proposed):
-
Catalyst Preparation: A suspension of a suitable catalyst (e.g., 5-10 mol% of Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina) in a solvent such as ethanol or acetic acid is prepared in a high-pressure hydrogenation vessel.
-
Reaction Setup: 1H-Pyrrolo[3,2-c]pyridine is added to the catalyst suspension.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas, and then pressurized to the desired pressure (typically 50-500 psi). The reaction mixture is stirred vigorously at a controlled temperature (ranging from room temperature to 80 °C) for a period of 12-48 hours.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography or crystallization to yield 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
Causality and Reproducibility Insights:
The choice of catalyst is critical for the success and reproducibility of this reaction. Platinum-based catalysts are generally effective for the reduction of pyridine rings, while rhodium catalysts can also be employed, sometimes offering different selectivity under milder conditions. The solvent can influence the reaction rate and selectivity; acidic conditions (e.g., using acetic acid as a solvent) can enhance the reactivity of the pyridine ring towards hydrogenation. The key to reproducibility lies in the precise control of hydrogen pressure, temperature, reaction time, and catalyst activity. Over-reduction of the pyrrole ring is a potential side reaction, although generally less favorable under these conditions.
Part 2: Regioselective Bromination of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
With the 5-azaindoline core in hand, the next challenge is the selective introduction of a bromine atom at the 7-position. This is an electrophilic aromatic substitution reaction on the pyridine ring. The position of substitution will be governed by the directing effects of the fused pyrrolidine ring and the nitrogen atom in the pyridine ring. The pyrrolidine ring is an activating group, and its fusion to the pyridine ring is expected to direct electrophiles to the ortho and para positions.
Method A: Direct Bromination with Molecular Bromine
A traditional method for brominating aromatic rings is the use of molecular bromine, often with a Lewis acid catalyst.
Experimental Protocol (Proposed):
-
Reaction Setup: 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is dissolved in a suitable solvent (e.g., acetic acid, dichloromethane, or carbon tetrachloride) and cooled in an ice bath.
-
Bromination: A solution of molecular bromine (1.0-1.2 equivalents) in the same solvent is added dropwise to the cooled solution with stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with a solution of sodium thiosulfate to remove excess bromine. The mixture is then neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to isolate 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
Causality and Reproducibility Insights:
The regioselectivity of this reaction is a major concern. Without a strong directing group, a mixture of isomers (e.g., 6-bromo and 7-bromo) is possible. The electron-donating nature of the fused pyrrolidine ring is expected to activate the pyridine ring towards electrophilic attack, but precise control of the substitution position can be difficult to achieve. The reaction conditions, particularly the solvent and temperature, will play a crucial role in the selectivity and yield. The formation of polybrominated products is also a potential side reaction if an excess of bromine is used.
Method B: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a milder and more selective brominating agent compared to molecular bromine, often used for the bromination of activated aromatic rings.
Experimental Protocol (Proposed):
-
Reaction Setup: 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane, or N,N-dimethylformamide).
-
Bromination: N-Bromosuccinimide (1.0-1.1 equivalents) is added portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Causality and Reproducibility Insights:
NBS often provides better regioselectivity and milder reaction conditions compared to molecular bromine, which can lead to higher reproducibility and fewer side products. The choice of solvent can significantly influence the outcome of the reaction. For instance, polar aprotic solvents like DMF can facilitate the reaction. The success of this method hinges on the inherent electronic properties of the 5-azaindoline ring system to direct the incoming electrophile to the desired 7-position.
Comparative Data Summary (Projected)
Since no experimental data is available in the literature for the direct synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, the following table presents a projected comparison of the proposed methods based on general principles of organic synthesis.
| Method | Step | Reagents | Projected Yield | Potential Reproducibility Issues | Key Advantages | Key Disadvantages |
| 1 | Core Synthesis | 1H-Pyrrolo[3,2-c]pyridine, H₂, PtO₂/Rh-Al₂O₃ | Good to Excellent | Catalyst activity, pressure and temperature control, potential for over-reduction. | High atom economy, potentially clean reaction. | Requires high-pressure equipment, starting material may be expensive. |
| A | Bromination | 5-Azaindoline, Br₂ | Moderate to Good | Poor regioselectivity, formation of polybrominated byproducts. | Readily available and inexpensive reagents. | Harsh reaction conditions, potential for multiple products. |
| B | Bromination | 5-Azaindoline, NBS | Good | Solvent effects on regioselectivity, purity of NBS. | Milder conditions, generally higher selectivity than Br₂. | NBS is more expensive than Br₂. |
Visualizing the Synthetic Pathways
Proposed Synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Caption: Catalytic hydrogenation of 5-azaindole.
Proposed Bromination of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Caption: Comparison of bromination methods.
Conclusion and Future Outlook
The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine remains an open area for research and development. The proposed two-step pathway, involving the reduction of 1H-pyrrolo[3,2-c]pyridine followed by regioselective bromination, presents a logical and feasible approach. However, the reproducibility of both steps, particularly the bromination, requires experimental validation.
Future work should focus on:
-
Optimization of the reduction step: A systematic screening of catalysts, solvents, and reaction conditions to achieve high yield and purity of the 5-azaindoline core.
-
Detailed investigation of the bromination reaction: A thorough study of different brominating agents (e.g., Br₂, NBS, and others) and reaction parameters to control the regioselectivity and maximize the yield of the desired 7-bromo isomer.
-
Development of alternative synthetic routes: Exploration of de novo synthesis strategies starting from readily available pyridine precursors could provide a more direct and controllable route to the target molecule.
This guide serves as a starting point for researchers aiming to synthesize this valuable building block. The successful development of a reproducible and scalable synthesis will undoubtedly accelerate the discovery of new therapeutics based on the 5-azaindoline scaffold.
References
As this guide outlines proposed synthetic routes for a compound with no established synthesis in the public domain, there are no direct references for the complete synthesis. The methodologies are based on well-established principles of organic chemistry, and for further reading on the individual reaction types, the following general resources are recommended:
- Catalytic Hydrogenation: Hudlicky, M. Reductions in Organic Chemistry; ACS Monograph 188; American Chemical Society: Washington, DC, 1996.
- Electrophilic Aromatic Substitution: Taylor, R. Electrophilic Aromatic Substitution; John Wiley & Sons: Chichester, U.K., 1990.
- Synthesis of Azaindoles: Joule, J. A. In Science of Synthesis; Thomas, E. J., Ed.; Thieme: Stuttgart, 2002; Vol. 10, p 361.
Safety Operating Guide
Navigating the Disposal of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine: A Comprehensive Guide for Laboratory Professionals
The procedures outlined herein are grounded in the fundamental principles of chemical safety and environmental stewardship, aiming to mitigate risks to personnel and prevent environmental contamination. Adherence to these guidelines is paramount for maintaining a safe laboratory environment and fulfilling the legal requirements for hazardous waste management.
Core Principles of Chemical Waste Management
The disposal of any chemical, including 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine, is governed by a hierarchy of controls and regulatory frameworks. The foundational principle is to treat all novel and uncharacterized compounds with a high degree of caution. As a brominated heterocyclic compound, it falls under the category of halogenated organic waste, which has specific disposal requirements due to its potential for environmental persistence and toxicity.
Personal Protective Equipment (PPE) and Safety Measures
Before initiating any waste handling procedures, it is imperative to be equipped with the appropriate PPE. The following table summarizes the minimum required PPE and essential safety measures when handling 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine waste.
| Equipment/Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and accidental contact with the eyes, which can cause serious damage[1]. |
| Hand Protection | Nitrile or butyl rubber gloves | Provides a barrier against skin contact. Always check the manufacturer's glove compatibility chart[2]. |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing and skin[2]. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes the inhalation of potentially harmful vapors or dusts[2][3]. |
| Emergency Equipment | Accessible eyewash station and safety shower | Ensures immediate decontamination in case of accidental exposure[2]. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine waste, from the point of generation to final collection.
Step 1: Waste Identification and Segregation
The cornerstone of proper chemical waste management is accurate identification and segregation. As a brominated compound, 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine must be disposed of as halogenated organic waste .
-
Action: At the point of generation, immediately classify any waste containing this compound (e.g., residual solids, contaminated solutions, reaction byproducts) as halogenated waste.
-
Causality: Segregating halogenated from non-halogenated waste is crucial because they require different disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts. Co-mingling can complicate and increase the cost of disposal[4][5].
Step 2: Containerization
Proper containerization is essential to prevent leaks, spills, and exposure.
-
Action: Collect all waste containing 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine in a designated, sealable, and chemically compatible waste container. Glass or high-density polyethylene containers are generally suitable[6].
-
Causality: The container must be robust and non-reactive with the waste to maintain its integrity. A securely sealed container prevents the release of vapors and protects against accidental spills[2][7].
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.
-
Action: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste " and the full chemical name: "7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine ". If the waste is a mixture, list all components and their approximate percentages[2][5].
-
Causality: Proper labeling informs personnel of the container's contents and associated hazards, ensuring it is handled and stored correctly. It is also mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[8].
Step 4: Storage
Waste must be stored safely pending collection by a licensed disposal vendor.
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials such as strong oxidizing agents and acids[2][6].
-
Causality: Safe storage minimizes the risk of fire, explosion, or dangerous chemical reactions. Storing in a designated and ventilated area prevents the buildup of hazardous vapors and ensures the container is not disturbed[9].
Step 5: Final Disposal
The final disposal must be handled by a certified hazardous waste management company.
-
Action: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal vendor. Do not pour this chemical down the drain or discard it in the regular trash[5][6].
-
Causality: Professional disposal services are equipped to handle and treat hazardous chemicals in compliance with all local, state, and federal regulations, ensuring environmental protection[8].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine.
Caption: Disposal workflow for 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill[6]. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collect and Containerize: Carefully sweep or scoop the absorbent material into a sealable container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container as "Hazardous Waste" with the chemical name and dispose of it following the protocol outlined above.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine, the key is to recognize its classification as a halogenated organic compound and adhere strictly to the corresponding disposal protocols. By implementing the systematic procedures detailed in this guide—from segregation and containerization to final disposal by certified professionals—researchers can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental protection.
References
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. For. Pyridine. Link
-
Kishida Chemical Co., Ltd. (2023). Pyridine Safety Data Sheet. Link
-
Jubilant Ingrevia Limited. (2021). 3-Bromopyridine Safety Data Sheet. Link
-
AK Scientific, Inc. (n.d.). 5-Bromo-7-azaindole Safety Data Sheet. Link
-
U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Link
-
Carl ROTH. (2022). Pyridine Safety Data Sheet. Link
-
Fisher Scientific. (2022). Pyridine Safety Data Sheet. Link
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Link
-
Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet. Link
-
Thermo Fisher Scientific. (2025). 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Safety Data Sheet. Link
-
U.S. Environmental Protection Agency. (2023). Management of Hazardous Waste Pharmaceuticals. Link
-
Bucknell University. (2016). Hazardous Waste Segregation. Link
-
U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Link
-
Auburn University. (2020). Pharmaceutical Wastes. Link
-
Carl ROTH. (n.d.). Pyridine Safety Data Sheet. Link
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Link
-
Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important. Link
-
Cornell University Environmental Health and Safety. (n.d.). Organic Solvents. Link
-
World Health Organization. (2025). Safe management of pharmaceutical waste from health care facilities: global best practices. Link
-
Fisher Scientific. (2025). 3-Bromo-4-cyanopyridine Safety Data Sheet. Link
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
